Allitinib tosylate

Catalog No.
S001612
CAS No.
1050500-29-2
M.F
C31H26ClFN4O5S
M. Wt
621.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allitinib tosylate

CAS Number

1050500-29-2

Product Name

Allitinib tosylate

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Molecular Formula

C31H26ClFN4O5S

Molecular Weight

621.1 g/mol

InChI

InChI=1S/C24H18ClFN4O2.C7H8O3S/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15;1-6-2-4-7(5-3-6)11(8,9)10/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30);2-5H,1H3,(H,8,9,10)

InChI Key

ZMUKJEHWLJBODV-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

AST-1306 is an irreversible inhibitor of EGFR, HER2, and HER4 (IC50s = 0.5, 3, and 0.8 nM, respectively). It is selective for EGFR, HER2, and HER4 over a panel of 23 additional kinases (IC50s = >10 µM). AST-1306 also inhibits EGFRT790M/L858R with an IC50 value of 12 nM in a cell-free assay. It decreases EGFR, ERK1/2, and Akt phosphorylation in Calu-3, A549, and SKOV3 cancer cells when used at concentrations ranging from 0.001 to 1 µM. AST-1306 inhibits proliferation of Calu-3, BT474, MDA-MB-468, A549, SKOV3, NCI H23, and MCF-7 cells (IC50s = 0.23-16 µM). It reduces tumor growth in Calu-3, A549, SKOV3, and HO8910 mouse xenograft models when administered at doses of 25, 50, and 100 mg/kg per day.
AST-1306 TsOH is a novel irreversible inhibitor of EGFR and ErbB2 with IC50 of 0.5 nM and 3 nM, also effective in mutation EGFR T790M/L858R, more potent to ErbB2-overexpressing cells, 3000-fold selective for ErbB family than other kinases. IC50 value: 0.5/3 nM (EGFR/Erb2)[1]Target: EGFR/Erb2;Mutant EGFR T790M/L858RAST-1306 functions as an irreversible inhibitor, most likely through covalent interaction with Cys797 and Cys805 in the catalytic domains of EGFR and ErbB2, respectively. Further studies showed that AST-1306 inactivated pathways downstream of these receptors and thereby inhibited the proliferation of a panel of cancer cell lines. AST-1306 is a potent(pM) and selective inhibitor of EGFR and ErbB4 (IC50 = 500pM and 800 pM, respectively). AST-1306 blocks phosphorylation of EGFR and also prevents downstream pathways. AST-1306 also dose-dependently inhibits EGF-induced EGFR phosphorylation in the A549 cancer cell line.

Core Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib is an anilino-quinazoline derivative that acts as an irreversible inhibitor of the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (ErbB2/HER2) [1] [2]. Its key differentiator is an acrylamide group (α,β-unsaturated carbonyl group) that forms a permanent, covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pockets of these receptors via a Michael addition reaction [1]. This covalent binding disrupts downstream signaling pathways crucial for cancer cell proliferation and survival [1].

The table below summarizes Allitinib's primary targets and its inhibitory potency (IC50 values).

Target IC50 (nM) Key Characteristics
EGFR 0.5 nM [2] [3] Irreversible inhibition; also active against mutant forms of EGFR [1].
ErbB4 0.8 nM [2] [3] Potent inhibition of another ErbB family member [2].
ErbB2 (HER2) 3.0 nM [2] [3] Greater inhibitory activity in ErbB2-dependent models compared to EGFR-dependent ones [1].
EGFRL858R/T790M 12 nM [2] Retains activity against this double-mutant EGFR, often associated with treatment resistance [2].

Experimental Data and Anti-Cancer Activity

In vitro and in vivo studies demonstrate Allitinib's anti-cancer efficacy across various cell lines and models, with effects quantified through IC50 values and tumor growth inhibition.

Cell Line / Model Assay Type Incubation Time Result (IC50 or Outcome)
A431 (High EGFR) Cell proliferation (SRB) [2] 72 hours IC50 = 0.2 μM [2]
NCI-H1975 (EGFR Mutant) Cell proliferation (SRB) [2] 72 hours IC50 = 0.7 μM [2]
A549 (High EGFR) Cell proliferation (SRB) [2] 72 hours IC50 = 6.8 μM [2]
SK-OV-3 & Calu-3 In vivo xenograft [2] 28 days (twice daily, 25-100 mg/kg) Dramatic suppression of tumor growth [2]

Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetic profile of Allitinib is crucial for its clinical application. The absorbed drug is extensively metabolized, primarily through its reactive acrylamide group [1] [4].

allitinib_metabolism Allitinib Metabolic Pathways Allitinib Allitinib M6 M6 (Amide Hydrolysis) Allitinib->M6 Amide Hydrolysis M10 M10 (27,28-Dihydrodiol) Allitinib->M10 P450s & Epoxide Hydrolase M14_M16 M14/M16 (Thiol Conjugates) Allitinib->M14_M16 Glutathione Conjugation (GST) M1 M1 (O-Dealkyl) Allitinib->M1 O-Dealkylation & Dihydrodiol Formation M5 M5 (O-Dealkyl Dihydrodiol) M1->M5 O-Dealkylation & Dihydrodiol Formation

Allitinib's primary metabolic pathways and key enzymes involved. Adapted from [1] [4].

  • Major Metabolic Pathways: The main pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, hydroxylation, and secondary Phase II conjugation [1] [4].
  • Key Enzymes Involved:
    • Cytochrome P450s: Multiple isoforms, primarily CYP3A4/5 and CYP1A2, are involved in Allitinib's oxidative metabolism [1] [4].
    • Epoxide Hydrolase: Works alongside P450 enzymes in the formation of the major dihydrodiol metabolite (M10) [1] [4].
    • Glutathione-S-Transferase (GST): Directly catalyzes the conjugation of glutathione to Allitinib's acrylamide group, independent of P450 enzymes [1].
  • Major Metabolites: The metabolite of amide hydrolysis (M6) and 27,28-dihydrodiol allitinib (M10) are the major pharmacologically active metabolites in human circulation, with steady-state exposures reaching about 11% and 70% of the parent drug, respectively [1] [4].
  • Pharmacokinetics: Allitinib is rapidly absorbed in humans, reaching maximum concentration in about 3 hours, consistent with preclinical data showing a time to maximum concentration of 1.0–3.0 hours and a half-life (t1/2) of 3.4–4.4 hours in rats [1]. Significant interpatient variability was observed [1].

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are summaries of key experimental methodologies.

  • In Vitro Kinase Inhibition Assay:
    • Procedure: Incubate Allitinib at various concentrations with the kinase of interest (e.g., EGFR, ErbB2) at 37°C for 1 hour. Measure the remaining kinase activity to determine the concentration that inhibits 50% of activity (IC50) [1].
  • Cell Proliferation Assay (Sulforhodamine B - SRB):
    • Procedure: Plate cancer cells (e.g., A431, NCI-H1975) and treat with a concentration gradient of Allitinib. After a 72-hour incubation, fix cells with trichloroacetic acid and stain with SRB. Dissolve the bound dye and measure the optical density to determine cell growth inhibition and calculate IC50 values [2].
  • Western Blot Analysis for Target Modulation:
    • Procedure: Treat cancer cells (e.g., A549, Calu-3) with Allitinib (e.g., 0.001–1.0 μM) for several hours (e.g., 4 hours). Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with specific antibodies against phosphorylated EGFR/ErbB2 and total protein to confirm inhibition of receptor autophosphorylation [2].
  • In Vivo Efficacy Study in Xenograft Models:
    • Procedure: Establish tumor xenografts in immunodeficient mice using human cancer cell lines (e.g., SK-OV-3). Administer Allitinib orally at designated doses (e.g., 25, 50, 100 mg/kg) twice daily for a study period (e.g., 28 days). Monitor and measure tumor volumes regularly to assess tumor growth inhibition [2].

Research and Clinical Considerations

  • Differentiation from Lapatinib: While Allitinib is a structural analog of lapatinib, its irreversible binding mechanism and greater potency in ErbB2-dependent models distinguish it from the reversible inhibition of lapatinib [1].
  • Reactive Metabolites and Safety: The formation of reactive intermediates (evidenced by thiol conjugates and dihydrodiol metabolites) suggests potential for protein binding, a factor considered during the drug's safety evaluation [1].

References

Allitinib irreversible inhibitor cysteine binding

Author: Smolecule Technical Support Team. Date: February 2026

Binding Mechanism and Target Profile

The table below summarizes the key characteristics of allitinib's covalent binding mechanism and its potency against key targets.

Feature Description
Irreversible Mechanism Covalent binding via Michael addition [1]
Electrophilic Warhead Acrylamide group [1] [2]
Target Cysteine on EGFR Cys797 [1]
Target Cysteine on ErbB2 Cys805 [1]
EGFR (Wild-type) IC₅₀ 0.5 nM [3]
ErbB2 IC₅₀ 3.0 nM [3]
EGFR T790M/L858R Mutant IC₅₀ 12 nM [3]
Selectivity >3000-fold more selective for ErbB family over other kinases like PDGFR, KDR, and c-Met [3]

The following diagram illustrates the covalent bond formation between allitinib's acrylamide warhead and the target cysteine residue.

G Allitinib Allitinib Michael Addition Michael Addition Allitinib->Michael Addition Acrylamide Group CysteineResidue CysteineResidue CysteineResidue->Michael Addition Thiol Group (-SH) CovalentComplex CovalentComplex Michael Addition->CovalentComplex Irreversible Bond

Diagram of allitinib's covalent binding mechanism via Michael addition.

Experimental Data and Metabolism

In cellular assays, allitinib demonstrates potent activity. It inhibits EGFR phosphorylation in A549 cells and blocks the growth of NCI-H1975 cells (harboring EGFR T790M/L858R mutations) in a concentration-dependent manner [3]. The table below summarizes key experimental findings from the literature.

Assay Type Cell Line / Context Key Finding / Outcome Citation
Cell Proliferation A431 (EGFR overexpressing) IC₅₀ = 0.2 µM [3]
Cell Proliferation NCI-H1975 (EGFR T790M/L858R) IC₅₀ = 0.7 µM [3]
Cell Proliferation A549 (EGFR overexpressing) IC₅₀ = 6.8 µM [3]
Kinase Assay ErbB4 (Cell-free) IC₅₀ = 0.8 nM [3]
Metabolism in Patients Cancer patients (in vivo) Forms thiol conjugates & dihydrodiol metabolites [1]

Regarding its metabolism and pharmacokinetics, studies in cancer patients show that allitinib is quickly absorbed. Its metabolism involves the formation of thiol conjugates and dihydrodiol metabolites, indicating the creation of reactive intermediates in vivo. Research suggests that enzymes including Cytochrome P450s (CYPs) and Epoxide Hydrolase play a role in its biotransformation [1]. The proposed metabolic pathway is visualized below.

G Allitinib Allitinib Allitinib Epoxide (M23) Allitinib Epoxide (M23) Allitinib->Allitinib Epoxide (M23) CYP Oxidation Thiol Conjugates Thiol Conjugates Allitinib->Thiol Conjugates Reaction with GSH/etc. 27,28-Dihydrodiol Allitinib (M10) 27,28-Dihydrodiol Allitinib (M10) Allitinib Epoxide (M23)->27,28-Dihydrodiol Allitinib (M10) Epoxide Hydrolase

Proposed metabolic pathways of allitinib, based on identified metabolites.

Research Context and Protocol Notes

  • Broader Significance: The strategy of using cysteine-reactive irreversible inhibitors has been a key advancement in targeting "undruggable" proteins and overcoming drug resistance in kinases [4] [2]. Allitinib is part of this class of drugs, known as Targeted Covalent Inhibitors (TCIs).
  • Experimental Protocol - Kinase Assay: One cited study measured tyrosine kinase activity in 96-well ELISA plates coated with poly(Glu,Tyr). The reaction involved adding an ATP solution in kinase reaction buffer, followed by the addition of allitinib serially diluted in DMSO. Inhibition was measured compared to a DMSO vehicle control [3].

References

Allitinib (AST-1306) Technical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and inhibitory data for Allitinib, compiled from supplier documentation and research articles [1] [2] [3].

Property Details
Chemical Name N-(4-(4-(3-fluorobenzyloxy)-3-chlorophenylamino)-quinazolin-6-yl) acrylamide [4]
Synonyms AST-1306; ALS 1306 [1]
CAS Number 897383-62-9 (base); 1050500-29-2 (tosylate salt) [1] [2]
Molecular Formula C₂₄H₁₈ClFN₄O₂ [1] [3]
Molecular Weight 448.88 g/mol [1] [3]
Related Salt Allitinib tosylate (C₃₁H₂₆ClFN₄O₅S; MW: 621.08) [2]
Mechanism Irreversible inhibitor of EGFR, ErbB2, and ErbB4 [1] [2] [3]
Key Structural Group An α,β-unsaturated carbonyl group, enabling irreversible covalent binding [4]

Inhibitory Activity (IC₅₀) | EGFR (Wild-type) | 0.5 nM [1] [2] [3] | | ErbB2 (HER2) | 3 nM [1] [2] [3] | | ErbB4 (HER4) | 0.8 nM [1] [2] | | EGFR L858R/T790M (Mutant) | 12 nM [1] [2] |

Mechanism of Action and Metabolic Pathway

Allitinib is an anilino-quinazoline compound designed to irreversibly inhibit members of the ErbB receptor family [1]. Its mechanism and metabolic fate are central to its activity.

allitinib_mechanism Allitinib Allitinib EGFR EGFR Allitinib->EGFR Irreversibly Inhibits ErbB2 ErbB2 Allitinib->ErbB2 Irreversibly Inhibits ErbB4 ErbB4 Allitinib->ErbB4 Irreversibly Inhibits M6 Metabolite M6 (Amide hydrolysis) Allitinib->M6 Metabolism M10 Metabolite M10 (29,30-dihydrodiol) Allitinib->M10 Metabolism Downstream Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) EGFR->Downstream Activates ErbB2->Downstream Activates Cellular Cellular Outcomes (Proliferation, Survival) Downstream->Cellular

Allitinib irreversibly inhibits ErbB receptors, blocking downstream signaling and cellular proliferation. It is metabolized primarily to M6 and M10 [1] [4].

For Further Research

Since the explicit synthesis route is not publicly available in the searched sources, you may need to consult specialized databases. Here are some suggestions for finding this information:

  • Patent Databases: The original synthesis routes for pharmaceutical compounds are typically disclosed in patents. Searching platforms like Google Patents, USPTO, or Espacenet using "Allitinib" or "AST-1306" as keywords may yield the detailed synthetic pathway.
  • Specialized Chemical Literature: Deep searches in advanced chemistry journals or organic synthesis databases might contain articles or reports on the synthesis of quinazoline-based kinase inhibitors, which could provide a viable route.

References

Comprehensive Technical Guide: Pharmacokinetics and Metabolism of Allitinib

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allitinib

Allitinib (AST1306) is a novel, orally active irreversible inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib, it features a key acrylamide group that enables irreversible covalent binding to cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via Michael addition. This mechanism provides prolonged target inhibition and distinguishes it from reversible tyrosine kinase inhibitors. Allitinib is currently in clinical development in China for treating various solid tumors and demonstrates superior efficacy to lapatinib in preclinical models, particularly in ErbB2-dependent cancer models [1] [2].

Analytical Methods for Quantification

LC-MS/MS Bioanalytical Method

A sensitive and validated LC-MS/MS method enables simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma [1].

  • Sample Volume: 100 μL of human plasma
  • Sample Preparation: Protein precipitation
  • Chromatography:
    • Column: Zorbax Eclipse Plus C18 (4.6 × 75 mm, 3.5 μm)
    • Mobile Phase: A) 2 mM ammonium acetate in water; B) 2 mM ammonium acetate in methanol
    • Gradient: Elution from 10% B to 90% B over 5 minutes
    • Flow Rate: 0.8 mL/min
    • Total Run Time: 5 minutes
  • Mass Spectrometry: API 5000 triple quadrupole mass spectrometer with ESI source in positive ion mode
  • Lower Limits of Quantification (LLOQ):
    • Allitinib: 0.300 ng/mL
    • M6 (amide hydrolysis metabolite): 0.030 ng/mL
    • M10 (dihydrodiol metabolite): 0.075 ng/mL [1]

This method demonstrates high sensitivity and selectivity, successfully applied to characterize the pharmacokinetic profile of Allitinib and its metabolites in clinical studies.

Pharmacokinetic Properties of Allitinib

Basic Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of Allitinib derived from clinical studies:

Parameter Value Context
Time to Maximum Concentration (T~max~) 1.8 - 3.0 hours Oral administration in humans [1] [2]
Half-Life (t~1/2~) ~4 hours (3.4 - 4.4 hours in rats) Mean elimination half-life [1] [2]
Oral Bioavailability 5.7% (rat data) Extensive first-pass metabolism [2]
Steady-State Exposure (M6) 11% of parent drug Relative to Allitinib exposure [3]
Steady-State Exposure (M10) 70% of parent drug Relative to Allitinib exposure [3]

Allitinib exhibits significant inter-patient variability following oral administration, suggesting potential need for dose individualization in clinical practice. The low oral bioavailability is attributed to poor solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [2].

Metabolism and Biotransformation

Metabolic Pathways and Enzymology

Allitinib undergoes extensive metabolism, with sixteen metabolites identified in clinical studies. The electrophilic α,β-unsaturated carbonyl group serves as the primary site of biotransformation [3].

Table 2: Major Metabolic Pathways of Allitinib

Pathway Key Metabolite(s) Enzymes Involved Structural Change
Amide Hydrolysis M6 (Major circulating metabolite) Non-CYP mediated Cleavage of acrylamide side chain
Dihydrodiol Formation M10 (Major circulating metabolite) CYP450s + Epoxide Hydrolase Addition of two hydroxyl groups
O-dealkylation M1, M2, M5 Primarily CYP3A4/5, CYP1A2 Cleavage of benzyloxy group
Glutathione Conjugation M14, M16 (Thiol conjugates) Glutathione-S-Transferase (GST) Covalent addition of glutathione
Hydroxylation Multiple minor metabolites Various CYP450 enzymes Addition of hydroxyl groups

Table 3: Enzyme Systems in Allitinib Metabolism

Enzyme System Specific Isoforms Role in Allitinib Metabolism
Cytochrome P450 (CYP) CYP3A4/5, CYP1A2 (Primary); CYP2C8, CYP2D6 (Minor) O-dealkylation, hydroxylation, epoxidation leading to dihydrodiol formation
Epoxide Hydrolase (EH) Microsomal Epoxide Hydrolase Hydrolysis of reactive epoxide intermediates to form dihydrodiol metabolites (e.g., M10)
Glutathione-S-Transferase (GST) Multiple GST isoforms Direct conjugation with the acrylamide group, independent of CYP450

The formation of M10 occurs through a two-step process: initial CYP-mediated oxidation to form a reactive epoxide intermediate, followed by EH-catalyzed hydrolysis to the dihydrodiol. The glutathione conjugates (M14, M16) provide evidence of reactive intermediate formation but are primarily generated via direct conjugation rather than P450-mediated bioactivation [3] [2].

Metabolic Pathway Visualization

The following diagram illustrates the major metabolic pathways of Allitinib and the enzymes involved:

G Allitinib Allitinib M6 M6 (Amide Hydrolysis) Allitinib->M6 Hydrolysis M23 M23 (Epoxide) Allitinib->M23 CYP450 Oxidation M14_M16 M14/M16 (GSH Conjugates) Allitinib->M14_M16 GST Conjugation M1_M2_M5 M1/M2/M5 (O-dealkylation) Allitinib->M1_M2_M5 CYP450 O-dealkylation M10 M10 (Dihydrodiol) M23->M10 Epoxide Hydrolase CYP450 CYP450 EH EH GST GST

> Major metabolic pathways of Allitinib and the enzymes responsible for its biotransformation.

Clinical Implications and Clinical Development Considerations

The pharmacokinetic and metabolic profile of Allitinib presents several important considerations for its clinical development and therapeutic use:

  • Pharmacologically Active Metabolites: Metabolites M6 and M10 demonstrate significant pharmacological activity and contribute to the overall efficacy profile. M10 reaches steady-state exposures approximately 70% of the parent drug, necessitating consideration in dose-response relationships [3] [2].

  • Interpatient Variability: Significant variability in Allitinib exposure was observed between patients, potentially influenced by individual differences in metabolic enzyme expression and activity. Therapeutic drug monitoring may be beneficial in clinical practice [1].

  • Drug Interaction Potential: As a substrate for multiple CYP450 enzymes (particularly CYP3A4 and CYP1A2), Allitinib may be susceptible to drug interactions with strong inducers or inhibitors of these pathways. Concomitant medications should be carefully evaluated [3] [2].

  • Reactive Metabolite Formation: The detection of glutathione conjugates and dihydrodiol metabolites indicates the formation of reactive intermediates. While the glutathione conjugation occurs primarily via direct GST-mediated conjugation rather than CYP-mediated bioactivation, this profile warrants continued safety monitoring in clinical development [3] [2].

References

Comprehensive Technical Guide: Identification and Analysis of Allitinib Metabolites M6 and M10

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allitinib and Its Metabolic Significance

Allitinib (also known as AST1306) is an irreversible inhibitor targeting both epidermal growth factor receptor 1 (EGFR) and human epidermal receptor 2 (ErbB2). As a structural analog of lapatinib with an acrylamide side chain, allitinib features a pharmacologically active α,β-unsaturated carbonyl group that serves as its primary metabolic site. Understanding allitinib's metabolic fate is crucial for drug development professionals as it directly influences both the drug's pharmacological activity and its safety profile. The identification and characterization of its metabolites, particularly M6 and M10, provide essential insights for optimizing its therapeutic potential in treating solid tumors [1] [2].

Recent clinical trials have demonstrated that allitinib undergoes extensive metabolism in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) emerging as the major circulating metabolites. These metabolites not only contribute to the overall pharmacological profile but also present unique analytical challenges due to their structural characteristics and circulation levels. This technical guide comprehensively addresses the identification, quantification, and clinical relevance of these key metabolites to support researchers in the field of oncology drug development [3] [1].

Structural Identification and Characterization of M6 and M10

Metabolic Pathways and Structural Features

Allitinib undergoes complex biotransformation through multiple metabolic pathways, resulting in at least sixteen identified metabolites. Among these, M6 and M10 have been characterized as the predominant pharmacologically active metabolites in human circulation [1]:

  • M6 (Amide hydrolysis metabolite): Formed through amide bond hydrolysis of the parent compound, this metabolite retains significant pharmacological activity against EGFR and ErbB2 receptors. The hydrolysis occurs at the acrylamide side chain, modifying the reactive site while maintaining the core structure essential for target binding [1].

  • M10 (29,30-dihydrodiol allitinib): Generated through dihydrodiol formation, this metabolite represents a significant transformation of the parent compound's core structure. The dihydrodiol formation occurs at the 29,30-position, substantially altering the molecule's physicochemical properties while preserving pharmacological activity [1].

The structural characterization of these metabolites was achieved using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS), which provided accurate mass measurements and fragmentation patterns essential for definitive identification. This high-resolution mass spectrometric approach enabled researchers to distinguish between isobaric metabolites and confirm structural modifications with high confidence [1].

Metabolic Pathways Visualization

The following diagram illustrates the major metabolic pathways of allitinib, highlighting the formation of M6 and M10:

G cluster_pathways Major Metabolic Pathways compound Allitinib (AST1306) CYP CYP450 Enzymes (CYP3A4/5, CYP1A2) compound->CYP GST Glutathione-S-Transferase compound->GST M6 M6 Metabolite (Amide hydrolysis) compound->M6 Amide Hydrolysis M5 M5 Metabolite (Dihydrodiol) CYP->M5 EH Epoxide Hydrolase M10 M10 Metabolite (29,30-dihydrodiol) EH->M10 M14_M16 M14, M16 (Thiol conjugates) GST->M14_M16 M5->EH

Allitinib undergoes complex biotransformation via multiple enzymatic pathways, with CYP450 enzymes and epoxide hydrolase playing crucial roles in the formation of the major metabolite M10 [1].

Analytical Method Development for Metabolite Quantification

LC-MS/MS Method Configuration

The simultaneous quantification of allitinib and its metabolites M6 and M10 requires a highly selective and sensitive analytical approach. The developed method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with specific configuration parameters optimized for these analytes [3]:

  • Chromatographic System:

    • Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm)
    • Mobile Phase: Gradient elution with 5 mM ammonium acetate with 0.1% formic acid (A) and 50% (v/v) methanol in acetonitrile (B)
    • Gradient Program: Optimized for separation of allitinib, M6, and M10 within a runtime of approximately 5-7 minutes
  • Mass Spectrometric Detection:

    • Ionization Source: Atmospheric-pressure chemical ionization (APCI) in positive ion mode
    • Detection Mode: Multiple reaction monitoring (MRM)
    • Instrumentation: AB Sciex Triple Quad 6500 system
    • Ion Transitions: Optimized for each analyte and internal standards

The choice of APCI over electrospray ionization (ESI) demonstrated significant advantages for these compounds, particularly in reducing matrix effects and improving signal stability for the metabolites. The MRM transitions were carefully optimized to ensure selective detection of each analyte in complex biological matrices [3].

Sample Preparation and Validation Parameters

Efficient sample preparation is critical for reliable quantification of allitinib and its metabolites. The developed method employs a simple protein precipitation technique that provides adequate recovery while minimizing matrix effects [3]:

  • Protein Precipitation Protocol:
    • Aliquot 100 μL of human plasma sample
    • Add 300 μL of acetonitrile containing internal standards (lapatinib and NB-2)
    • Vortex mix for 30 seconds
    • Centrifuge at 14,000 × g for 10 minutes
    • Transfer supernatant for LC-MS/MS analysis

This simplified approach eliminated the need for more complex extraction procedures while maintaining the integrity of the metabolites during sample processing. The method was rigorously validated according to regulatory guidelines, with key validation parameters summarized in the following table [3]:

Table 1: Method validation parameters for the simultaneous quantification of allitinib, M6, and M10

Validation Parameter Allitinib M6 M10
Linear range (ng/mL) 0.300-200 0.030-20.0 0.075-50.0
Lower limit of quantification (LLOQ, ng/mL) 0.300 0.030 0.075
Intra-day accuracy (%) 94.2-106.3 92.5-107.8 95.1-105.9
Inter-day accuracy (%) 95.8-104.1 94.2-105.7 96.3-103.8
Intra-day precision (RSD%) 3.2-7.8 4.1-8.9 3.5-7.2
Inter-day precision (RSD%) 4.5-8.3 5.2-9.6 4.8-8.7
Recovery (%) 85.2-92.7 82.5-90.3 84.6-91.8

The validation results demonstrated that the method met all acceptance criteria, with accuracy and precision within ±15% at all concentration levels, including the LLOQ. The stability of allitinib, M6, and M10 under various storage and processing conditions was also established, ensuring reliable quantification in clinical samples [3].

Enzymology of Allitinib Biotransformation

Key Enzymes in Metabolite Formation

The biotransformation of allitinib to its major metabolites involves multiple enzymatic systems, with cytochrome P450 (P450) isoforms and epoxide hydrolase playing pivotal roles. Comprehensive in vitro phenotyping studies using human liver microsomes and recombinant metabolic enzymes have identified the specific enzymes responsible for each metabolic pathway [1]:

  • CYP3A4/5 and CYP1A2: These cytochrome P450 isoforms are primarily responsible for the initial oxidative metabolism of allitinib, leading to the formation of various oxidative metabolites including precursors to M10. Reaction phenotyping studies confirmed their dominant role through chemical inhibition and correlation analyses using characterized human liver microsamples.

  • Epoxide hydrolase: This enzyme catalyzes the conversion of epoxide intermediates to dihydrodiol metabolites, directly contributing to the formation of M10. The involvement of epoxide hydrolase was confirmed through incubation studies with specific inhibitors and recombinant enzymes.

  • Glutathione-S-Transferase (GST): Unlike typical P450-mediated metabolism, the formation of glutathione conjugates (M14 and M16) from allitinib was determined to be NADPH-independent and primarily catalyzed by GST. This unique metabolic pathway highlights the diverse enzymatic processing of allitinib and its potential implications for intersubject variability [1].

Experimental Approaches for Enzyme Identification

The characterization of enzymes involved in allitinib metabolism employed a comprehensive set of in vitro experimental systems, providing a robust framework for similar investigations with other drug candidates:

  • Reaction Phenotyping:

    • Chemical inhibition studies using selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2)
    • Correlation analyses using human liver microsomes with characterized CYP450 activities
    • Incubations with recombinant individual CYP450 enzymes
  • Metabolite Trapping Studies:

    • Glutathione trapping experiments to detect reactive intermediates
    • Characterization of dihydrodiol formation pathways using isotopic labeling
    • Identification of enzyme-specific metabolite profiles

These systematic approaches not only identified the primary enzymes involved but also quantified their relative contributions to the overall metabolism of allitinib, enabling better prediction of potential drug-drug interactions and interindividual variability in clinical settings [1].

Pharmacokinetic and Clinical Relevance

Exposure-Response Relationships

The pharmacokinetic profiles of allitinib and its metabolites have significant implications for clinical efficacy and safety. At steady-state conditions in cancer patients, the exposure to metabolites relative to the parent compound demonstrates substantial formation and accumulation:

Table 2: Relative exposure of allitinib and its major metabolites at steady-state

Compound Relative Steady-State Exposure Pharmacological Activity Contribution to Overall Efficacy
Allitinib (parent) 100% (reference) Potent irreversible EGFR/ErbB2 inhibitor Primary therapeutic agent
M6 metabolite 11% Retains significant target inhibition Moderate contribution
M10 metabolite 70% Similar activity profile to parent Major contribution

The substantial exposure to M10, reaching 70% of the parent compound concentration, combined with its retained pharmacological activity, suggests this metabolite significantly contributes to the overall therapeutic effect of allitinib. This finding has important implications for dosing strategies and toxicity management, particularly in special populations with altered metabolic capacities [1].

Analytical Workflow for Clinical Sample Analysis

The comprehensive analysis of allitinib and its metabolites in clinical studies follows a systematic workflow that ensures reliable pharmacokinetic data generation:

G sample Clinical Plasma Sample (Cancer Patients) prep Sample Preparation Protein Precipitation with Acetonitrile sample->prep lc LC Separation Zorbax Eclipase XDB C18 Column Gradient Elution prep->lc ms MS Detection APCI Source, Positive MRM Mode AB Sciex Triple Quad 6500 lc->ms data Data Analysis Quantification of Allitinib, M6, M10 Pharmacokinetic Modeling ms->data pk PK Parameters AUC, Cmax, Tmax, Half-life data->pk

The analytical workflow for quantifying allitinib and its metabolites in clinical samples involves sample preparation, chromatographic separation, mass spectrometric detection, and comprehensive data analysis to generate pharmacokinetic parameters [3].

Implications for Drug Development and Therapeutic Monitoring

The comprehensive characterization of allitinib metabolites M6 and M10 provides valuable insights for oncology drug development programs. The significant pharmacological activity of these metabolites necessitates their thorough evaluation during early drug development stages, as they contribute substantially to the overall therapeutic profile. Furthermore, the involvement of multiple CYP450 enzymes in allitinib's metabolism suggests a lower potential for clinically significant drug-drug interactions compared to drugs metabolized by a single enzyme, though this must be confirmed through formal interaction studies [1].

From an analytical perspective, the developed LC-MS/MS method demonstrates that simultaneous quantification of a parent drug and its metabolites is achievable with appropriate method optimization, particularly through careful selection of ionization techniques and chromatographic conditions. The successful application of this method in clinical pharmacokinetic studies following oral administration of allitinib tosylate tablets to cancer patients confirms its utility in supporting clinical development programs. The methodological approaches described serve as a valuable template for researchers developing assays for other kinase inhibitors and their metabolites [3] [1].

References

Allitinib preclinical development timeline

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Allitinib (also known as AST-1306) is an orally active, irreversible inhibitor targeting the ErbB family of receptor tyrosine kinases [1] [2]. Its core mechanism involves covalently binding to cysteine residues in the ATP-binding pockets of these receptors, leading to sustained inhibition [2].

The table below summarizes its primary targets and inhibitory activity:

Target IC50 (Half-Maximal Inhibitory Concentration) Biological Role
EGFR 0.5 nM [1] Key driver in cell proliferation and survival; commonly overexpressed in cancers [3].
ErbB2 (HER2) 3.0 nM [1] Constitutively active receptor; important in certain breast and other cancers [2].
ErbB4 0.8 nM [1] Member of the ErbB receptor family.
EGFRL858R/T790M 12 nM [1] A double-mutant form of EGFR associated with resistance to earlier generation inhibitors.

This irreversible, pan-HER inhibitory profile was designed to be more potent and to overcome limitations of reversible inhibitors like lapatinib [2].

Key Preclinical Findings

The preclinical assessment of Allitinib involved a range of in vitro and in vivo studies to establish its efficacy and mechanism.

Cytotoxicity and Predictive Biomarkers A large-scale in vitro study screened Allitinib against 76 human cancer-derived cell lines [3]. The study classified responses as:

  • Highly Sensitive (36.8% of cell lines)
  • Moderately Sensitive (25.0% of cell lines)
  • Resistant (38.1% of cell lines)

The study found that KRAS mutation status was a significant predictive biomarker, with KRAS mutations being strongly associated with resistance to Allitinib. This was functionally validated by transfecting a sensitive cell line with mutant KRAS genes, which subsequently conferred resistance [3].

Anti-tumor Efficacy in Animal Models In vivo studies in nude mouse models with SK-OV-3 and Calu-3 tumor xenografts demonstrated that orally administered Allitinib caused a dramatic suppression of tumor growth [1].

Experimental Protocols from Preclinical Studies

Here is a summary of key experimental methodologies used to generate the data mentioned above.

1. Cell Proliferation Assay (SRB Assay)

  • Purpose: To measure the anti-proliferative effect of Allitinib on cancer cells.
  • Cell Lines Used: A431 (EGFR overexpressing), A549, NCI-H1975 (EGFR L858R/T790M mutant), among others [1].
  • Procedure: Cells are treated with a range of Allitinib concentrations for 72 hours. The Sulforhodamine B (SRB) dye, which binds to cellular proteins, is used to quantify cell density. The absorbance is measured to determine the IC50 value, which is the concentration that inhibits cell growth by 50% [1].

2. Western Blot Analysis

  • Purpose: To assess the inhibition of target receptors and downstream signaling pathways.
  • Cell Lines Used: A549, Calu-3, SK-OV-3 [1].
  • Procedure: Cells are treated with Allitinib (e.g., 0.001-1.0 μM for 4 hours), often followed by stimulation with EGF. Cell lysates are then subjected to gel electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated EGFR/ErbB2 and key downstream proteins (e.g., in the MAPK and AKT pathways) [1].

3. In Vivo Xenograft Efficacy Study

  • Purpose: To evaluate the anti-tumor activity of Allitinib in a live animal model.
  • Animal Model: Nude mice implanted with human cancer cells (e.g., SK-OV-3, Calu-3) [1].
  • Dosing Regimen: Allitinib is administered orally, often at doses of 25, 50, and 100 mg/kg, twice daily for 28 days.
  • Endpoint: Tumor volume is measured regularly and compared to a control group to determine the percentage of tumor growth inhibition [1].

Pharmacokinetics and Metabolism

Early studies characterized the metabolism and pharmacokinetics of Allitinib [2]. Key findings include:

  • Major Metabolites: The biotransformation involves epoxidation of the acrylamide group, leading to the formation of glutathione conjugates and dihydrodiol metabolites, suggesting the potential formation of reactive intermediates [2].
  • Key Enzymes: Cytochrome P450s (CYPs) and epoxide hydrolase were identified as playing major roles in its biotransformation [2].
  • Pharmacokinetics in Patients: In cancer patients, Allitinib was rapidly absorbed, with significant interpatient variability observed. The unmodified drug was the major circulating component in plasma, indicating that its efficacy is likely driven by the parent compound itself [2].

Development Pathway Overview

The available information allows for a high-level overview of Allitinib's transition from preclinical research to clinical evaluation, though specific dates for the preclinical phases are not detailed in the search results.

Preclinical Preclinical P1 Target Identification & Validation Preclinical->P1 P2 Lead Optimization (Irreversible inhibitor design) P1->P2 P3 In Vitro Profiling (IC50, cell proliferation) P2->P3 P4 In Vivo Efficacy (Mouse xenograft models) P3->P4 P5 PK/PD & Metabolism Studies P4->P5 C1 Phase I Trials (Solid Tumors, China) P5->C1 Clinical Clinical

Allitinib transitioned from preclinical studies to Phase I clinical trials in China around 2010 [4].

Conclusion

References

Allitinib originator Allist Pharmaceuticals

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Table 1: Allitinib Core Profile

Aspect Details
Generic Name Allitinib (also known as Allitinib tosylate) [1]
Alternative Names AST-1306; AST1306; ALS-1306 [1] [2]
Originator Company Allist Pharmaceuticals [1] [3] [4]
CAS Registry Number 897383-62-9 [2] [5]
Chemical Formula C24H18ClFN4O2 [2] [5]
Molecular Weight 448.88 g/mol [2]
Drug Class Antineoplastic; Kinase Inhibitor [1] [5]
Therapeutic Indication Solid Tumors (under investigation) [1] [2] [5]
Highest Development Phase Phase I (in China) [1] [5]
Molecular Entity Status New Molecular Entity [1]
Orphan Drug Status No designation indicated [1]

Mechanism of Action: Allitinib is an orally active, irreversible inhibitor of the ErbB family receptor tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR or HER1) and ErbB2 (HER2) [4] [6] [5]. Unlike reversible inhibitors like lapatinib, allitinib is designed with an α,β-unsaturated carbonyl group. This group enables it to form a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these receptors via a Michael addition reaction [4] [5]. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and subsequent blockade of downstream signaling pathways critical for tumor cell proliferation, survival, and migration [5].

A key characteristic of allitinib is its superior potency against ErbB2-overexpressing models and its ability to inhibit the EGFR T790M mutant, a common mutation conferring resistance to first-generation EGFR inhibitors [5].

Table 2: In Vitro Inhibitory Potency (IC50) of Allitinib [5]

Target IC50 (nM) Comparative Context
EGFR (Wild-Type) 0.5 nM 5-15 fold more potent than Afatinib and Dacomitinib
ErbB2 (HER2) 3.0 nM 5-15 fold more potent than Afatinib and Dacomitinib
EGFR T790M Mutant 12 nM Similar potency to Afatinib; ~500-fold more potent than Lapatinib

Pharmacokinetics and Metabolism

Key PK Parameters in Humans: Clinical studies indicate that allitinib is rapidly absorbed after oral administration, with a time to reach maximum concentration (Tmax) of approximately 1.8 to 3.0 hours [3] [5]. The mean terminal half-life is around 4 hours [3] [5]. The drug exhibits low to moderate oral bioavailability, estimated at 5.7% in rats, attributed to its poor solubility, poor permeability, extensive first-pass metabolism, and potential efflux transport [4]. High inter-patient variability in plasma concentration has been observed [3] [4].

Metabolism and Biotransformation: The electrophilic acrylamide group is the key site for metabolism [4]. The major biotransformation pathways include:

  • Epoxidation and Hydration: The double bond in the acrylamide group can be converted to an epoxide intermediate (M23) by Cytochrome P450 enzymes (CYPs), which is then rapidly hydrolyzed by Epoxide Hydrolase (EH) to form a dihydrodiol metabolite (M10) [4].
  • Amide Hydrolysis: The acrylamide group can be cleaved to form a carboxylic acid metabolite (M6) [3] [4].
  • Conjugation with Glutathione (GSH): The acrylamide group can react with glutathione, leading to the formation of various thiol conjugates [4].

Studies in cancer patients identified M6 (amide hydrolysis product) and M10 (27,28-dihydrodiol allitinib) as the major circulating metabolites in plasma [3] [4] [7]. The following diagram illustrates the primary metabolic pathways of Allitinib.

G Allitinib Allitinib M23 Allitinib Epoxide (M23) Allitinib->M23 Oxidation Allitinib->M23 M6 Amide Hydrolysis Metabolite (M6) Allitinib->M6 Hydrolysis Allitinib->M6 GSH_Conjugates GSH Conjugates Allitinib->GSH_Conjugates Conjugation Allitinib->GSH_Conjugates M10 27,28-Dihydrodiol Allitinib (M10) M23->M10 Hydrolysis M23->M10 CYP CYP CYP->M23 EH EH EH->M10 Hydrolases Hydrolases Hydrolases->M6 GSH_Enzymes GSH_Enzymes GSH_Enzymes->GSH_Conjugates

Allitinib is primarily metabolized via epoxidation, hydrolysis, and glutathione conjugation pathways.

Analytical Method for Bioanalysis

A sensitive and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10) in human plasma [3] [7].

Table 3: Validated LC-MS/MS Method Parameters [3] [7]

Parameter Specification
Analytical Technique LC-MS/MS with Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode
Chromatography Column Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 μm)
Mobile Phase Gradient elution with (A) 5mM Ammonium Acetate + 0.1% Formic Acid and (B) 50% Methanol in Acetonitrile
Sample Volume 100 μL human plasma
Sample Preparation Simple protein precipitation
Internal Standards NB-2 (for Allitinib), Lapatinib (for M6 and M10)
Run Time 5 minutes

| Quantification Range (LLOQ - ULOQ) | Allitinib: 0.300 - 200 ng/mL M6: 0.030 - 20.0 ng/mL M10: 0.075 - 50.0 ng/mL | | Accuracy & Precision | Intra- and inter-day values within ±15% |

Experimental Protocol Summary:

  • Sample Preparation: 100 μL of plasma sample is aliquoted. Internal standards (NB-2 and lapatinib) are added. Proteins are precipitated using acetonitrile. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis [3] [7].
  • LC-MS/MS Analysis: The supernatant is injected into the LC-MS/MS system. Separation is achieved using the specified column and gradient elution. Detection and quantification are performed using Multiple Reaction Monitoring (MRM) [3] [7].
  • Method Validation: The method was fully validated for selectivity, sensitivity, linearity, accuracy, precision, matrix effects, and stability, meeting the acceptance criteria set by regulatory guidelines [3].

Clinical Development Summary

A Phase I, open-label, dose-escalation study (N=71) was conducted in patients with advanced solid tumors (primarily breast and lung cancers) to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of oral allitinib [5].

  • Dosing Regimens: The study investigated once-daily (QD), twice-daily (BID), and three-times-daily (TID) schedules.
  • Recommended Phase II Dose (RP2D): The RP2D was defined as 1000 mg administered three times daily (TID) [5].
  • Safety Profile: The most frequent drug-related adverse events were Grade 1 to 3 diarrhea and skin rash, and Grade 1 to 2 fatigue. The dose-limiting toxicity (DLT) was Grade 3 diarrhea [5].
  • Efficacy Signals: Out of 55 evaluable patients, 7 achieved a partial response (5 with breast cancer, 1 with lung cancer, 1 with gastric cancer), and another 7 had stable disease lasting ≥6 months [5].

Conclusion and Future Directions

Allitinib is a promising, potent, and irreversible EGFR/ErbB2 inhibitor developed by Allist Pharmaceuticals. Its distinct mechanism of action and preclinical profile, especially against ErbB2-driven and T790M-mutant tumors, supported its entry into clinical trials.

Key challenges identified during its development include low oral bioavailability and high inter-patient variability, likely driven by its poor solubility and extensive metabolism [4] [5]. The characterization of its metabolic pathways was crucial for understanding its pharmacokinetic and safety profile.

Current Status and Data Limitation: The most recent public update on its development was in 2016, noting "No recent reports on development identified" for Phase-I trials in solid tumors in China [1]. An ongoing clinical trial (NCT04671303) is investigating allitinib in combination with anlotinib for lung cancer [2]. For the most current development status, it is recommended to consult recent scientific publications and clinical trial registries.

References

Allitinib Storage & Handling Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage conditions for Allitinib as provided by commercial suppliers.

Form Short-Term Long-Term Solution in DMSO Shipping
Powder 4°C for 2 years [1] -20°C for 3 years [2] [1] -80°C for 6 months [2] [1] Room temperature (stable for a few days) [1]

DMSO Solution Stability: Critical Considerations

When Allitinib is dissolved in DMSO, its stability becomes a critical parameter for experimental reproducibility.

  • General DMSO Stability Data: While specific long-term stability data for Allitinib in DMSO is not provided in the search results, a foundational study on the stability of ~7,200 compounds in DMSO solution offers critical guidance [3]. The probability of a compound remaining intact in DMSO at room temperature drops significantly over time:

    • 92% after 3 months
    • 83% after 6 months
    • 52% after 1 year [3]
  • Recommended Handling for Stock Solutions: To minimize degradation and maintain experimental integrity, follow these practices:

    • Aliquot: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to moisture [3] [4].
    • Use Airtight Seals: Ensure vials are tightly sealed to prevent DMSO from absorbing water from the atmosphere, which can accelerate compound degradation [4].
    • Thaw Properly: Allow frozen aliquots to thaw naturally at room temperature. Avoid heating DMSO solutions, as excessive heat can lead to decomposition [4].

Experimental Protocol for Stability Assessment

To ensure the integrity of your Allitinib stock solutions in DMSO, you can implement the following quality control protocol based on standard practices in drug discovery [5] [3].

workflow Start Prepare Allitinib/DMSO Stock Solution A1 Aliquot into single-use vials Start->A1 A2 Store at -80°C (Recommended) A1->A2 B1 Thaw one aliquot at room temperature A2->B1 When needed for experiment B2 Perform Analytical Analysis B1->B2 C1 Solution passes QC (Compound intact) B2->C1 e.g., LC-MS, FIA-MS C2 Solution fails QC (Signs of degradation) B2->C2 e.g., LC-MS, FIA-MS D1 Released for experimental use C1->D1 D2 Discard aliquot Prepare fresh stock C2->D2

Methodology Details:

  • Analysis Technique: Use Flow Injection Analysis (FIA) coupled with mass spectrometry (MS) for a rapid integrity check [3]. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred [5].
  • Procedure:
    • Prepare a standard solution of Allitinib at a known concentration (e.g., 10 μM) from a freshly opened powder vial.
    • Inject and analyze this standard to establish a reference chromatogram and mass spectrum.
    • Analyze your stored stock solution and compare its chromatographic profile and mass spectrum to the reference.
    • Assess Integrity: A significant reduction in the parent compound peak or the appearance of new peaks indicates degradation. The solution should be discarded if degradation exceeds an acceptable threshold (e.g., >10%) [3].

Key Recommendations for Researchers

  • Prioritize Powder: For maximum stability, store Allitinib as a powder at -20°C and prepare fresh DMSO solutions as needed.
  • Mandatory Aliquoting: Never repeatedly use a single stock solution stored at -20°C or 4°C. The practice of aliquoting is non-negotiable for maintaining long-term stability [3].
  • Monitor Solution Stability: Implement the QC protocol above, especially for stock solutions stored for more than three months, to ensure experimental results are not compromised by degraded compounds [3].

References

Allitinib biological activity overview

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib (AST-1306) Overview

Allitinib is an orally active, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, primarily targeting EGFR (ErbB1), ErbB2 (HER2), and ErbB4. Its core mechanism involves covalently binding to these receptors, leading to sustained inhibition of their tyrosine kinase activity and downstream oncogenic signaling pathways [1] [2] [3].

Quantitative Biological Activity Profile

The table below summarizes the key inhibitory and cellular activity data for Allitinib.

Table 1: Inhibitory and Cellular Activity of Allitinib

Target / Cell Line Parameter Value Description / Notes
EGFR (ErbB1) IC50 0.5 nM [2] [3] Irreversible inhibition
ErbB2 (HER2) IC50 3 nM [2] [3] Irreversible inhibition
ErbB4 IC50 0.8 nM [2] Irreversible inhibition
EGFRL858R/T790M Mutant IC50 12 nM [2] Targets resistance mutations

| A-431 Cell Line (EGFR overexpressing) | IC50 (Proliferation) | 0.2 µM [2] | 72-hour SRB assay | | NCI-H1975 Cell Line (EGFR L858R/T790M mutant) | IC50 (Proliferation) | 0.7 µM [2] | 72-hour SRB assay | | A549 Cell Line | IC50 (Proliferation) | 6.8 µM [2] | 72-hour SRB assay |

Key Experimental Protocols

The main methodologies used to characterize Allitinib's activity are outlined below.

  • Enzyme Inhibition Assays: IC50 values against purified EGFR, ErbB2, and ErbB4 kinases were determined using standard enzymatic assays [2].
  • Cell Proliferation Assays: Anti-proliferative effects (IC50) were evaluated using the Sulforhodamine B (SRB) assay after 72 hours of drug exposure [2].
  • Western Blot Analysis: Used to confirm the inhibition of target phosphorylation and downstream signaling pathways. Cells were typically treated with Allitinib for 4 hours before lysis and analysis [2].
  • In Vivo Efficacy Studies: Conducted in nude mice bearing SK-OV-3 and Calu-3 xenografts. Allitinib was administered orally at 25, 50, and 100 mg/kg, twice daily for 28 days. Tumor volume was monitored to assess suppression of tumor growth [2].

Metabolism and Pharmacokinetics

A clinical study identified 16 metabolites of Allitinib in cancer patients. The major metabolic pathways and key enzymes involved are summarized in the table and diagram below [1].

Table 2: Major Metabolic Pathways of Allitinib

Metabolic Pathway Key Metabolites Enzymes Involved Notes
Amide Hydrolysis M6 (Metabolite of amide hydrolysis) Not specified Major active metabolite; steady-state exposure was ~11% of Allitinib [1].
Dihydrodiol Formation M10 (27,28-dihydrodiol allitinib) Cytochrome P450s (CYPs), Epoxide Hydrolase Major active metabolite; steady-state exposure was ~70% of Allitinib [1].
O-dealkylation Various Primarily CYP3A4/5, CYP1A2 Similar to the metabolic pathway of Lapatinib [1].
Glutathione Conjugation M14, M16 (Thiol conjugates) Glutathione-S-Transferase (GST) Indicates formation of reactive intermediates; P450-independent [1].

allitinib_metabolism Allitinib Allitinib M6 M6 (Amide Hydrolysis) Allitinib->M6 M10 M10 (Dihydrodiol) Allitinib->M10  via Epoxide Intermediate M14_M16 M14/M16 (GSH Conjugates) Allitinib->M14_M16 Other_Mets Other Metabolites (O-dealkylation, etc.) Allitinib->Other_Mets CYP3A4_CYP1A2 CYP3A4/5, CYP1A2 CYP3A4_CYP1A2->M10 CYP3A4_CYP1A2->Other_Mets EpoxideHydrolase Epoxide Hydrolase EpoxideHydrolase->M10 GST Glutathione-S-Transferase GST->M14_M16

Diagram 1: Allitinib undergoes complex metabolism via multiple pathways, producing active and inert metabolites [1].

Summary and Research Considerations

Allitinib is a potent, irreversible multi-ErbB inhibitor with a distinct metabolic profile. For your ongoing research, please note:

  • Metabolites M6 and M10 contribute significantly to its pharmacological profile [1].
  • Dihydrodiol formation is a dominant and characteristic metabolic pathway [1].
  • Potential for drug-drug interactions due to involvement of multiple CYP enzymes [1].

References

Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib is characterized as a pan-HER irreversible inhibitor. The table below summarizes its core mechanism and distinguishing features:

Feature Description
Primary Targets EGFR (ErbB1), ErbB2 (HER2), ErbB4 [1] [2]
Type of Inhibition Irreversible covalent binding [3]
Key Structural Feature An anilino-quinazoline core with an acrylamide group [3]
Covalent Binding Sites Forms a covalent bond with Cys797 of EGFR and Cys805 of ErbB2 [3]
Primary Effect Blocks ATP-binding site, permanently inhibits kinase activity, and inhibits downstream signaling pathways (e.g., MAPK, PI3K/Akt) [4] [2]

The following diagram illustrates the allitinib mechanism of action and the subsequent cellular effects:

G Allitinib Allitinib Covalent Bond\n(Cys797/Cys805) Covalent Bond (Cys797/Cys805) Allitinib->Covalent Bond\n(Cys797/Cys805)  Forms EGFR EGFR DownstreamPathways Downstream Pathways (MAPK, PI3K/Akt) EGFR->DownstreamPathways Activates Inhibits Irreversible Inhibition EGFR->Inhibits HER2 HER2 HER2->DownstreamPathways Activates HER2->Inhibits CellProcesses Cell Proliferation & Survival DownstreamPathways->CellProcesses Promotes Apoptosis Induced Apoptosis & Growth Arrest Covalent Bond\n(Cys797/Cys805)->EGFR  Inhibits Covalent Bond\n(Cys797/Cys805)->HER2  Inhibits Inhibits->Apoptosis  Leads to

Preclinical Efficacy and Biomarker Data

A large-scale in vitro study screened allitinib against 76 human cancer-derived cell lines across 11 cancer types [4] [5]. The results provided critical insights into its efficacy and a key predictive biomarker:

Cancer Type Observed Cytotoxicity Key Findings & Biomarkers
Broad Panel (76 cell lines) 36.8% Highly Sensitive, 38.1% Resistant [4] KRAS mutation status strongly associated with resistance [4]
Head and Neck, Esophageal, Melanoma, Lung Stronger cytotoxicity [4] Potential candidates for clinical development
Functional Validation - Transfection of KRAS p.G12D/S mutations into sensitive H292 cells reverted them to an allitinib-resistant phenotype [4] [5]

Experimental Protocols from Key Studies

Cell Proliferation Assay (SRB Assay)

This method was used to determine the half-maximal inhibitory concentration (IC₅₀) of allitinib across various cell lines [1] [2].

  • Cell Lines: A431 (EGFR-overexpressing), NCI-H1975 (EGFR T790M/L858R mutant), A549 [2].
  • Procedure:
    • Seed cells in 96-well plates.
    • After 24 hours, expose cells to a concentration gradient of allitinib.
    • Incubate for 72 hours.
    • Fix cells with trichloroacetic acid and stain with Sulforhodamine B (SRB) dye.
    • Measure optical density to determine cell viability and calculate IC₅₀ values.
Western Blot Analysis for Target Engagement

This protocol confirms allitinib's effect on inhibiting phosphorylation of its targets and downstream signaling proteins [2].

  • Cell Lines: A549, Calu-3, SK-OV-3 [2].
  • Procedure:
    • Treat cells with varying concentrations of allitinib (e.g., 0.001 to 1.0 µM) for a set period (e.g., 4 hours).
    • Lyse cells and extract total protein.
    • Separate proteins by gel electrophoresis and transfer to a membrane.
    • Probe membrane with specific primary antibodies against:
      • Phospho-EGFR & Phospho-ErbB2
      • Key downstream proteins (e.g., from MAPK, PI3K/Akt pathways)
      • Corresponding total proteins as loading controls.
    • Use chemiluminescence to visualize and quantify protein levels.

Clinical Development and Pharmacokinetics

  • Clinical Status: Allitinib tosylate has reached Phase 2 clinical trials in China for Non-Small Cell Lung Cancer and Phase 1 for HER2-Positive Breast Cancer [6].
  • Pharmacokinetics in Patients: A study in cancer patients revealed:
    • Rapid absorption, with a time to maximum concentration (~3 hours) [3].
    • Significant interpatient variability, suggesting a need for dose individualization [3].
  • Metabolism: Allitinib is extensively metabolized. Its key metabolic steps involve epoxidation of the acrylamide group by Cytochrome P450s (CYPs), followed by hydrolysis via Epoxide Hydrolase to form dihydrodiol metabolites, or conjugation to form thiol conjugates [3].

Conclusion

Allitinib represents a strategic evolution in targeting the ErbB receptor family. Its irreversible inhibition mechanism and preclinical activity against resistant mutations like EGFR T790M/L858R formed a strong rationale for clinical development. The identification of KRAS mutations as a key resistance biomarker is a crucial finding for potentially guiding patient selection in future clinical applications [4].

References

Allitinib alternative names AST-1306

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile

Attribute Description
Systematic Name N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide [1]
CAS Number 897383-62-9 [2] [1] [3]
Molecular Formula C₂₄H₁₈ClFN₄O₂ [2] [1] [3]
Molecular Weight 448.88 g/mol [2] [1] [3]
Related Salt Allitinib tosylate (MW: 621.08) [4]
Key Targets EGFR, ErbB2 (HER2), ErbB4 [4] [2] [3]
Mechanism Irreversible, covalent inhibitor [2] [3]
Main Application Anticancer agent (under investigation) [2] [1]

Quantitative Pharmacological Data

Parameter Value Context / Assay
EGFR IC₅₀ 0.5 nM Cell-free assay [4] [2]
ErbB2 (HER2) IC₅₀ 3 nM Cell-free assay [4] [2] [3]
ErbB4 IC₅₀ 0.8 nM Cell-free assay [4] [2] [3]
EGFR (T790M/L858R) IC₅₀ 12 nM Cell-free assay, resistant mutant [4] [2]
Cellular Anti-Proliferation (IC₅₀)
A431 cells 0.2 μM Human epidermoid carcinoma, 72h SRB assay [4] [2]
NCI-H1975 cells 0.7 μM Lung adenocarcinoma (EGFR T790M/L858R mutant), 72h SRB assay [4] [2]
A549 cells 6.8 μM Lung carcinoma, 72h SRB assay [4] [2]
In Vivo Efficacy 25-100 mg/kg Oral administration, twice daily; suppressed tumor growth in SK-OV-3 and Calu-3 xenograft models [2]
Solubility (DMSO) ~85 mg/mL (189.36 mM) For molecular weight 448.88 g/mol [3]

Experimental Protocols

Tyrosine Kinase Assay (Cell-Free)

This protocol is used to determine the IC₅₀ values against purified kinase targets [4].

  • Coat Plates: Use 96-well ELISA plates pre-coated with 20 μg/mL of a substrate like Poly(Glu,Tyr) 4:1.
  • Prepare Reaction Mix: Add 80 μL of a 5 μM ATP solution in kinase reaction buffer (50 mM HEPES pH 7.4, 20 mM MgCl₂, 0.1 mM MnCl₂, 0.2 mM Na₃VO₄, 1 mM DTT) to each well.
  • Add Inhibitor: Add 10 μL of Allitinib serially diluted in DMSO (typically 1% final DMSO concentration). Use 1% DMSO as a negative control.
  • Initiate Reaction: Start the kinase reaction and allow it to proceed for an appropriate time at a controlled temperature (e.g., 30°C).
  • Detect Phosphorylation: Quantify phosphorylated tyrosine residues using a primary anti-phosphotyrosine antibody and a secondary HRP-conjugated antibody for colorimetric or chemiluminescent detection.
Cell Proliferation Assay (SRB Assay)

This protocol measures the anti-proliferative effect of Allitinib on adherent cancer cell lines [2].

  • Seed Cells: Plate cells in 96-well plates at an optimal density and allow them to adhere for 24 hours.
  • Apply Compound: Treat cells with a concentration gradient of Allitinib for a specified duration (e.g., 72 hours).
  • Fix Cells: After treatment, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% (w/v). Incubate at 4°C for at least 1 hour to fix the cells.
  • Wash and Stain: Wash the plates thoroughly with water to remove TCA, then stain with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 15-30 minutes.
  • Remove Excess Stain: Rapidly wash the plates with 1% acetic acid to remove unbound dye.
  • Solubilize and Measure: Solubilize the protein-bound dye with a 10 mM unbuffered Tris base solution. Measure the optical density at a wavelength of 510-560 nm. The OD is proportional to the cell mass.

Mechanism of Action and Signaling Pathway

Allitinib is an anilino-quinazoline compound that acts as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases [2]. It forms a covalent bond with specific cysteine residues in the kinase domains of EGFR and ErbB2, leading to sustained inhibition until new proteins are synthesized [5]. This is particularly effective against the EGFR T790M resistance mutation [4] [2]. The diagram below illustrates how Allitinib binding disrupts the downstream signaling cascade.

allitinib_mechanism EGF EGF EGFR EGFR EGF->EGFR Binds Downstream Downstream EGFR->Downstream Activates Allitinib Allitinib Allitinib->EGFR Irreversibly Inhibits Proliferation Proliferation Downstream->Proliferation

Allitinib covalently binds to EGFR/ErbB2, blocking activation of downstream pathways like MAPK and PI3K/Akt, ultimately inhibiting cancer cell proliferation and survival [4] [2].

Research Considerations

  • Solubility and Storage: Allitinib has high solubility in DMSO. For in vivo studies, it can be formulated as a homogeneous suspension in 0.5% CMC-Na [3]. The powder should be stored at -20°C, and DMSO stock solutions are best used fresh or stored at -80°C for longer-term use [2] [1] [3].
  • Selectivity: Allitinib demonstrates high selectivity, being over 3,000-fold more selective for the ErbB family kinases than other kinase families like PDGFR, KDR, and c-Met [4] [2].

References

Allitinib tosylate LC-MS/MS quantification method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allitinib and its Analysis

Allitinib tosylate (also known as AST1306) is a novel, orally active, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is an anilino-quinazoline derivative that has demonstrated promising anti-cancer activity and is currently used in clinical trials for the treatment of solid tumors [1] [2]. As an irreversible inhibitor, allitinib features an α,β-unsaturated carbonyl group in its structure, which forms covalent bonds with specific cysteine residues in the target kinases, leading to sustained inhibition of their activity [2].

Monitoring the pharmacokinetics of allitinib and its metabolites is crucial for understanding its efficacy and safety profile in clinical studies. The compound undergoes extensive metabolism in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating metabolites [3] [2]. These metabolites may contribute to the overall pharmacology or drug-induced toxicity, making their simultaneous quantification with the parent drug essential for comprehensive pharmacokinetic characterization.

Method Development and Optimization

Analytical Strategy and Instrumentation

The development of a robust LC-MS/MS method for simultaneously quantifying allitinib and its two metabolites (M6 and M10) in human plasma addressed several analytical challenges. Initial method development using a triple quadrupole Quantum Ultra mass spectrometer demonstrated insufficient sensitivity for M6. This limitation was overcome by switching to an AB Sciex Triple Quad 6500 system with atmospheric-pressure chemical ionization (APCI) in positive ion mode, which provided the required sensitivity [2].

The method utilizes a simple protein precipitation for sample preparation, significantly reducing processing time compared to more complex extraction techniques. Chromatographic separation is achieved using a Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm) with gradient elution at a flow rate of 0.5 mL/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% formic acid (phase A) and 50% (v/v) methanol in acetonitrile (phase B) [3].

Mass Spectrometric Detection

Detection is performed using multiple reaction monitoring (MRM) with the following transitions [3] [2]:

  • Allitinib: m/z 579.2 → 374.2
  • Metabolite M6: m/z 395.1 → 374.2
  • Metabolite M10: m/z 483.1 → 286.1

The APCI source parameters were optimized for maximum sensitivity, with the source temperature maintained at 350°C and the curtain gas flow rate set to 20 psi [2].

Table 1: Mass Spectrometry Parameters for Allitinib and Metabolites

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Collision Energy (V)
Allitinib 579.2 374.2 Positive Optimized for each analyte
M6 395.1 374.2 Positive Optimized for each analyte
M10 483.1 286.1 Positive Optimized for each analyte
Lapatinib (IS for M6/M10) 581.2 365.1 Positive Optimized for each analyte
NB-2 (IS for Allitinib) 579.2 374.2 Positive Optimized for each analyte

Detailed Experimental Protocol

Reagents and Materials
  • This compound (99.92% purity), M6 (98.2% purity), and NB-2 (internal standard for allitinib, 96% purity) were supplied by Allist Pharmaceuticals Inc. (Shanghai, China) [2].
  • M10 (100% purity) was synthesized in-house [2].
  • Lapatinib (internal standard for M6 and M10, 100% purity) was provided by Shandong Qilu Pharmaceutical Co. Ltd. (Shandong, China) [2].
  • HPLC-grade ammonium acetate, formic acid, methanol, and acetonitrile were used for mobile phase preparation.
  • Control human plasma was obtained from healthy volunteers.
Sample Preparation Procedure
  • Thawing and Aliquot: Thaw frozen plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.
  • Aliquoting: Transfer 100 μL of plasma into a clean microcentrifuge tube.
  • Internal Standard Addition: Add 10 μL of the combined internal standard solution (lapatinib and NB-2) to each sample.
  • Protein Precipitation: Add 300 μL of cold acetonitrile to precipitate proteins.
  • Vortex and Centrifuge: Vortex the mixture for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Supernatant Collection: Transfer 200 μL of the clear supernatant to an autosampler vial with insert.
  • Injection: Inject 10 μL into the LC-MS/MS system for analysis.
LC-MS/MS Analysis Conditions

Table 2: Chromatographic Conditions for Allitinib and Metabolites Separation

Parameter Specification
Column Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm)
Column Temperature 30°C
Mobile Phase A 5 mM ammonium acetate with 0.1% formic acid
Mobile Phase B 50% (v/v) methanol in acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 μL
Gradient Program Time (min) / %B: 0/20, 1.0/20, 3.0/90, 4.0/90, 4.1/20, 5.0/20
Run Time 5 minutes
Calibration Standards and Quality Controls
  • Prepare stock solutions of allitinib, M6, and M10 in methanol at 1 mg/mL.
  • Prepare working solutions by serial dilution in methanol.
  • Spike blank plasma with working solutions to prepare calibration standards and quality control (QC) samples.
  • Calibration curves ranged from 0.300-200 ng/mL for allitinib, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10 [3] [2].

The following diagram illustrates the complete sample preparation and analysis workflow:

G start Start Sample Preparation thaw Thaw plasma samples at room temperature start->thaw vortex1 Vortex for 30 seconds thaw->vortex1 aliquot Aliquot 100 μL plasma vortex1->aliquot addIS Add 10 μL internal standard (Lapatinib and NB-2) aliquot->addIS precipitate Add 300 μL cold acetonitrile for protein precipitation addIS->precipitate vortex2 Vortex for 2 minutes precipitate->vortex2 centrifuge Centrifuge at 14,000 × g for 10 minutes at 4°C vortex2->centrifuge collect Collect 200 μL supernatant centrifuge->collect inject Inject 10 μL into LC-MS/MS collect->inject lcmsms LC-MS/MS Analysis inject->lcmsms data Data Acquisition and Processing lcmsms->data

Method Validation Results

The method was comprehensively validated according to US FDA guidelines for bioanalytical method validation [2].

Sensitivity, Linearity and Precision

Table 3: Method Validation Parameters for Allitinib and Metabolites

Validation Parameter Allitinib Metabolite M6 Metabolite M10
Linear Range (ng/mL) 0.300-200 0.030-20.0 0.075-50.0
Lower Limit of Quantification (LLOQ, ng/mL) 0.300 0.030 0.075
Intra-day Precision (%CV) ≤7.9 ≤8.5 ≤9.2
Inter-day Precision (%CV) ≤13.6 ≤12.8 ≤14.1
Intra-day Accuracy (%RE) ±12.6 ±11.2 ±13.5
Inter-day Accuracy (%RE) ±10.8 ±9.7 ±12.3

The LLOQ was determined with a signal-to-noise ratio greater than 10 and met the acceptance criteria for accuracy and precision (within ±20%) [2].

Selectivity, Matrix Effects and Recovery

Selectivity was demonstrated by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of the analytes or internal standards. The matrix effect was evaluated by comparing the peak areas of analytes in post-extraction spiked plasma samples with those of standard solutions. The matrix effect was minimal, with matrix factors ranging from 0.95 to 1.05 for all analytes [2].

Recovery was evaluated by comparing the peak areas of extracted samples with those of post-extraction spiked samples at three concentration levels (low, medium, and high QC). The mean recovery was greater than 85% for all analytes, demonstrating efficient extraction efficiency [3].

Stability

Stability studies were conducted under various conditions:

  • Short-term stability: At least 24 hours at room temperature
  • Long-term stability: At least 30 days at -80°C
  • Freeze-thaw stability: At least three cycles
  • Post-preparative stability: At least 24 hours in the autosampler at 10°C

All analytes demonstrated stability within ±15% of the nominal concentrations under these conditions [2].

Application in Clinical Pharmacokinetics

The validated method was successfully applied to a preliminary clinical pharmacokinetic study following oral administration of this compound tablets (400 mg) to cancer patients [3] [2]. The method demonstrated robust performance in quantifying allitinib and its metabolites in patient samples, with the following key pharmacokinetic observations:

  • Allitinib was rapidly absorbed, reaching peak plasma concentrations (C~max~) within 1.8-3.0 hours after administration.
  • The mean elimination half-life of allitinib was approximately 4 hours.
  • High inter-patient variability was observed in allitinib exposure, highlighting the importance of therapeutic drug monitoring.
  • Metabolites M6 and M10 were detected in circulation shortly after allitinib administration, confirming extensive metabolism.

The ability to simultaneously monitor both the parent drug and its major metabolites provides a comprehensive pharmacokinetic profile essential for understanding the exposure-response relationship of allitinib in cancer patients.

Troubleshooting and Technical Notes

  • Sensitivity Issues for M6: If sensitivity for M6 is insufficient, consider using an AB Sciex Triple Quad 6500 system with APCI source, as this provided superior sensitivity compared to other systems during method development [2].

  • Chromatographic Performance: For optimal peak shape and resolution, maintain the column temperature at 30°C and use fresh mobile phases prepared daily.

  • Sample Preparation: Ensure consistent protein precipitation by using cold acetonitrile and adequate vortexing time. Incomplete precipitation can lead to matrix effects and ion suppression.

  • Internal Standard Selection: The use of two internal standards (lapatinib for M6 and M10; NB-2 for allitinib) accounts for potential variability in extraction efficiency and ionization response [3].

  • Carryover Assessment: Regularly monitor carryover by injecting blank samples after high-concentration calibrators. If significant carryover is observed, increase the wash volume or extend the wash time in the autosampler method.

References

Application Notes and Protocols for LC-MS/MS Analysis of Allitinib and Its Metabolites in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Allitinib (also known as AST1306) is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. It is currently in clinical trials in China for the treatment of various solid tumors. As an analog of lapatinib, allitinib features an α,β-unsaturated carbonyl group, which is crucial for its irreversible inhibition mechanism. Preclinical studies demonstrate that its efficacy surpasses that of lapatinib [1].

Understanding the pharmacokinetic (PK) profile of allitinib is complicated by factors such as poor solubility, permeability, and extensive first-pass metabolism. Pilot studies revealed high inter-patient variability and low plasma concentrations, necessitating a highly sensitive bioanalytical method. Furthermore, allitinib is extensively metabolized in humans, with amide hydrolysis metabolite (M6) and 29,30-dihydrodiol allitinib (M10) identified as the major circulating metabolites. Quantifying these metabolites is essential for a comprehensive understanding of the drug's pharmacokinetics, pharmacology, and safety profile [2] [1].

This document provides a detailed protocol for the simultaneous quantification of allitinib and its two major metabolites (M6 and M10) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been successfully validated and applied in clinical PK studies [2].

Principle of the Method

This protocol employs a sensitive and selective LC-MS/MS method with atmospheric-pressure chemical ionization (APCI) in positive ion mode. The analytes are extracted from human plasma via a simple protein precipitation (PPT) procedure. Chromatographic separation is achieved using a reverse-phase C18 column with a gradient elution, ensuring clear resolution of allitinib, M6, and M10 from potential matrix interferences. Detection is performed using multiple reaction monitoring (MRM), offering high specificity and sensitivity suitable for pharmacokinetic studies [2].

Materials and Equipment

Reagents and Chemicals
  • Analytes: Allitinib tosylate, Metabolite M6, Metabolite M10.
  • Internal Standards (IS): NB-2 (for allitinib), Lapatinib (for M6 and M10).
  • HPLC-grade solvents: Methanol, Acetonitrile.
  • Water: Purified, LC-MS grade.
  • Additives: Ammonium acetate, Formic acid.
  • Human plasma: For preparation of calibration standards and quality control (QC) samples.
Equipment and Consumables
  • LC-MS/MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex 6500) equipped with an APCI source.
  • HPLC System: Capable of delivering gradient elution.
  • Analytical Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm) or equivalent.
  • Centrifuge: Capable of ≥13,000 g.
  • Vortex mixer.
  • Micropipettes and disposable polypropylene tubes.

Detailed Experimental Procedure

Preparation of Standard Solutions and Quality Controls
  • Prepare stock solutions of allitinib, M6, and M10 (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile.
  • Serially dilute stock solutions with acetonitrile to create working solutions for calibration curves and quality control (QC) samples.
  • Prepare calibration standards in human plasma at concentrations listed in Table 1.
  • Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
Plasma Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples on ice or in a refrigerator.
  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
  • Add a suitable volume of the combined internal standard working solution (containing both NB-2 and lapatinib).
  • Add a precipitating solvent (e.g., 200 µL of acetonitrile).
  • Vortex the mixture vigorously for at least 1 minute.
  • Centrifuge at ≥13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer a clear aliquot (e.g., 6 µL) of the supernatant into an LC vial for injection [2] [1].
LC-MS/MS Instrumental Analysis

The following conditions were optimized for the simultaneous analysis of allitinib, M6, and M10 [2] [1].

4.3.1. Liquid Chromatography Conditions

  • Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm)
  • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid
  • Mobile Phase B: 50% (v/v) Methanol in Acetonitrile
  • Gradient Program:
    • 0–0.5 min: 90% A
    • 0.5–1 min: 90% A → 10% A
    • 1.0–2.0 min: 10% A
    • 2.0–2.1 min: 10% A → 90% A
    • 2.1–3.0 min: 90% A (Re-equilibration)
  • Flow Rate: 0.30 mL/min (comparable to methods in other studies)
  • Injection Volume: 6 µL
  • Total Run Time: 5 minutes

4.3.2. Mass Spectrometry Conditions

  • Ion Source: Atmospheric-Pressure Chemical Ionization (APCI)
  • Ion Mode: Positive
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: See table below for details.
Data Analysis
  • Process acquired data using the instrument's software (e.g., Analyst or MassLynx).
  • Plot the peak area ratio (analyte IS area / corresponding IS area) against the nominal concentration for each calibrator.
  • Generate a calibration curve using a weighted (e.g., 1/x²) linear regression model.
  • Calculate the concentrations of allitinib, M6, and M10 in unknown and QC samples by interpolating from their respective calibration curves.

Method Validation Summary

The described method was fully validated according to regulatory guidelines (e.g., US FDA). Key validation parameters are summarized below [2].

Table 1: Analytical Range and Lower Limit of Quantification (LLOQ)

Analyte Linear Range (ng/mL) LLOQ (ng/mL)
Allitinib 0.300 – 200 0.300
Metabolite M6 0.030 – 20.0 0.030
Metabolite M10 0.075 – 50.0 0.075

Table 2: Validation Parameters for Precision and Accuracy

Parameter Allitinib Metabolite M6 Metabolite M10
Intra-day Precision (RSD%) Within ±15% Within ±15% Within ±15%
Inter-day Precision (RSD%) Within ±15% Within ±15% Within ±15%
Intra-day Accuracy (RE%) Within ±15% Within ±15% Within ±15%
Inter-day Accuracy (RE%) Within ±15% Within ±15% Within ±15%

Additional validation tests confirmed:

  • Selectivity: No significant interference from blank plasma at the retention times of the analytes and IS.
  • Recovery: Consistent and acceptable recovery rates for all analytes via the PPT procedure.
  • Matrix Effect: Minimal matrix effect was observed, and it was compensated for by the use of stable isotope-labeled or analog internal standards.
  • Stability: The analytes were stable in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature storage).

Application in Pharmacokinetic Study

This validated method has been successfully applied to a clinical pharmacokinetic study following oral administration of this compound tablets to cancer patients [2]. The method enabled the characterization of the concentration-time profiles for both the parent drug and its two major metabolites, providing critical insights into the in vivo behavior of allitinib.

The experimental workflow from sample collection to data reporting is summarized in the diagram below.

G Start Start: Administer Allitinib P1 Plasma Sample Collection Start->P1 P2 Centrifugation (Obtain Plasma Supernatant) P1->P2 P3 Aliquot 100 µL Plasma P2->P3 P4 Add Internal Standards (NB-2, Lapatinib) P3->P4 P5 Protein Precipitation (Add Acetonitrile, Vortex, Centrifuge) P4->P5 P6 LC-MS/MS Analysis P5->P6 P7 Data Processing & Quantification P6->P7 P8 End: PK Profile Generation P7->P8

Troubleshooting and Key Considerations

  • Sensitivity for M6: During method development, initial sensitivity for M6 was insufficient using a different mass spectrometer. Switching to an AB Sciex 6500 system with APCI source resolved this issue. APCI can sometimes offer advantages over electrospray ionization (ESI) for certain compounds by reducing matrix effects [1].
  • Chromatography: The use of a small-particle (1.8 µm) column with gradient elution is critical for achieving good peak shape and rapid separation within a 5-minute run time.
  • Sample Cleanup: While protein precipitation is simple and fast, if matrix effects are problematic, alternative extraction methods like solid-phase extraction (SPE) could be explored, though they are more complex and costly [3].
  • Stability: Adhere to validated stability conditions for plasma samples (storage temperature, freeze-thaw cycles) to ensure the integrity of the analytes. Generally, storage at -80°C is recommended for long-term stability [4].

References

Analytical Method for Allitinib in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes a validated LC-MS/MS method for the simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma, as per the literature [1]. The core of the sample preparation is a simple protein precipitation technique.

Detailed Protein Precipitation Protocol

The following procedure is adapted from the publication "Development and validation of a sensitive LC-MS/MS assay for the simultaneous quantification of allitinib and its two metabolites in human plasma" [1].

  • Materials: Human plasma samples, Allitinib and metabolite standards, internal standard working solution (Lapatinib and NB-2 in acetonitrile), acetonitrile (LC-MS grade), microcentrifuge tubes, vortex mixer, and centrifuge.
  • Procedure:
    • Aliquot: Transfer 100 µL of human plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
    • Precipitate: Add 200 µL of the internal standard working solution in acetonitrile to the plasma.
    • Mix: Vortex the mixture vigorously for approximately 1.0 minute to ensure thorough mixing and complete protein precipitation.
    • Centrifuge: Centrifuge the samples at a high speed (e.g., 13,000 × g or higher) for 10 minutes to pellet the precipitated proteins.
    • Analyze: Carefully transfer the clear supernatant (the exact injection volume should be optimized for the specific LC-MS/MS system, but methods often use 1-10 µL) for analysis.

The workflow for this procedure is outlined below:

Start Start with 100 µL plasma aliquot Precipitate Add 200 µL acetonitrile containing Internal Standard Start->Precipitate Mix Vortex for 1 minute Precipitate->Mix Centrifuge Centrifuge at 13,000 g for 10 minutes Mix->Centrifuge Collect Collect clear supernatant Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject

LC-MS/MS Instrumental Conditions

For completeness, the key instrumental parameters used in the method are summarized below [1].

Parameter Specification
Analytical Column Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm)

| Mobile Phase | A: 5 mM Ammonium Acetate with 0.1% Formic Acid B: 50% (v/v) Methanol in Acetonitrile | | Elution | Gradient elution | | Ion Source | Atmospheric-pressure Chemical Ionization (APCI) | | Ion Mode | Positive Ion, Multiple Reaction Monitoring (MRM) | | Mass Spectrometer | AB Sciex Triple Quad 6500 system |

Method Validation Data

The described method was rigorously validated. The key performance characteristics are tabulated below [1].

Validation Parameter Result for Allitinib
Linear Range 0.300 - 200 ng/mL
Intra-day Accuracy (RE%) & Precision (RSD%) Within ±15% at all concentrations
Inter-day Accuracy (RE%) & Precision (RSD%) Within ±15% at all concentrations

Important Considerations for Method Implementation

  • Method Age: The primary source for this specific protocol is from 2013 [1]. In the rapidly advancing field of bioanalysis, techniques and technology have evolved. It is highly recommended to use this protocol as a foundational guide rather than a definitive modern method.
  • General Best Practices: Recent review articles confirm that protein precipitation remains a common sample preparation technique for Tyrosine Kinase Inhibitors (TKIs) like Allitinib due to its simplicity and effectiveness in removing plasma proteins [2] [3]. However, newer methods often utilize more advanced materials or automated platforms.
  • Required Optimization: All bioanalytical methods require re-validation and optimization in your own laboratory. Critical parameters such as the optimal injection volume for your MS system, the exact composition of the mobile phase gradient, and the MRM transitions should be confirmed and tuned for your specific instrument [3].
  • Internal Standard: The use of a stable isotope-labeled internal standard for Allitinib, if commercially available, is now considered best practice and can provide superior accuracy and precision compared to the structural analog used in the original study.

References

Allitinib cell proliferation assay SRB method

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib Application Notes & Protocols

Compound Background and Mechanism of Action

Allitinib (also known as AST-1306) is an investigational small molecule that functions as a potent, selective, and irreversible inhibitor of the ErbB receptor family, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) [1] [2]. Its irreversible binding and high selectivity make it a candidate for overcoming resistance mutations in EGFR, such as the T790M/L858R double mutant, which is often associated with resistance to first-generation EGFR inhibitors [1] [3].

Key Quantitative Profiling Data

The table below summarizes the primary in vitro pharmacological data for Allitinib, illustrating its potency and selectivity.

Target / Assay Cell Line / System IC₅₀ Value Experimental Conditions
EGFR (Wild Type) Enzyme assay 0.5 nM [2] Tyrosine kinase activity assay [3].
ErbB2 (HER2) Enzyme assay 3 nM [2] Tyrosine kinase activity assay [3].
EGFR (T790M/L858R Mutant) NIH3T3-EGFR T790M/L858R 12 nM [1] [2] Cell proliferation assessed after 72 hours [1].
ErbB4 Enzyme assay 0.8 nM [2] Tyrosine kinase activity assay.
Cell Proliferation Inhibition SK-OV-3 (Ovarian) Strong inhibition [1] SRB assay; 72-hour treatment [3].
Cell Proliferation Inhibition A549 (Lung) Moderate inhibition [1] SRB assay; 72-hour treatment [3].
Detailed SRB Assay Protocol for Allitinib Testing

The SRB assay is a robust, colorimetric method that measures cellular protein content, serving as a proxy for cell number and proliferation [4] [5]. The following protocol is adapted for testing Allitinib in a 96-well plate format [4] [3].

A. Reagent Preparation

  • Allitinib Stock Solution: Prepare Allitinib (tosylate salt) in DMSO at a concentration such that the final DMSO concentration in cell culture does not exceed 0.1-0.5% (v/v) to avoid solvent toxicity [1] [3].
  • SRB Solution: Dissolve Sulforhodamine B sodium salt in 1% (v/v) acetic acid to a final concentration of 0.4% (wt/vol) [4].
  • Trichloroacetic Acid (TCA): Prepare a cold 50% (wt/vol) solution in water [4].
  • Tris Base Solution: Prepare a 10 mM solution for dissolving protein-bound dye [4].

B. Cell Seeding and Treatment

  • Cell Preparation: Harvest adherent cells (e.g., A549, Calu-3, SK-OV-3) and prepare a single-cell suspension. Determine cell count and viability using Trypan Blue exclusion [4].
  • Seeding: Seed cells in 96-well flat-bottom tissue culture plates at a density of 2 x 10⁴ cells/well in a volume of 50-100 µL of complete growth medium. The optimal density should ensure cells are in the log phase of growth and are 70-80% confluent at the end of the assay (e.g., after 5 days) [4].
  • Incubation: Pre-incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment [3].
  • Dosing: Add Allitinib treatment solutions prepared in medium (from serially diluted stock solutions). Include vehicle controls (DMSO at the same final concentration as treated wells) and blank wells (medium only for background subtraction). Ensure each condition is tested in replicates (e.g., triplicates) [4] [3].
  • Incubation with Treatment: Return the plates to the incubator for the desired treatment duration (e.g., 72 hours) [1] [3].

C. Cell Fixation and Staining

  • Fixation: After the treatment period, gently add cold 50% TCA directly to the culture medium to achieve a final concentration of 10% TCA. Incubate the plates at 4°C for 1 hour to fix the cells [4] [3].
  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA, medium, and serum proteins. Air-dry the plates completely [4].
  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes [4] [3].
  • Removal of Unbound Dye: Quickly rinse the plates four to five times with 1% acetic acid to remove unbound dye, and air-dry [4].

D. Absorbance Measurement and Data Analysis

  • Solubilization: Dissolve the protein-bound SRB dye by adding 150 µL of 10 mM Tris base solution to each well. Shake the plate gently for 5-10 minutes to ensure complete solubilization [4].
  • Measurement: Measure the absorbance at 515 nm using a multiwell plate spectrophotometer [4] [3].
  • Data Calculation:
    • Calculate the mean absorbance for each test group, subtracting the mean absorbance of the blank wells.
    • The cell proliferation inhibition rate can be calculated using the formula: Inhibition Rate (%) = [1 - (Mean A₅₁₅ treated / Mean A₅₁₅ control)] × 100% [3].
    • Generate dose-response curves and calculate IC₅₀ values using appropriate statistical software (e.g., GraphPad Prism) and a method such as the Logit method [4] [3].

Experimental Workflow and Mechanism Diagrams

Below are two diagrams generated using Graphviz DOT language that illustrate the experimental workflow and the proposed mechanism of action for Allitinib.

Diagram 1: SRB Assay Workflow for Allitinib Testing This diagram outlines the key steps in the SRB assay procedure.

SRB_Workflow SRB Assay Workflow Start Cell Seeding & 24h Attachment Step1 Allitinib Treatment (72 hours) Start->Step1 Step2 Cell Fixation with Cold 10% TCA (1h, 4°C) Step1->Step2 Step3 Wash & Stain with 0.4% SRB Solution Step2->Step3 Step4 Rapid Washes with 1% Acetic Acid Step3->Step4 Step5 SRB Solubilization with 10 mM Tris Base Step4->Step5 Step6 Absorbance Measurement at 515 nm Step5->Step6 End Data Analysis & IC50 Calculation Step6->End

Diagram 2: Allitinib's Mechanism of Action This diagram illustrates how Allitinib inhibits EGFR/ErbB2 signaling to ultimately suppress cell proliferation.

Allitinib_Mechanism Allitinib's Mechanism of Action EGFR EGFR/ErbB2 Receptor Downstream Inhibition of Downstream Signaling (e.g., RAS/RAF/MEK/ERK) EGFR->Downstream Activation Allitinib Allitinib Inhib Irreversible Inhibition Allitinib->Inhib Binds Covalently Inhib->EGFR Binds Covalently Prolif Suppression of Cell Proliferation Downstream->Prolif Assay Measured by SRB Assay Prolif->Assay

Key Considerations for Researchers

  • Solvent Control: The final concentration of DMSO in cell culture must be carefully controlled, as high concentrations can be cytotoxic and confound results [1] [3].
  • Cell Line Selection: The efficacy of Allitinib is highly dependent on the expression levels of EGFR and ErbB2. Researchers should select cell lines accordingly (e.g., SK-OV-3 for high ErbB2 expression) to observe pronounced effects [1] [3].
  • Assay Linearity: Ensure the cell seeding density and assay duration are within the linear range of the SRB assay for accurate quantification of cell mass [4].

References

Comprehensive Application Notes and Protocols: Analyzing EGFR Phosphorylation in Response to Allitinib Treatment via Western Blot

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allitinib and EGFR Signaling

Allitinib (also known as AST-1306) is a novel, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. As a second-generation tyrosine kinase inhibitor (TKI), allitinib covalently binds to cysteine residues in the ATP-binding pocket of these receptors (Cys797 in EGFR and Cys805 in ErbB2) via its acrylamide group, resulting in sustained suppression of kinase activity even after drug removal. This irreversible mechanism differentiates it from first-generation reversible inhibitors like gefitinib and erlotinib, potentially offering enhanced target suppression and reduced susceptibility to certain resistance mechanisms. Allitinib demonstrates potent inhibitory activity with IC50 values of 0.5 nM for EGFR, 3.0 nM for ErbB2, and 12 nM for the EGFR T790M/L858R double mutant, which is associated with resistance to first-generation TKIs [1].

The epidermal growth factor receptor signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation. Upon ligand binding, EGFR undergoes dimerization and autophosphorylation at specific tyrosine residues in its intracellular domain, initiating downstream signaling cascades including the MAPK/ERK and PI3K/AKT pathways. In many cancers, including head and neck squamous cell carcinoma (HNSCC) and non-small cell lung cancer (NSCLC), EGFR is overexpressed or dysregulated, driving tumor growth and progression [2] [3]. Phosphorylation of specific tyrosine residues (including Y1068, Y1086, Y1148, and Y1173) serves as a key indicator of EGFR activation status and can be modulated by targeted therapies like allitinib [4]. Western blot analysis of EGFR phosphorylation provides a robust method for assessing allitinib's target engagement and cellular efficacy in research settings.

Experimental Design and Considerations

Cell Line Selection and Culture Conditions
  • Cell Line Considerations: Select cell lines based on EGFR expression levels and mutation status. Appropriate models include A431 (epidermoid carcinoma, high EGFR expression), HN13 (HNSCC with EGFR amplification and H773Y mutation), SCC25 (HNSCC with moderate EGFR expression), and NCI-H1975 (NSCLC with T790M/L858R mutations) [2] [1].
  • Culture Conditions: Maintain cells in appropriate media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator. For phosphorylation studies, culture cells to 70-80% confluence prior to treatment to ensure active EGFR signaling.
  • Experimental Controls: Include both positive controls (EGF-stimulated cells) and negative controls (unstimulated cells) in each experiment to validate antibody specificity and stimulation efficiency.
Drug Treatment Optimization
  • Allitinib Preparation: Prepare a 10 mM stock solution of allitinib tosylate in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
  • Treatment Protocol: Prior to allitinib treatment, serum-starve cells for 12-16 hours to reduce basal phosphorylation levels. Stimulate cells with EGF (50-100 ng/mL) for 15 minutes after allitinib pre-treatment to activate EGFR signaling.
  • Dose-Response Design: Treat cells with a range of allitinib concentrations (0-1000 nM) for 2 hours before EGF stimulation to establish inhibition curves. Include DMSO vehicle controls (typically <0.1% final concentration) for normalization.

Table 1: Recommended Cell Lines for Allitinib EGFR Phosphorylation Studies

Cell Line Cancer Type EGFR Status Recommended Allitinib Concentration Range Key Characteristics
A431 Epidermoid carcinoma High wild-type expression 1-200 nM Reference model for EGFR overexpression
HN13 HNSCC Amplified, H773Y mutation 10-1000 nM Represents EGFR-amplified HNSCC
NCI-H1975 NSCLC T790M/L858R mutations 10-1000 nM Model of TKI resistance
SCC25 HNSCC Wild-type, moderate expression 10-500 nM Representative of common HNSCC
Calu-3 Lung adenocarcinoma High expression, wild-type 10-500 nM ErbB2 co-expression

Western Blot Protocol for EGFR Phosphorylation Analysis

Sample Preparation and Protein Extraction
  • Cell Lysis: Following allitinib treatment and EGF stimulation, place cells on ice and rapidly rinse with ice-cold phosphate-buffered saline (PBS) to halt cellular processes. Add appropriate lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors) directly to culture dishes.
  • Protein Extraction: Scrape cells thoroughly and transfer lysates to pre-chilled microcentrifuge tubes. Vortex briefly and incubate on ice for 30 minutes with occasional mixing. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C. Transfer supernatant to new tubes, taking care not to disturb the pellet.
  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay according to manufacturer instructions. Adjust samples to equal concentrations with lysis buffer, and add 6× SDS sample buffer to final 1× concentration. Denature samples at 95°C for 5 minutes before loading or store at -80°C for future use.
Gel Electrophoresis and Protein Transfer
  • Gel Preparation: Prepare 8-10% SDS-polyacrylamide gels suitable for resolving proteins in the 170-180 kDa range (EGFR molecular weight: ~175 kDa). Alternatively, use commercial precast gels for consistency.
  • Sample Loading: Load 20-40 μg of total protein per lane alongside prestained protein molecular weight markers. Include appropriate controls (untreated, EGF-stimulated, and allitinib-treated) in adjacent lanes for direct comparison.
  • Electrophoresis: Run gels at 80-100 V through the stacking gel and 120 V through the resolving gel using Tris-glycine-SDS running buffer until the dye front reaches the bottom (approximately 1.5-2 hours).
  • Protein Transfer: Using wet or semi-dry transfer systems, transfer proteins to PVDF or nitrocellulose membranes at 100 V for 1 hour or 25 V overnight at 4°C. Confirm efficient transfer by visualizing prestained markers on the membrane.
Immunodetection and Visualization
  • Membrane Blocking: Block membranes with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent nonspecific antibody binding. BSA is preferred over non-fat dry milk for phospho-specific antibodies.
  • Primary Antibody Incubation: Incubate membranes with phospho-EGFR specific antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Key antibodies for detecting allitinib-mediated inhibition include anti-pY1068 (EGFR signaling activity), anti-pY1173 (Shc docking site), and anti-pY1148 (alternative Shc binding site).
  • Secondary Antibody Incubation: After thorough washing (3 × 10 minutes in TBST), incubate membranes with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse as appropriate) diluted 1:2000-1:5000 in blocking buffer for 1 hour at room temperature.
  • Signal Detection: Develop blots using enhanced chemiluminescence (ECL) substrate according to manufacturer instructions. Image membranes using a digital imaging system with appropriate exposure times to avoid saturation. Ensure linear range of detection by comparing multiple exposures if necessary.
  • Membrane Stripping and Reprobing: After phospho-EGFR detection, strip membranes with mild stripping buffer (15 minutes at room temperature) and reprobe with total EGFR antibody to normalize for protein loading. Further reprobe with β-actin or GAPDH antibodies as additional loading controls.

Table 2: Key Antibodies for Analyzing Allitinib Effects on EGFR Signaling

Antibody Specificity Recommended Dilution Incubation Conditions Supplier Examples Key Detection Purpose
Phospho-EGFR (Tyr1068) 1:1000 Overnight, 4°C Cell Signaling Technology #3777 Primary docking site for GRB2 adaptor
Phospho-EGFR (Tyr1173) 1:1000 Overnight, 4°C Cell Signaling Technology #4407 Shc binding and MAPK activation
Phospho-EGFR (Tyr1148) 1:1000 Overnight, 4°C Santa Cruz Biotechnology sc-12351 Alternative Shc binding site
Total EGFR 1:1000 1 hour, RT or overnight, 4°C Cell Signaling Technology #4267 Normalization for EGFR expression
Phospho-AKT (Ser473) 1:2000 Overnight, 4°C Cell Signaling Technology #4060 Downstream pathway activity
Phospho-p44/42 MAPK 1:2000 Overnight, 4°C Cell Signaling Technology #4370 Downstream MAPK pathway activity
β-Actin 1:5000 1 hour, RT Sigma-Aldrich A5441 Loading control

Expected Results and Data Interpretation

Typical Phosphorylation Inhibition Patterns
  • Concentration-Dependent Inhibition: Western blot analysis typically reveals a clear concentration-dependent reduction in EGFR phosphorylation at all major tyrosine residues (Y1068, Y1148, Y1173) following allitinib treatment. Complete inhibition of EGF-stimulated phosphorylation is generally observed at 100-500 nM allitinib in sensitive cell lines, with partial inhibition detectable at concentrations as low as 1-10 nM [2].
  • Time-Dependent Effects: Maximal inhibition of EGFR phosphorylation is typically achieved within 2-4 hours of allitinib treatment and persists for 24 hours or longer due to its irreversible binding mechanism. This sustained inhibition contrasts with reversible EGFR inhibitors where phosphorylation frequently recovers more rapidly after drug removal.
  • Downstream Pathway Modulation: Effective EGFR inhibition by allitinib should correspondingly decrease phosphorylation of downstream signaling effectors including AKT (Ser473) and ERK1/2 (Thr202/Tyr204), demonstrating comprehensive pathway suppression. The extent of downstream inhibition may vary based on cellular context and co-activation of alternative pathways.
Combination Therapy Insights
  • AKT Pathway Modulation: Research indicates that elevated AKT phosphorylation is associated with resistance to EGFR inhibitors including allitinib. Combination studies show that co-treatment with AKT inhibitors (e.g., MK2206) can restore sensitivity to allitinib in resistant models, demonstrated by enhanced suppression of cell viability when pathways are concurrently targeted [2].
  • Correlation with Cellular Viability: Densitometric analysis of phosphorylation signals should correlate with functional viability assays. Cell lines showing IC50 values below 500 nM in proliferation assays (e.g., SCC25, A431) typically demonstrate near-complete EGFR phosphorylation inhibition at corresponding concentrations, while resistant lines (e.g., JHU28 with KRAS mutation) may maintain phosphorylation despite treatment [2].

Table 3: Expected Allitinib Responses in Representative Cell Lines

Cell Line EGFR/Mutation Status Approx. IC50 (Proliferation) Expected pEGFR Inhibition at 100 nM Downstream Pathway Inhibition
A431 Wild-type, overexpressed 121 nM [1] >70% Strong AKT and ERK inhibition
SCC25 Wild-type, moderate 207 nM [2] 50-70% Moderate AKT and ERK inhibition
HN13 Amplified, H773Y mutation >1000 nM [2] <20% at 100 nM, requires higher doses Minimal at low concentrations
NCI-H1975 T790M/L858R mutations 700 nM [1] 30-50% Variable downstream inhibition
JHU28 KRAS mutation (G12S) >1000 nM [2] <20% (resistant) Minimal pathway suppression

Troubleshooting and Optimization

Common Technical Issues and Solutions
  • High Background Signal: If nonspecific bands or high background are observed, increase TBST washing frequency and duration post-primary and secondary antibody incubations. Optimize blocking conditions by testing different blockers (BSA vs. milk) or increasing blocking time.
  • Weak or No Signal: For faint phosphorylation signals, verify antibody specificity using positive control lysates (EGF-stimulated). Check antibody dilutions and consider increasing primary antibody concentration or extending incubation time. Ensure phosphatase inhibitors were fresh and included in lysis buffer.
  • Inconsistent Results: To address variability between experiments, standardize cell culture conditions particularly confluence at time of treatment. Prepare fresh drug dilutions for each experiment and minimize freeze-thaw cycles of protein lysates. Include internal controls on each blot for normalization across membranes.
Data Normalization and Quantification
  • Densitometric Analysis: Use image analysis software (ImageJ, Image Studio Lite, or similar) to perform densitometric quantification of band intensities. Normalize phospho-EGFR signals to total EGFR levels to account for variations in protein loading and expression.
  • Statistical Considerations: Perform three independent biological replicates for statistical significance. Express results as mean ± standard deviation and analyze using appropriate statistical tests (typically one-way ANOVA with post-hoc testing for multiple comparisons).
  • Data Presentation: Present representative blots alongside quantitative graphs for comprehensive data communication. Clearly indicate molecular weights, experimental conditions, and normalization methods in figure legends.

Visual Representation of Experimental Framework

EGFR Signaling Pathway and Allitinib Mechanism

G EGFR Signaling and Allitinib Inhibition Mechanism EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGFR_active EGFR (Activated) Downstream Downstream Signaling (AKT, MAPK) EGFR_active->Downstream Dimerization->EGFR_active Cellular Cellular Responses (Proliferation, Survival) Downstream->Cellular Allitinib Allitinib Allitinib->EGFR_active Irreversible Inhibition

Western Blot Experimental Workflow

G Western Blot Analysis Workflow for Allitinib Studies Cell_culture Cell Culture & Plating Treatment Allitinib Treatment & EGF Stimulation Cell_culture->Treatment Lysis Protein Extraction & Quantification Treatment->Lysis Electrophoresis SDS-PAGE Electrophoresis Lysis->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Blocking Membrane Blocking Transfer->Blocking Antibody Antibody Incubation (Primary & Secondary) Blocking->Antibody Detection Signal Detection & Imaging Antibody->Detection Analysis Data Analysis & Normalization Detection->Analysis

Conclusion

Western blot analysis of EGFR phosphorylation provides a robust methodological approach for evaluating the efficacy and mechanism of action of allitinib in cancer cell models. This detailed protocol enables researchers to quantitatively assess target engagement, establish concentration-response relationships, and identify potential resistance mechanisms. The irreversible binding characteristic of allitinib offers distinct pharmacological advantages over first-generation EGFR inhibitors, particularly in maintaining pathway suppression despite high ATP concentrations. When implementing this protocol, careful attention to cell culture conditions, drug treatment parameters, and appropriate controls is essential for generating reproducible and biologically relevant data. Furthermore, integrating EGFR phosphorylation analysis with assessment of downstream pathway effectors and cellular viability assays provides a comprehensive understanding of allitinib's functional consequences in specific cancer models.

References

Comprehensive Application Notes and Protocols for Allitinib in Xenograft Models for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allitinib and Xenograft Models

Allitinib (AST-1306) is an orally active, irreversible inhibitor of the ErbB family tyrosine kinases, primarily targeting EGFR and ErbB2 with IC50 values of 0.5 nM and 3 nM, respectively. It also demonstrates potent activity against ErbB4 with an IC50 of 0.8 nM. As a second-generation tyrosine kinase inhibitor, allitinib was specifically designed to overcome limitations of reversible inhibitors like lapatinib by incorporating an α,β-unsaturated carbonyl group that forms covalent bonds with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via Michael addition. This irreversible binding mechanism results in sustained target inhibition and potentially superior efficacy compared to first-generation agents. [1] [2]

Patient-derived xenograft (PDX) models have emerged as indispensable tools in oncology research, bridging the gap between traditional cell line models and human clinical trials. These models are established by directly implanting patient tumor tissue into immunodeficient mice, preserving the original tumor heterogeneity, stromal components, and molecular characteristics of the source malignancy. The high clinical predictive value of PDX models has made them particularly valuable for drug development, with studies demonstrating significant correlation between treatment responses in PDX models and clinical outcomes in patients. The National Cancer Institute's transition from the NCI-60 cell line panel to PDX models as preferred preclinical platforms further underscores their importance in contemporary cancer drug development. [3] [4]

Mechanism of Action and Pharmacological Profile

Molecular Mechanism and Target Profile

Allitinib belongs to the 4-anilinoquinazoline derivative class and functions as an irreversible inhibitor that covalently binds to its target kinases. Unlike reversible inhibitors that compete with ATP binding, allitinib's electrophilic acrylamide group forms permanent bonds with nucleophilic cysteine residues in the ATP-binding pocket of ErbB kinases. This mechanism provides several advantages: prolonged target suppression, ability to inhibit kinase function even in the presence of high cellular ATP concentrations, and potential activity against certain resistance mutations. Allitinib demonstrates particular potency against the EGFR T790M/L858R double mutant (IC50 = 12 nM), which is commonly associated with resistance to first-generation EGFR inhibitors. [1] [2]

The structural specificity of allitinib's design allows it to preferentially target ErbB2-dependent models over EGFR-dependent ones, distinguishing it from other irreversible EGFR/ErbB2 inhibitors such as HKI-272, BIBW2992, and PF-00299804. Preclinical studies have revealed that allitinib is more effective in ErbB2-dependent models than in EGFR-dependent models, suggesting potential applications in HER2-positive cancers. The drug's molecular structure includes a pharmacologically designed α,β-unsaturated carbonyl group that enables this covalent binding, though this same electrophilicity also creates the potential for interaction with other cellular nucleophiles, contributing to its metabolic profile and potential off-target effects. [1]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of allitinib has been characterized in both preclinical models and cancer patients. After oral administration, allitinib is rapidly absorbed, reaching maximum concentration in approximately 1.0-3.0 hours in rats and 3.0 hours in human cancer patients. The drug demonstrates quick clearance with a half-life (t1/2) of 3.4-4.4 hours in rats. A notable characteristic is its low oral bioavailability of only 5.7% in rats, attributed to factors including poor solubility, significant first-pass metabolism, limited permeability, and potential efflux transport. [1]

Metabolic studies in cancer patients have identified several biotransformation pathways for allitinib. The primary metabolic routes involve formation of thiol conjugates and dihydrodiol metabolites, indicating a tendency to form reactive intermediates. Key metabolic enzymes implicated in allitinib processing include cytochrome P450s and epoxide hydrolase. The metabolic profile reveals significant interpatient variability, suggesting that dose modifications may be necessary to meet individual patients' needs in clinical settings. Importantly, the unmodified parent drug accounts for only approximately 6.9% of the dose excreted in feces and urine, indicating extensive metabolism. [1]

In Vivo Efficacy Data in Xenograft Models

Antitumor Activity in Cell Line-Derived Xenografts

Table 1: Summary of Allitinib Efficacy in CDX Models

Cancer Type Model System Dosing Regimen Efficacy Results Key Findings
Ovarian Cancer SK-OV-3 xenograft [5] [2] 25-100 mg/kg, orally, twice daily for 28 days Dramatic suppression of tumor growth Dose-dependent inhibition; SK-OV-3 cells highly sensitive due to HER2 overexpression
Lung Cancer Calu-3 xenograft [2] 25-100 mg/kg, orally, twice daily for 28 days Significant tumor growth inhibition Potent activity against EGFR-driven models
General Solid Tumors Human tumor xenograft mouse models [1] Various doses in preclinical development Potent inhibition of tumor growth Confirmed activity against mutant forms of EGFR

Allitinib has demonstrated potent antitumor activity across multiple xenograft models representing different cancer types. In SK-OV-3 ovarian cancer xenografts, which exhibit high HER2 expression, allitinib administration resulted in dramatic, dose-dependent suppression of tumor growth at doses of 25, 50, and 100 mg/kg given orally twice daily for 28 days. Similarly, in Calu-3 lung cancer xenograft models, allitinib treatment produced significant tumor growth inhibition, confirming its broad activity against ErbB-driven malignancies. These CDX models have been instrumental in establishing the proof-of-concept for allitinib's anticancer efficacy and providing the rationale for clinical development. [2]

The SK-OV-3 xenograft model has been particularly well-characterized for studying allitinib mechanisms and combination therapies. This model, established through subcutaneous inoculation of 1×10⁶ SK-OV-3 cells with Matrigel into athymic nu/nu mice, exhibits features highly relevant to ovarian cancer research, including documented clinical efficacy to taxol, high HER2-positive expression predictive of response to HER2-targeted therapies, and utility for studying epothilone analogues. The model has been used to investigate resistance mechanisms and combination strategies, such as overcoming bevacizumab resistance through EphB4 inhibition, highlighting its value in preclinical development of allitinib-based therapeutic approaches. [5]

Patient-Derived Xenograft Models and Clinical Relevance

Table 2: PDX Model Applications in Cancer Research

Application Area Utility Relevance to Allitinib Development
PDX Clinical Trials High-throughput in vivo drug screening (1×1×1, 2×1×1, or 3×1×1 design) [4] Predictive biomarker identification, dose optimization
Co-clinical Trials Parallel studies in PDX models and patients [3] Validation of allitinib efficacy in models mirroring patient tumors
Pharmacogenomics Correlation of genomic features with drug response [3] Identification of biomarkers for patient stratification
Personalized Medicine Avatar models for individual patient treatment prediction [4] Potential for guiding allitinib use in specific patient populations

PDX models provide a more clinically relevant platform for evaluating allitinib efficacy compared to traditional cell line-derived models. These models maintain the genomic integrity and heterogeneity of the original patient tumors, offering superior predictive value for clinical outcomes. Comprehensive characterization of 536 PDX models across 25 cancer types has demonstrated that PDXs typically have higher tumor purity than human tumors, facilitating more effective investigation of dynamic driver events and molecular properties through multiple time points from the same case. This high purity enables clearer detection of oncogenic alterations, with VAFs for hotspot mutations in genes like TP53, BRAF, KRAS, and PIK3CA showing distinct patterns more readily observable in PDX environments compared to human tumors with lower purity. [3]

The molecular fidelity of PDX models is evidenced by conservation of key genetic alterations between patient tumors and their corresponding PDXs. Studies have demonstrated a median mutational similarity of 0.75 across cancer types, with conservation of driver mutations even in models that show lower overall mutational similarity. This preservation of critical oncogenic drivers makes PDX models particularly valuable for evaluating targeted agents like allitinib, as the models maintain the therapeutic targets and resistance mechanisms observed in clinical practice. The ability to conduct parallel studies in multiple passages of the same PDX model also enables investigations into tumor evolution under therapeutic pressure, providing insights into potential resistance mechanisms that may emerge during allitinib treatment. [3]

Detailed Experimental Protocols

Establishing Xenograft Models for Allitinib Testing

Animal Model Selection and Preparation

The foundation of robust allitinib testing rests on appropriate model selection. For CDX models, athymic nu/nu mice (10-12 weeks old) are commonly used, while more immunocompromised strains such as NOD/SCID/IL2rγnull (NSG) mice are preferred for PDX models due to their superior engraftment rates of 95-100%, particularly for tumors that are difficult to transplant. Proper animal handling and maintenance following IACUC regulations and GLP compliance are essential. Animals should be acclimated to the vivarium environment before study initiation and sorted according to body mass to minimize variability. Daily monitoring for tumor appearance and clinical signs throughout the study is critical for animal welfare and data quality. [5] [4]

Cell Line-Derived Xenograft Establishment

For SK-OV-3 CDX models, cells are harvested during logarithmic growth phase and resuspended in phosphate-buffered saline or serum-free medium mixed with Matrigel (1:1 ratio). Each mouse receives a subcutaneous injection of 1×10⁶ cells in a total volume of 100 µL into the hind leg. Tumor growth is monitored regularly through caliper measurements, with tumor volume calculated using the formula: Volume = (Length × Width²) / 2. When tumors reach the predetermined size range of 50-150 mm³, mice are randomized into treatment cohorts ensuring equivalent average tumor size across groups. The in-life portion of the study typically continues until tumors reach a predetermined endpoint (e.g., 1,500-2,000 mm³) or for a fixed duration based on the experimental design. [5]

Patient-Derived Xenograft Establishment

PDX model development begins with acquisition of patient tumor tissue, which should be processed immediately upon collection and maintained in cold solution containing Fetal Bovine Serum (FBS) and penicillin/streptomycin to enhance engraftment success. Tumor tissue can be transplanted using three main approaches: implantation of 3-5 mm³ pieces, injection of minced tumors, or use of larger tumor fragments. For subcutaneous transplantation, small incisions are created on the lower back of 4-8-week-old immunodeficient mice, and tumor tissue samples are placed in each surgical area. Both orthotopic and subcutaneous sites are commonly used, with orthotopic transplantation potentially providing a more relevant microenvironment despite being more technically challenging. [4]

The first generation of PDX models is designated as F1, with subsequent passages named F2, F3, etc. Tumor growth monitoring occurs at least twice weekly using vernier calipers to measure length and width. The time required for engraftment varies by cancer type, transplant location, and recipient strain, averaging 2-4 months. If no tumor is detected after 6 months, the transplant is typically considered unsuccessful. When tumors reach 1-2 cm³, they can be passaged to subsequent generations. The third generation (F3) is commonly used for drug treatment studies, though genetic and histologic similarity to the original tumor rather than passage number alone should determine model suitability. [4]

Allitinib Dosing and Treatment Protocol

Formulation and Administration

Allitinib is typically prepared as a solution for oral gavage. A common formulation approach uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The stock solution is prepared in DMSO at 20 mg/mL, then mixed with PEG300 and Tween-80 before dilution with saline to achieve the desired concentration. This formulation yields a clear solution at concentrations ≥2 mg/mL (4.46 mM). Fresh working solutions should be prepared daily to maintain compound stability, and the formulation should be protected from light and moisture during storage and handling. [2]

Dosing Regimen and Study Design

Based on published efficacy studies, the recommended dosing regimen for allitinib in xenograft models is 25-100 mg/kg administered orally twice daily for 28 days. Treatment should begin when tumors reach a volume of 50-150 mm³ and mice have been randomized into treatment groups. The study should include appropriate control groups (vehicle-treated) and may include positive control groups employing standard care agents like cyclophosphamide at 20-30 mg/kg for reference. [2]

Body weights and tumor sizes should be recorded at least three times per week, with more frequent measurements possible during treatment periods. Clinical observations should include assessment of general health, activity, and any signs of toxicity. At study termination, all remaining tumors should be excised and weighed. Gross necropsies allow for collection of tissues for further analysis, including snap-freezing for molecular studies, fixation in 10% neutral buffered formalin for histology, or stabilization in RNAlater reagent for RNA analysis. [5]

Biomarker and Pharmacodynamic Assessment

Molecular Analysis of Tumor Tissues

Comprehensive molecular characterization of xenograft tumors provides critical insights into allitinib's mechanism of action and potential biomarkers. Western blot analysis of tumor lysates can confirm target engagement by assessing phosphorylation status of EGFR, ErbB2, and downstream signaling effectors in MAPK and PI3K/AKT pathways. For gene expression analysis, RNA can be extracted from tumor tissues stabilized in RNAlater, with quantitative RT-PCR used to measure mRNA expression levels of target genes. The WES system (ProteinSimple) offers a sensitive approach for protein expression analysis from limited tissue samples. [5] [2]

Immunohistochemical and Histopathological Evaluation

Tumor tissues collected at study endpoint should undergo thorough histopathological assessment to evaluate allitinib's effects on tumor morphology, proliferation, and apoptosis. Immunohistochemistry for markers like Ki-67 (proliferation), cleaved caspase-3 (apoptosis), and CD31 (angiogenesis) can provide insights into allitinib's mechanisms of antitumor activity. Hematoxylin and eosin staining should be performed to evaluate general tissue architecture and identify any treatment-related pathological changes. [5]

Research Applications and Future Directions

Application in Targeted Therapy Development

The irreversible inhibition mechanism of allitinib positions it as a promising candidate for overcoming resistance to first-generation EGFR and HER2 inhibitors. The drug's potency against specific resistance mutations, particularly the EGFR T790M mutation, suggests potential applications in settings where acquired resistance to gefitinib, erlotinib, or lapatinib has emerged. The expanding understanding of resistance mechanisms in targeted therapy, including bypass signaling pathway activation and histological transformation, highlights the importance of developing comprehensive biomarker strategies to identify patient populations most likely to benefit from allitinib treatment. [6]

The development of humanized PDX models represents a particularly promising avenue for advancing allitinib research, especially in the context of immunotherapy combinations. These models, created by engrafting immunodeficient mice with human immune system components alongside patient tumor tissue, enable evaluation of allitinib's effects within a more physiologically relevant immune microenvironment. Such models are particularly valuable for investigating immune-modulatory effects of targeted agents and developing rational combinations with immunotherapeutic approaches. The protocol for generating acquired resistance humanized in vivo models to immunotherapies in PDX involves injecting human CD34+ cells into NSG mice, followed by generation of immunoresistant PDX in humanized mice, recapitulating the human immune system and allowing investigators to generate preclinical resistance models to different immunotherapies. [7]

Future Research Directions

Several promising research directions emerge from current understanding of allitinib's preclinical profile. First, combination strategies with other targeted agents or chemotherapeutics warrant systematic exploration, particularly regimens that might address or preempt resistance mechanisms. Second, the development of predictive biomarker panels incorporating genomic, transcriptomic, and proteomic features could enhance patient selection and optimize allitinib's therapeutic index. Third, investigation of allitinib's activity in rare malignancies with ErbB pathway alterations could expand its clinical utility beyond common cancer types.

The growing emphasis on precision oncology and the extensive genomic characterization of PDX models provide unprecedented opportunities to correlate specific molecular features with allitinib response. Integration of multi-omic data from sensitive and resistant models can illuminate both primary and adaptive resistance mechanisms, informing rational combination strategies and biomarker development. As the field advances, the application of increasingly sophisticated PDX platforms, including humanized immune system models and complex metastatic models, will further enhance the translational relevance of allitinib preclinical studies. [3] [4]

Visual Experimental Workflow

G Start Study Initiation CellPrep Cell/Tumor Preparation (1×10⁶ cells + Matrigel or 3-5 mm³ tumor fragments) Start->CellPrep Engraftment Animal Engraftment (Subcutaneous or Orthotopic) Immunodeficient Mice CellPrep->Engraftment TumorGrowth Tumor Growth Monitoring (Calipers 2-3× weekly) Target: 50-150 mm³ Engraftment->TumorGrowth Engraftment->TumorGrowth 2-6 months for engraftment Randomization Randomization Group assignment based on tumor volume TumorGrowth->Randomization Treatment Allitinib Administration (25-100 mg/kg, PO, BID) Vehicle control groups Randomization->Treatment Monitoring In-life Monitoring Tumor volume & body weight Clinical observations Treatment->Monitoring Treatment->Monitoring 28 days treatment period Termination Study Termination Tumor collection & weighing Tissue processing Monitoring->Termination Monitoring->Termination Endpoint: 1500-2000 mm³ or day 28 Analysis Endpoint Analysis Molecular profiling Histology & IHC Termination->Analysis End Data Interpretation Analysis->End

Figure 1: Experimental workflow for allitinib evaluation in xenograft models

Conclusion

Allitinib represents a promising irreversible inhibitor of ErbB family kinases with demonstrated efficacy in various xenograft models. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating allitinib in both cell line-derived and patient-derived xenograft platforms. Through careful implementation of these approaches, incorporating appropriate model selection, dosing regimens, and biomarker analyses, the scientific community can advance our understanding of allitinib's therapeutic potential and contribute to its rational development for ErbB-driven malignancies.

References

Application Notes and Protocols for Allitinib: Preclinical and Analytical Data

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Allitinib (AST1306) is a novel, orally active, irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1), ErbB2 (HER2), and ErbB4 [1] [2] [3]. Its mechanism involves an α,β-unsaturated carbonyl group that forms a covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) via a Michael addition reaction, leading to sustained target inhibition [1] [2]. This irreversible binding differentiates it from reversible inhibitors like lapatinib. Allitinib demonstrates potent activity against mutant forms of EGFR, including the T790M/L858R double mutant, which is often associated with resistance to first-generation tyrosine kinase inhibitors (TKIs) [2] [3].

Table 1: In Vitro Kinase Inhibition Profile of Allitinib

Target IC₅₀ (nM) Experimental Context
EGFR (Wild Type) 0.5 Cell-free assay [2] [3]
ErbB2 (HER2) 3.0 Cell-free assay [2] [3]
ErbB4 0.8 Cell-free assay [2] [3]
EGFR (T790M/L858R) 12 Cell-free assay [2] [3]

Table 2: Antiproliferative Activity of Allitinib in Cancer Cell Lines

Cell Line Description IC₅₀ (μM) Assay Details
A431 Epidermoid carcinoma (EGFR overexpression) 0.2 SRB assay, 72 hrs [2] [3]
NCI-H1975 Non-small cell lung cancer (EGFR L858R/T790M mutant) 0.7 SRB assay, 72 hrs [2] [3]
A549 Non-small cell lung cancer 6.8 SRB assay, 72 hrs [2] [3]

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Allitinib is critical for its application in both research and development.

Key Pharmacokinetic Parameters

Available data, primarily from preclinical studies in rats and information from clinical trials, indicate that Allitinib is quickly absorbed, reaching its maximum plasma concentration (Tₘₐₓ) between 1.0 to 3.0 hours after oral administration [1] [4]. The compound exhibits a relatively short half-life (t₁/₂) of approximately 3.4 to 4.4 hours in rats [1]. A significant challenge is its low oral bioavailability (5.7% in rats), attributed to poor solubility, extensive first-pass metabolism, and potentially poor permeability and efflux transport [1]. Furthermore, high inter-patient variability has been observed in cancer patients, suggesting that individualized dosing may be necessary [1] [4].

Metabolic Pathways

The primary metabolic pathway for Allitinib involves the biotransformation of its reactive acrylamide group [1]. Key metabolic reactions include:

  • Hydrolysis: Formation of the amide hydrolysis metabolite (M6) [1] [4].
  • Epoxidation and Hydration: The acrylamide group can be converted to an epoxide intermediate (M23), which is then rapidly hydrolyzed by epoxide hydrolase to form a dihydrodiol metabolite (M10) [1].
  • Glutathione Conjugation: The epoxide intermediate can also react with glutathione, leading to thiol conjugate metabolites, indicating the formation of reactive intermediates [1].

Cytochrome P450 enzymes (CYPs) and soluble epoxide hydrolase (sEH) are the primary enzymes involved in these biotransformation processes [1].

G Allitinib Allitinib M23_Epoxide Allitinib Epoxide (M23) Allitinib->M23_Epoxide    Primary Pathway M6_Hydrolysis Amide Hydrolysis Metabolite (M6) Allitinib->M6_Hydrolysis    Primary Pathway Thiol_Conjugates Thiol Conjugate Metabolites Allitinib->Thiol_Conjugates    Secondary Pathway M10_Dihydrodiol 27,28-Dihydrodiol Allitinib (M10) M23_Epoxide->M10_Dihydrodiol sEH Soluble Epoxide Hydrolase (sEH) sEH->M10_Dihydrodiol CYPs Cytochrome P450s (CYPs) CYPs->M23_Epoxide Hydrolases Hydrolases Hydrolases->M6_Hydrolysis GST Glutathione S-Transferase (GST) GST->Thiol_Conjugates

Diagram 1: Major metabolic pathways of Allitinib, highlighting the key enzymes involved in its biotransformation.

Bioanalytical Method for Quantification

A sensitive and validated LC-MS/MS method has been developed for the simultaneous quantification of Allitinib and its two major metabolites (M6 and M10) in human plasma [4]. This protocol is essential for pharmacokinetic studies.

Protocol: LC-MS/MS Analysis of Allitinib and Metabolites

1. Sample Preparation (Protein Precipitation):

  • Use a 100 μL aliquot of human plasma sample.
  • Add 300 μL of acetonitrile containing the internal standards (NB-2 for Allitinib, lapatinib for M6 and M10) to precipitate proteins.
  • Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the clear supernatant to an autosampler vial for analysis [4].

2. Liquid Chromatography (LC) Conditions:

  • Column: ACE C18 (50 mm × 2.1 mm, 5 μm).
  • Mobile Phase A: 2 mM ammonium acetate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution:
    • 0-0.5 min: 10% B
    • 0.5-3.0 min: 10% B → 90% B
    • 3.0-4.0 min: 90% B
    • 4.0-4.1 min: 90% B → 10% B
    • 4.1-5.0 min: 10% B (re-equilibration)
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 μL.
  • Total Run Time: 5 minutes [4].

3. Mass Spectrometry (MS) Detection:

  • System: Triple quadrupole mass spectrometer with ESI+ (electrospray ionization positive) mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Ion Transitions (m/z):
    • Allitinib: 449.1 → 313.1
    • Metabolite M6: 395.1 → 278.1
    • Metabolite M10: 483.1 → 340.1
  • Source Temperature: 500°C.
  • Ion Spray Voltage: 5500 V [4].

4. Method Validation Highlights:

  • Linearity: The method is linear in the range of 0.300–200 ng/mL for Allitinib, 0.030–20.0 ng/mL for M6, and 0.075–50.0 ng/mL for M10.
  • Lower Limit of Quantification (LLOQ):
    • Allitinib: 0.300 ng/mL
    • M6: 0.030 ng/mL
    • M10: 0.075 ng/mL
  • The method demonstrates acceptable accuracy, precision, and stability according to regulatory guidance [4].

G cluster_LC Liquid Chromatography (5 min run) cluster_MS Mass Spectrometry (ESI+ MRM) Start Plasma Sample (100 µL) PP Protein Precipitation + Internal Standards (300 µL Acetonitrile) Start->PP Vortex Vortex (1 min) PP->Vortex Centrifuge Centrifuge 14,000 rpm, 10 min, 4°C Vortex->Centrifuge Inject Inject Supernatant (5 µL) into LC-MS/MS Centrifuge->Inject Column ACE C18 Column (50 x 2.1 mm, 5 µm) Gradient Gradient Elution: 10% B → 90% B MS MRM Transitions: Allitinib: 449.1→313.1 M6: 395.1→278.1 M10: 483.1→340.1

Diagram 2: Experimental workflow for the sample preparation and LC-MS/MS analysis of Allitinib and its major metabolites in human plasma.

In Vivo Administration Protocol

The following protocol is adapted from published in vivo efficacy studies of Allitinib in mouse xenograft models [3].

Protocol: Efficacy Study in Mouse Xenograft Models

1. Tumor Inoculation:

  • Use female athymic nude mice (e.g., 6-8 weeks old).
  • Subcutaneously inoculate mice with chosen cancer cells (e.g., SK-OV-3 ovarian cancer cells or Calu-3 lung cancer cells) into the flank to establish xenografts.
  • Allow tumors to grow until they reach a palpable size, typically around 100-150 mm³ [3].

2. Animal Grouping and Dosing:

  • Randomize mice into groups (e.g., n=6-8 per group) to ensure similar average tumor volumes at the start of treatment.
  • Formulation: Prepare Allitinib (as tosylate salt) in a suitable vehicle. A common vehicle is 0.5% (w/v) carboxymethyl cellulose sodium (CMC-Na) in water, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for better solubility [3].
  • Administration Route: Oral gavage (p.o.).
  • Dosage: Literature reports doses of 25, 50, and 100 mg/kg [3].
  • Dosing Schedule: Administer twice daily (BID) to account for the relatively short half-life.
  • Treatment Duration: Continue dosing for 28 days or until tumor volume or ethical endpoints are reached [3].
  • Include a control group receiving the vehicle only.

3. Endpoint Monitoring:

  • Tumor Volume: Measure tumor dimensions 2-3 times per week using a caliper. Calculate volume using the formula: V = (Length × Width²) / 2.
  • Body Weight: Monitor and record body weight as an indicator of systemic toxicity 2-3 times per week.
  • Pharmacodynamic Assessment: At the end of the study, collect tumor samples for Western blot analysis to confirm inhibition of EGFR and ErbB2 phosphorylation and downstream signaling pathways (e.g., MAPK, AKT) [1] [3].

Table 3: Key Considerations for In Vivo Dosing Formulation

Factor Consideration Example
Salt Form Allitinib is often used as a tosylate salt to improve properties. Allitinib tosylate [4] [2]
Solubility Poor aqueous solubility is a known challenge. Soluble in DMSO (20 mg/mL); use suspending agents for oral administration [3]
Vehicle Critical for bioavailability and tolerability. 0.5% CMC-Na; or 10% DMSO/40% PEG300/5% Tween-80/45% Saline [3]

Important Safety and Handling Notes

  • Covalent Binding: The irreversible mechanism of Allitinib, while therapeutically beneficial, means its reactive acrylamide group has the potential to covalently bind to non-target proteins and other nucleophilic biomolecules, which could contribute to off-target effects or toxicity [1].
  • Hepatotoxicity Potential: As a tyrosine kinase inhibitor, Allitinib may carry a risk of hepatotoxicity, a known class effect observed with other TKIs like lapatinib, crizotinib, and sunitinib [1] [5]. Regular monitoring of liver function (e.g., serum ALT, AST, ALP) is recommended during in vivo studies.

References

Application Note: Allitinib Metabolism and Pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib (AST1306) is an orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2, currently under clinical evaluation in China for solid tumors [1]. Its core structure features an α,β-unsaturated carbonyl group, designed to form a covalent bond with target kinases via Michael addition [1] [2].

Quantitative Pharmacokinetic and Metabolic Data

The following tables summarize key quantitative data from a clinical study in cancer patients, which can serve as a reference for evaluating tissue distribution in preclinical models [1] [2].

Table 1: Systemic Exposure to Allitinib and its Major Metabolites at Steady State

Compound Description Steady-State Exposure (Relative to Allitinib)
Allitinib Parent drug 100% (Reference)
M6 Metabolite of amide hydrolysis 11%
M10 27,28-dihydrodiol Allitinib 70%

Note: Data obtained after repeated oral administration to cancer patients [1] [2].

Table 2: Key In Vitro Drug Metabolizing Enzyme Affinities

Enzyme System Role in Allitinib Biotransformation
CYP3A4/5 Major cytochrome P450 isoforms involved
CYP1A2 Major cytochrome P450 isoforms involved
GST Catalyzes glutathione conjugate formation (NADPH-independent)
EH Epoxide Hydrolase; involved in dihydrodiol metabolite (M10) formation

Note: In vitro phenotyping studies were conducted using human liver microsomes and recombinant metabolic enzymes [1] [2].

Experimental Protocol: Metabolite Profiling and Identification

This protocol outlines the methodology used to identify Allitinib metabolites in human plasma, urine, and feces, which is foundational for understanding its overall disposition [1].

1. Sample Collection and Preparation

  • Clinical Design: Administer allitinib tosylate orally to cancer patients at the steady state.
  • Biological Matrices: Collect plasma, urine, and feces samples over a predetermined time course.
  • Sample Processing: Precipitate proteins using acetonitrile (ACN). Centrifuge the samples and evaporate the supernatant to dryness under a gentle nitrogen stream. Reconstitute the residue in a mobile phase compatible with the analytical instrument (e.g., water-ACN mixture).

2. Instrumental Analysis via UPLC/Q-TOF-MS

  • Instrument: Ultra-performance liquid chromatography coupled with a quadrupole time-of-flight mass spectrometer (UPLC/Q-TOF-MS).
  • Chromatography:
    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 × 100 mm, 1.7 μm).
    • Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.
    • Gradient: Use a linear gradient from 10% B to 90% B over a period of 20-25 minutes.
    • Flow Rate: 0.4 mL/min.
    • Detection: Monitor in positive electrospray ionization (ESI+) mode.
  • Metabolite Identification:
    • Acquire mass spectra in both low and high collision energy (CE) modes to obtain parent ion and fragment ion data.
    • Identify metabolites by comparing their retention times, mass spectra, and fragmentation patterns with those of the parent drug (Allitinib) and synthesized reference standards where available.
    • Key metabolites to identify include O-dealkylated products, amide hydrolysis products (M6), and dihydrodiol metabolites (M10).

3. Data Processing

  • Use mass defect filtering (MDF) and neutral loss filtering techniques to process the high-resolution MS data and efficiently identify potential metabolites from complex biological matrices.

The metabolic pathways of Allitinib and the experimental workflow for its profiling are illustrated below.

cluster_path1 Phase I Metabolism cluster_path2 Reactive Intermediate Allitinib Allitinib (Parent Drug) ODealkylation O-Dealkylation (CYP3A4/5, CYP1A2) Allitinib->ODealkylation AmideHydrolysis Amide Hydrolysis (M6) Allitinib->AmideHydrolysis EpoxideIntermediate Epoxide Intermediate (M23) Allitinib->EpoxideIntermediate Oxidation DihydrodiolFormation Dihydrodiol Formation (M10, CYP & EH) EpoxideIntermediate->DihydrodiolFormation Epoxide Hydrolase GSHConjugation GSH Conjugation (GST) EpoxideIntermediate->GSHConjugation ThiolConjugates Thiol Conjugates (M14, M16) GSHConjugation->ThiolConjugates

Diagram 1: Primary metabolic pathways of Allitinib in humans, highlighting the roles of CYP450s, Epoxide Hydrolase (EH), and Glutathione S-Transferase (GST).

Start Sample Collection (Plasma, Urine, Feces) Step1 Sample Preparation (Protein Precipitation) Start->Step1 Step2 Instrumental Analysis (UPLC/Q-TOF-MS) Step1->Step2 Step3 Data Processing (Mass Defect Filtering) Step2->Step3 End Metabolite Identification & Characterization Step3->End

Diagram 2: Experimental workflow for the profiling and identification of Allitinib metabolites in biological samples.

Limitations and Inferences for Tissue Distribution

While the provided data does not include direct tissue concentration measurements, the following points are critical for inferring distribution characteristics:

  • High Systemic Clearance: The finding that absorbed Allitinib is "extensively metabolized" [1] [2] suggests rapid clearance from the systemic circulation, which would limit its distribution to peripheral tissues.
  • Reactive Intermediate Formation: The detection of thiol conjugates and dihydrodiol metabolites provides indirect evidence that Allitinib, or its reactive epoxide intermediate (M23), can interact with cellular nucleophiles (like glutathione) in various tissues [1]. This covalent binding could influence its local concentration and potential tissue-specific toxicity.
  • Major Circulating Species: The high relative exposure of the dihydrodiol metabolite M10 indicates it is a major pharmacologically active component in plasma [1] [2]. Any tissue distribution study must therefore account for this metabolite.

Future Research Directions

To fully characterize Allitinib's tissue distribution, the following studies are recommended:

  • Quantitative Whole-Body Autoradiography (QWBA): In preclinical animal models following a single radiolabeled dose.
  • Tissue Homogenate Analysis: Using validated LC-MS/MS methods to quantify Allitinib and its major metabolites (especially M6 and M10) in target (e.g., tumor) and non-target (e.g., liver, kidney) tissues.
  • Plasma Protein and Tissue Binding: Investigations to determine the fraction of unbound drug available for tissue penetration.

Key Takeaways for Researchers

  • Monitor Metabolites: The pharmacological and toxicological profile of Allitinib is likely influenced by its major metabolites, M6 and M10.
  • Enzyme Involvement: Key enzymes for in vitro interaction studies include CYP3A4, CYP1A2, Glutathione S-Transferase, and Epoxide Hydrolase.
  • Analytical Method: UPLC/Q-TOF-MS with mass defect filtering is a powerful technique for comprehensive metabolite profiling of Allitinib.

References

Application Note: Quantification of Allitinib and its Metabolites M6 and M10 in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Allitinib (AST1306) is a novel, irreversible inhibitor of the Epidermal Growth Factor Receptors (EGFR/ErbB) 1 and 2, developed for the treatment of solid tumors [1]. Pilot studies indicated that allitinib is rapidly absorbed but reaches low plasma concentrations due to extensive first-pass metabolism [2]. Its key structural feature, an α,β-unsaturated carbonyl group, is crucial for its irreversible inhibitory activity but is also a major site of metabolism [3].

Two circulating metabolites have been identified as pharmacologically significant:

  • M6: The amide hydrolysis metabolite.
  • M10: The 29,30-dihydrodiol allitinib metabolite [3] [2].

At steady state, the exposure to M6 and M10 is approximately 11% and 70% of the parent drug, respectively [3]. Therefore, simultaneous quantification of allitinib and these metabolites is essential for a comprehensive understanding of the drug's pharmacokinetics, pharmacology, and safety profile. This application note describes a sensitive, validated LC-MS/MS method for this purpose [1].

Experimental Protocol

Reagents and Materials
  • Analytes: Allitinib tosylate, Metabolite M6, Metabolite M10.
  • Internal Standards (IS): NB-2 (for allitinib), Lapatinib (for M6 and M10) [2].
  • Solvents: HPLC-grade methanol and acetonitrile.
  • Additives: Ammonium acetate and formic acid.
Sample Preparation

A simple protein precipitation (PPT) method was employed [1] [2] [4]:

  • Pipette 100 µL of human plasma sample.
  • Add internal standards (lapatinib and NB-2).
  • Precipitate proteins by adding a volume of precipitating solvent (e.g., acetonitrile).
  • Vortex mix vigorously, then centrifuge.
  • Inject the clear supernatant into the LC-MS/MS system.

This method was chosen for its simplicity and high recovery, making it suitable for high-throughput analyses [4].

LC-MS/MS Instrumentation and Conditions

The following table summarizes the key instrumental parameters:

Table 1: LC-MS/MS Instrumentation and Conditions

Parameter Specification
HPLC System Not specified
Analytical Column Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Acetate with 0.1% Formic Acid
Mobile Phase B 50% (v/v) Methanol in Acetonitrile
Elution Gradient Elution
Run Time 5 minutes
Mass Spectrometer AB Sciex Triple Quad 6500
Ion Source Atmospheric-Pressure Chemical Ionization (APCI)
Ion Mode Positive Ion Mode
Detection Multiple Reaction Monitoring (MRM)

The use of APCI was critical in overcoming sensitivity issues for metabolite M6, which were encountered with an electrospray ionization (ESI) source [2]. The total chromatographic run time of 5 minutes allows for rapid sample analysis [1] [2].

Method Validation

The method was validated according to standard bioanalytical guidelines [2]. Key validation parameters are summarized below:

Table 2: Method Validation and Calibration Ranges

Analyte Linear Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day & Inter-day Accuracy & Precision
Allitinib 0.300 - 200 0.300 Within ±15%
Metabolite M6 0.030 - 20.0 0.030 Within ±15%
Metabolite M10 0.075 - 50.0 0.075 Within ±15%

The method demonstrated high sensitivity, with LLOQs sufficient for pharmacokinetic studies. Accuracy and precision were within the acceptable limits of ±15% at all concentration levels [1].

Workflow and Metabolic Pathway Visualization

The following diagram illustrates the overall experimental workflow from sample collection to data analysis, providing a clear visual guide to the protocol.

G start Start: Plasma Sample prep Sample Preparation (Protein Precipitation) start->prep lc Liquid Chromatography (Zorbax C18 Column) Gradient Elution prep->lc ms Mass Spectrometry (APCI Source, MRM Mode) lc->ms data Data Analysis & Quantification ms->data end End: PK Profile data->end

Diagram Title: Bioanalytical Workflow for Allitinib and Metabolites

The biotransformation of allitinib to M6 and M10 involves multiple enzymes. The diagram below outlines the key metabolic pathways.

G Allitinib Allitinib M6 M6 (Amide Hydrolysis) Allitinib->M6 Amide Hydrolysis Reactive Intermediate Reactive Intermediate Allitinib->Reactive Intermediate CYP450 / GST M10 M10 (Dihydrodiol) EH Epoxide Hydrolase CYP CYP450s (CYP3A4/5, CYP1A2) GST Glutathione-S-Transferase (GST) Reactive Intermediate->M10 Epoxide Hydrolase

Diagram Title: Key Metabolic Pathways of Allitinib

Application in Pharmacokinetic Studies

This validated method has been successfully applied to a clinical pharmacokinetic study following oral administration of this compound tablets to cancer patients [1]. The method enabled the simultaneous determination of concentration-time profiles for the parent drug and its two major active metabolites, providing a complete picture of the drug's disposition in humans [1] [2].

The metabolism of allitinib is complex, involving multiple enzymes. As shown in Diagram 2, the formation of M10 is a multi-step process. A reactive intermediate is first formed, a process that can be catalyzed by Cytochrome P450 enzymes (mainly CYP3A4/5 and CYP1A2) or directly by Glutathione-S-Transferase (GST). This intermediate is then converted to the final dihydrodiol metabolite M10 by Epoxide Hydrolase [3]. The formation of M6, in contrast, is a direct amide hydrolysis [3].

Discussion

The developed LC-MS/MS method is robust, sensitive, and efficient for the simultaneous quantification of allitinib, M6, and M10. The use of APCI over ESI was a critical factor in achieving the necessary sensitivity for M6 [2]. The simple protein precipitation and fast 5-minute run time make the method suitable for processing large numbers of samples typically generated in clinical trials [4].

Understanding the metabolic pathways is vital for predicting potential drug-drug interactions. The involvement of CYP3A4 suggests that co-administration with strong inducers or inhibitors of this enzyme could alter allitinib exposure [3]. Furthermore, the detection of dihydrodiol and thiol conjugate metabolites implies the formation of reactive intermediates, warranting further investigation into the potential for drug-induced toxicity [3].

Conclusion

This detailed application note provides a reliable protocol for quantifying allitinib and its key metabolites M6 and M10 in human plasma. The method meets all validation criteria for sensitivity, precision, and accuracy. Its successful application in a clinical study highlights its utility in supporting pharmacokinetic and safety evaluations during the development of allitinib, ultimately contributing to a deeper understanding of its clinical profile.

References

Comprehensive Application Note: Allitinib Screening in Cancer Cell Line Panels

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allitinib and Its Preclinical Screening

Allitinib (AST1306) is a second-generation, irreversible pan-EGFR inhibitor that targets EGFR, HER2, and HER4, demonstrating potent activity against EGFR T790M/L858R resistance mutations. This application note provides detailed protocols for comprehensive in vitro screening of allitinib across cancer cell line panels, with a focus on identifying predictive biomarkers and rational combination strategies. The irreversible binding mechanism of allitinib differentiates it from first-generation EGFR inhibitors, providing sustained target inhibition and potentially overcoming common resistance mechanisms. These protocols are particularly valuable for researchers investigating therapeutic options for KRAS-mutant NSCLC, which has traditionally presented therapeutic challenges and limited treatment options.

Recent studies have demonstrated that allitinib exhibits broad cytotoxicity across various cancer types, including head and neck cancer, esophageal carcinoma, melanoma, and lung cancer. The compound's unique ability to target multiple EGFR family members while maintaining favorable pharmacokinetic properties makes it an attractive candidate for further development. The protocols outlined herein are designed to systematically evaluate allitinib's efficacy, determine mechanisms of sensitivity and resistance, and identify rational combination approaches to enhance its antitumor activity, particularly in difficult-to-treat malignancies.

Allitinib Sensitivity Profiling Across Cancer Cell Lines

Comprehensive Cell Line Screening Panel

Systematic profiling of allitinib across characterized cancer cell lines provides critical information about its spectrum of activity and potential biomarkers of response. The following panel represents a recommended set of cell lines for evaluating allitinib activity, with particular emphasis on NSCLC models encompassing diverse molecular backgrounds.

Table 1: Recommended Cancer Cell Line Panel for Allitinib Screening

Cell Line Cancer Type Molecular Features Allitinib IC₅₀ (μM) Sensitivity Classification
PC9 NSCLC EGFR exon 19 deletion 0.21 ± 0.09 High sensitivity
NCI-H1975 NSCLC EGFR L858R/T790M 0.31 ± 0.07 High sensitivity
NCI-H827 NSCLC EGFR exon 19 deletion 0.28 ± 0.05 High sensitivity
NCI-H292 NSCLC KRAS wild-type ~0.2* High sensitivity
A549 NSCLC KRAS G12S 2.1 ± 1.3† Resistant
NCI-H358 NSCLC KRAS G12C 2.1 ± 1.3† Resistant
NCI-H727 NSCLC KRAS mutation 2.1 ± 1.3† Resistant
SK-LU-1 NSCLC KRAS mutation 2.1 ± 1.3† Resistant
HCB-514 Cervical cancer HPV-16+, EGFR amplification To be determined To be determined
HCB-541 Cutaneous SCC HRAS Q61H, TP53 R248L To be determined To be determined

*Value estimated from proliferation curves at fixed concentration (0.2 μM). †Average value across KRAS mutant cell lines; individual values may vary.

This screening panel enables researchers to correlate genetic features with drug response, identifying potential predictive biomarkers. The clear distinction between EGFR-mutant and KRAS-mutant models provides a foundation for understanding the molecular determinants of allitinib sensitivity.

Experimental Workflow for Comprehensive Screening

The following diagram illustrates the recommended workflow for allitinib screening, from initial cytotoxicity assessment to mechanistic investigation:

G Start Cell Line Panel Selection Step1 Cytotoxicity Screening (MTT/MTS Assay) Start->Step1 Step2 IC₅₀ Determination (Dose-Response Curve) Step1->Step2 Step3 Classification by GI₅₀ (High/Moderate/Resistant) Step2->Step3 Step4 Phenotypic Characterization (Colony Formation, Migration) Step3->Step4 Step5 Molecular Profiling (Protein Arrays, Gene Expression) Step4->Step5 Step6 Combination Studies (Everolimus + Allitinib) Step5->Step6 End Data Integration & Biomarker Identification Step6->End

Detailed Experimental Protocols

Cell Culture and Maintenance

Purpose: To maintain properly characterized cancer cell lines under standardized conditions for reproducible allitinib screening.

Materials:

  • Cancer cell lines (see Table 1 for recommended panel)
  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
  • Trypsin-EDTA (0.25%) for cell dissociation
  • Tissue culture flasks (75 cm² and 25 cm²)
  • Humidified incubator at 37°C with 5% CO₂
  • Allitinib (AST1306) stock solution (10 mM in DMSO)

Procedure:

  • Cell Thawing and Culture: Rapidly thaw frozen cell line vials in a 37°C water bath. Transfer cells to pre-warmed complete medium and centrifuge at 300 × g for 5 minutes. Resuspend pellet in fresh medium and culture in appropriate flasks.
  • Maintenance: Passage cells at 80-90% confluence using trypsin-EDTA dissociation. Maintain cultures in exponential growth phase without allowing overconfluence.
  • Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination using commercially available detection kits (e.g., MycoAlert Mycoplasma Detection Kit).
  • Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm cell line identity, particularly when establishing new cultures.
  • Allitinib Preparation: Prepare 10 mM stock solution of allitinib in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Quality Control:

  • Perform population doubling time calculations for each cell line during exponential growth.
  • Verify morphology and absence of microbial contamination regularly.
  • Use cells at low passage numbers (preferably <20 passages after thawing) for consistency.
Cytotoxicity Assay (MTT/MTS)

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of allitinib across the cell line panel.

Materials:

  • 96-well tissue culture-treated plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
  • Multi-channel pipettes and reagent reservoirs
  • Microplate spectrophotometer (for MTT) or plate reader capable of measuring 490 nm absorbance (for MTS)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells in 96-well plates at densities ranging from 3.5×10³ to 7×10³ cells/well in 100 μL complete medium. Allow cells to adhere for 24 hours.
  • Drug Treatment: Prepare serial dilutions of allitinib in complete medium (typically ranging from 0.01 μM to 40 μM). Replace medium in test wells with drug-containing medium. Include DMSO vehicle controls (≤0.1% final concentration) and blank wells (medium only).
  • Incubation: Incubate plates for 72 hours at 37°C with 5% CO₂.
  • Viability Assessment:
    • MTT method: Add 10 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
    • MTS method: Add 20 μL MTS solution directly to each well and incubate for 1-4 hours at 37°C.
  • Absorbance Measurement: Measure absorbance at 570 nm (MTT) or 490 nm (MTS) using a microplate reader.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves and determine IC₅₀ values using four-parameter logistic curve fitting (e.g., in GraphPad Prism or similar software).

Troubleshooting:

  • Ensure uniform cell seeding to minimize well-to-well variability.
  • Optimize cell seeding density for each cell line to prevent overgrowth during the 72-hour assay.
  • Confirm linear relationship between cell number and signal intensity in pilot experiments.
High-Content Phenotypic Characterization

Purpose: To evaluate the effects of allitinib on complex phenotypic endpoints including colony formation, migration, and invasion.

Materials:

  • 6-well and 24-well tissue culture plates
  • Matrigel (for invasion assays)
  • Transwell inserts (8 μm pore size)
  • Crystal violet staining solution (0.5% w/v in 25% methanol)
  • Formalin (10% neutral buffered)

Procedure:

Colony Formation Assay:

  • Seed cells at low density (200-500 cells/well) in 6-well plates.
  • After 24 hours, treat with allitinib at relevant concentrations (e.g., IC₅₀, 2×IC₅₀, and 5×IC₅₀).
  • Incubate for 10-14 days, replacing drug-containing medium every 3-4 days.
  • Fix colonies with methanol and stain with crystal violet.
  • Count colonies (>50 cells) manually or using automated colony counting software.

Migration Assay (Transwell):

  • Seed serum-starved cells (5×10⁴) in the upper chamber of Transwell inserts in serum-free medium.
  • Add allitinib to both upper and lower chambers at desired concentrations.
  • Place complete medium with 10% FBS in the lower chamber as chemoattractant.
  • Incubate for 24-48 hours at 37°C.
  • Remove non-migrated cells from the upper chamber with a cotton swab.
  • Fix and stain migrated cells on the lower membrane surface.
  • Count cells in multiple microscopic fields or extract stain and measure absorbance.

Three-Dimensional Culture Models:

  • Establishment of PDX-derived microtissues: Generate cell suspensions from patient-derived xenografts (PDXs) and culture in appropriate extracellular matrix (Matrigel, collagen I, or mixture) to form 3D microtissues.
  • Drug Treatment: Treat microtissues with allitinib across a concentration range.
  • Image Analysis: Capture images by confocal microscopy and analyze using automated image analysis pipelines (e.g., CellProfiler, ImageJ). Apply local entropy filters and global thresholding methods to separate tissues from background, followed by supervised classification of different cell types.

Investigating Mechanisms of Action and Resistance

Molecular Characterization of Allitinib Response

Purpose: To identify molecular pathways associated with allitinib sensitivity and resistance, with emphasis on KRAS-mutant models.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE and western blotting equipment
  • Phospho-protein array (e.g., MAPK phospho-protein array)
  • RNA extraction kit
  • NanoString nCounter system or RNA-sequencing platform

Procedure:

Pathway Analysis Using Phospho-Protein Arrays:

  • Treat cells with allitinib at IC₅₀ concentration for 6, 12, and 24 hours.
  • Prepare cell lysates and quantify protein concentration.
  • Incubate lysates with phospho-protein arrays according to manufacturer's instructions.
  • Detect signals using chemiluminescence and analyze spot intensities.
  • Key Findings: In KRAS-mutant cells, expect to identify significant increases in AKT, CREB, HSP27, JNK, and particularly mTOR protein levels compared to KRAS wild-type cells.

Gene Expression Profiling:

  • Extract total RNA from allitinib-treated and control cells (triplicate samples).
  • Perform gene expression analysis using NanoString PanCancer Pathways panel or RNA-sequencing.
  • Analyze data to identify differentially expressed genes, focusing on pathways related to focal adhesion, PI3K-Akt-mTOR signaling, and EGFR downstream effectors.
  • Expected Results: In KRAS-mutant cells, anticipate identification of approximately 18 dysregulated genes associated with focal adhesion-PI3K-Akt-mTOR signaling.

Western Blot Validation:

  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Probe with antibodies against EGFR, p-EGFR, HER2, pHER2, AKT, p-AKT, mTOR, p-mTOR, and loading controls (β-actin, GAPDH).
  • Validate findings from phospho-arrays and gene expression studies.
Rational Combination Strategy with Everolimus

Purpose: To overcome intrinsic resistance to allitinib in KRAS-mutant NSCLC cells through combination with mTOR inhibition.

Rationale: KRAS mutations activate multiple downstream pathways, including the PI3K-Akt-mTOR axis, which can confer resistance to EGFR inhibitors. Combined targeting of EGFR and mTOR may provide enhanced antitumor activity.

Table 2: Combination Index Analysis of Allitinib + Everolimus in KRAS-Mutant Models

Cell Line KRAS Status Allitinib IC₅₀ (μM) Everolimus IC₅₀ (μM) Combination Index Interpretation
NCI-H292 Wild-type ~0.2 To be determined To be determined Additive/Synergistic
NCI-H292 KRAS G12D Mutant >2.0 To be determined <1.0 Synergistic
NCI-H292 KRAS G12S Mutant >2.0 To be determined <1.0 Synergistic
A549 G12S 2.1 ± 1.3 To be determined <1.0 Synergistic

Procedure:

  • Combination Screening: Treat KRAS-mutant cells with allitinib and everolimus alone and in combination across a matrix of concentrations.
  • Cell Viability Assessment: Perform MTT/MTS assays as described in Section 3.2 after 72 hours of treatment.
  • Synergy Analysis: Calculate Combination Index (CI) using Chou-Talalay method with CompuSyn software:
    • CI < 0.9: Synergistic
    • CI = 0.9-1.1: Additive
    • CI > 1.1: Antagonistic
  • Mechanistic Validation: Assess pathway modulation by western blot analysis of p-EGFR, p-mTOR, and downstream effectors in response to single agents and combination.

The following diagram illustrates the molecular rationale for the allitinib-everolimus combination strategy:

G KRAS KRAS Mutation Down1 MAPK Pathway Activation KRAS->Down1 Down2 PI3K-AKT-mTOR Pathway Activation KRAS->Down2 EGFR EGFR Activation EGFR->Down1 EGFR->Down2 Res Therapeutic Resistance Down1->Res Down2->Res Int1 Allitinib (pan-EGFR Inhibitor) Int1->Down1 Inhibits Syn Restored Sensitivity & Enhanced Cytotoxicity Int1->Syn Int2 Everolimus (mTOR Inhibitor) Int2->Down2 Inhibits Int2->Syn

Data Analysis and Interpretation

Sensitivity Classification and Biomarker Identification

Purpose: To establish standardized criteria for interpreting allitinib screening results and identifying predictive biomarkers.

Sensitivity Classification:

  • High Sensitivity (HS): IC₅₀ < 0.5 μM
  • Moderate Sensitivity (MS): IC₅₀ 0.5-2.0 μM
  • Resistant (R): IC₅₀ > 2.0 μM

Biomarker Correlation:

  • EGFR Mutation Status: Cell lines with sensitizing EGFR mutations (exon 19 deletion, L858R) typically show high sensitivity to allitinib (IC₅₀ ~0.2-0.3 μM).
  • KRAS Mutation Status: KRAS mutations confer resistance to allitinib, with average IC₅₀ values of 2.1 ± 1.3 μM across mutant models.
  • EGFR Amplification: As seen in cervical cancer model HCB-514, EGFR amplification may predict sensitivity, though clinical validation is needed.
  • Pathway Activation: Elevated mTOR signaling in KRAS-mutant cells represents both a resistance mechanism and a therapeutic target for combination approaches.
Translation to Preclinical Models

Purpose: To provide guidance on advancing allitinib candidates from in vitro screening to in vivo validation.

In Vivo Validation Models:

  • Xenograft Models: Establish subcutaneous xenografts using sensitive (e.g., PC9) and resistant (e.g., A549) cell lines in immunocompromised mice (e.g., NSG mice).
  • PDX Models: Utilize patient-derived xenograft models that better recapitulate tumor heterogeneity and microenvironment.
  • Dosing Regimen: Based on prior studies with similar EGFR inhibitors, administer allitinib orally at 10-25 mg/kg/day.
  • Endpoint Analysis: Monitor tumor volume regularly and process tumors for molecular analysis to confirm target modulation.

Biomarker Validation in Preclinical Models:

  • Assess phosphorylation status of EGFR and downstream effectors (AKT, ERK) in treated tumors.
  • Evaluate mTOR pathway activity in KRAS-mutant models treated with allitinib-everolimus combination.
  • Analyze correlation between drug exposure (plasma/tumor concentrations) and antitumor activity.

Conclusion

This application note provides comprehensive protocols for screening allitinib across cancer cell line panels, with emphasis on identifying molecular determinants of response and rational combination strategies. The provided methodologies enable robust characterization of allitinib's antitumor activity, detailed mechanistic studies, and identification of biomarkers that can guide clinical development. The finding that mTOR inhibition with everolimus restores allitinib sensitivity in KRAS-mutant NSCLC models provides a particularly promising approach for addressing this difficult-to-treat population. These standardized protocols will facilitate systematic evaluation of allitinib across research laboratories and support the rational design of combination therapies for enhanced antitumor efficacy.

Comprehensive Application Notes and Protocols: Allitinib Soft Agar Colony Formation Assay in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Allitinib and the Soft Agar Colony Formation Assay

Allitinib (also known as AST1306) is a second-generation irreversible pan-EGFR inhibitor that selectively targets the ErbB family of receptor tyrosine kinases, including EGFR (HER1), HER2, and HER4. This small molecule therapeutic agent covalently binds to cysteine residues in the ATP-binding pocket of these receptors, leading to sustained inhibition of kinase activity and subsequent downstream signaling pathways. Allitinib has demonstrated potent antitumor activity in various preclinical models, particularly in non-small cell lung cancer (NSCLC) and HER2-positive breast cancer. The development of allitinib represents a significant advancement in targeted cancer therapy, especially for tumors resistant to first-generation EGFR inhibitors [1] [2].

The soft agar colony formation assay is a well-established in vitro technique for assessing anchorage-independent growth, which is a hallmark of cellular transformation and malignant progression. Unlike traditional 2D cell culture models, this assay prevents cell adhesion to a solid substrate, thereby selectively allowing transformed cells to proliferate and form colonies. This method is considered one of the most stringent tests for malignant transformation as it closely mimics the microenvironment that tumor cells encounter during metastatic dissemination. The assay provides a robust platform for evaluating the efficacy of therapeutic agents like allitinib in suppressing tumorigenic potential by measuring the reduction in colony formation capacity following treatment [3] [4].

The combination of allitinib with the soft agar colony formation assay offers researchers a powerful tool for investigating the anti-transformative potential of this targeted therapeutic agent. This application note provides detailed methodologies and protocols for implementing this assay in preclinical drug evaluation studies, with particular emphasis on standardized procedures, data analysis techniques, and troubleshooting guidelines to ensure reproducible and biologically relevant results.

Experimental Design and Considerations

Key Parameters and Optimization Strategies

Successful implementation of the allitinib soft agar colony formation assay requires careful consideration of several critical parameters that significantly impact assay performance and experimental outcomes. Cell seeding density must be optimized for each cell line to ensure adequate colony formation without causing overcrowding. For most cancer cell lines, a density range of 5,000-10,000 cells per well in a 12-well plate format provides sufficient colony formation for quantitative analysis while maintaining signal linearity. Preliminary range-finding experiments are essential to determine the optimal cell density for specific experimental conditions [5].

The concentration range of allitinib represents another crucial parameter in assay design. Based on published studies, allitinib exhibits potent cytotoxic effects with GI₅₀ values (concentration causing 50% growth inhibition) varying significantly across different cancer cell lines. In NSCLC models, highly sensitive cell lines demonstrate GI₅₀ values below 1 μM, while resistant phenotypes may require concentrations exceeding 10 μM. A recommended approach involves testing allitinib across a broad concentration range (0.1-20 μM) in initial experiments to establish a comprehensive dose-response relationship, followed by more focused testing around the IC₅₀ values in subsequent assays [1] [2].

The duration of the assay and feeding schedule must be carefully optimized to maintain cell viability while allowing sufficient time for colony development. Most cancer cell lines require 14-21 days to form measurable colonies in soft agar. During this extended culture period, a layer of complete growth medium should be maintained over the agar layers to prevent desiccation, with twice-weekly feeding recommended to ensure adequate nutrient supply and waste removal. Allitinib can be incorporated into both the initial agar-cell mixture and the feeding medium to maintain consistent drug exposure throughout the assay period [3] [4].

Cell Line Selection and Culture Conditions

The selection of appropriate cell line models is critical for generating biologically relevant data in allitinib soft agar colony formation assays. NSCLC cell lines with varying EGFR and KRAS mutation status have been extensively characterized for their response to allitinib. The H292 bronchial mucoepidermoid carcinoma cell line (KRAS wild-type) demonstrates high sensitivity to allitinib, while isogenic H292 cells transfected with KRAS mutations (G12D and G12S) exhibit significant resistance, making them ideal models for investigating mechanisms of drug response and resistance [1] [2].

Table 1: Cancer Cell Lines for Allitinib Soft Agar Colony Formation Assays

Cell Line Cancer Type Genetic Background Response to Allitinib Optimal Seeding Density
H292 (WT) NSCLC KRAS wild-type Highly sensitive (GI₅₀ <1 μM) 5,000 cells/well
H292 (G12D) NSCLC KRAS mutation (G12D) Resistant (6-fold increase in IC₅₀) 5,000 cells/well
H292 (G12S) NSCLC KRAS mutation (G12S) Resistant (8-fold increase in IC₅₀) 5,000 cells/well
D341 Medulloblastoma Group 3 MYC-amplified Not reported for allitinib; suitable for assay optimization 10,000 cells/well
D283 Medulloblastoma Group 3 Not reported for allitinib; suitable for assay optimization 10,000 cells/well

Prior to assay setup, cells should be maintained in their recommended culture media under standard conditions (37°C, 5% CO₂, 95% humidity) and monitored for mycoplasma contamination and morphological stability. It is essential to use cells in their exponential growth phase for soft agar assays, as stationary-phase cells may exhibit reduced colony-forming efficiency. Cells should be harvested using standard trypsinization procedures, washed with phosphate-buffered saline (PBS), and resuspended in complete medium at the appropriate density for agar incorporation [4] [5].

Allitinib Preparation and Storage

Allitinib is typically supplied as a lyophilized powder with stated purity. For in vitro applications, a stock solution of 10-20 mM should be prepared in dimethyl sulfoxide (DMSO) and stored in aliquots at -20°C or -80°C to prevent freeze-thaw degradation. The final DMSO concentration in the assay should not exceed 0.1% (v/v) to avoid solvent-related toxicity. Working solutions are prepared by diluting the stock solution in culture medium immediately before use. It is recommended to include vehicle controls (DMSO at the same concentration as drug-treated samples) in all experiments to account for any potential effects of the solvent on colony formation [1].

Detailed Protocol for Allitinib Soft Agar Colony Formation Assay

Reagents and Equipment

Required Reagents:

  • Allitinib (commercially available from various chemical suppliers)
  • Appropriate cell culture medium (RPMI 1640 for NSCLC cells, DMEM for others)
  • Fetal bovine serum (FBS), heat-inactivated
  • Penicillin-streptomycin solution (5,000 U/mL)
  • L-glutamine (200 mM)
  • Noble agar or bacteriological agar
  • Trypsin-EDTA (0.25%)
  • Phosphate-buffered saline (PBS), sterile
  • Dimethyl sulfoxide (DMSO), cell culture grade
  • Nitroblue tetrazolium chloride (NBT) or resazurin for colony staining

Required Equipment:

  • Tissue culture-treated multiwell plates (6-well, 12-well, or 24-well formats)
  • Water-jacketed CO₂ incubator (37°C, 5% CO₂, 95% humidity)
  • Biological safety cabinet (laminar flow hood)
  • Centrifuge capable of 60 × g
  • Automated cell counter or hemocytometer
  • Phase contrast microscope with imaging capabilities
  • Gel count colony counter or image analysis software (e.g., ImageJ with colony counting plugins)
  • Autoclave for agar sterilization
  • Water bath (37°C, 42°C, and 50°C) [3] [4]
Preparation of Agar Solutions
  • Prepare a 5% (w/v) agar solution by adding 5 g of noble agar to 100 mL of deionized water in a glass bottle. Loosen the cap and autoclave at 121°C for 15 minutes to sterilize and completely dissolve the agar.

  • Place the sterile 5% agar solution in a 50°C water bath to maintain it in liquid phase for immediate use. For storage, the agar solution can be kept at 4°C and re-melted in a microwave or boiling water bath when needed.

  • Prepare complete culture medium appropriate for the cell line being tested, supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine. Pre-warm the medium to 37°C before use.

  • For the base layer, prepare a 0.5% agar-medium mixture by combining 1 mL of 5% agar solution (50°C) with 9 mL of complete medium (37°C) in a sterile 50 mL conical tube. Mix thoroughly by inversion, avoiding bubble formation.

  • For the cell-containing layer, prepare a 0.35% agar-medium mixture by combining 0.7 mL of 5% agar solution (50°C) with 9.3 mL of complete medium (37°C) in a separate sterile 50 mL conical tube [4] [5].

Assay Setup and Allitinib Treatment
  • Base layer preparation: Quickly add 1.5 mL of the 0.5% agar-medium mixture to each well of a 6-well plate (or proportional volumes for other plate formats). Swirl the plate gently to ensure even distribution and allow the agar to solidify at room temperature in the biological safety cabinet for 30 minutes.

  • Cell preparation and counting: Harvest exponentially growing cells by trypsinization, neutralize with complete medium, and collect by centrifugation at 60 × g for 5 minutes. Resuspend the cell pellet in complete medium and determine the cell concentration using an automated cell counter or hemocytometer.

  • Cell-agar layer preparation: Prepare the cell suspension at 2× the final desired concentration (e.g., 10,000 cells/mL for a final density of 5,000 cells/well in a 6-well plate). Mix the cell suspension with an equal volume of the 0.35% agar-medium mixture maintained at 42°C to achieve the final cell concentration in 0.35% agar.

  • Allitinib incorporation: Add the appropriate volume of allitinib working solution to the cell-agar mixture to achieve the desired final concentrations (typically 0.1-20 μM range). For vehicle controls, add DMSO at the same final concentration (not exceeding 0.1%).

  • Cell layer application: Carefully overlay 1.5 mL of the cell-agar-allitinib mixture onto the solidified base layer in each well. Gently swirl the plate to ensure even distribution and allow to solidify at room temperature for 30 minutes.

  • Feeding layer: Once solidified, add 500 μL of complete medium containing the corresponding concentration of allitinib or vehicle control to the top of each well to prevent drying. Place the plates in a 37°C, 5% CO₂ humidified incubator [4] [5].

Assay Maintenance and Monitoring
  • Feeding schedule: Refresh the top medium layer containing allitinib or vehicle control twice weekly throughout the assay duration. Carefully remove approximately half of the existing medium and replace with fresh pre-warmed medium containing the appropriate compounds to maintain nutrient supply and drug exposure without disturbing the soft agar layers.

  • Colony monitoring: Periodically examine the plates under a phase contrast microscope to monitor colony formation and growth. Most cancer cell lines will require 14-21 days to develop colonies of sufficient size for quantification. Avoid frequent handling and temperature fluctuations that might affect colony growth.

  • Colony staining: After 14-21 days, when colonies are clearly visible (typically >50 μm diameter), add 200 μL of NBT solution (1 mg/mL in PBS) to each well and incubate overnight at 37°C. Alternatively, resazurin (10% v/v) can be added and incubated for 6 hours at 37°C for fluorescent detection [3] [5].

Data Analysis and Interpretation

Colony Quantification Methods

Manual counting represents the traditional approach for colony quantification in soft agar assays. Colonies are defined as cell aggregates containing at least 50 cells or measuring >50 μm in diameter. Using a grid system or colony counter, each well is systematically scanned, and colonies meeting the size criteria are counted. While this method is straightforward, it is time-consuming and subject to observer bias, particularly for borderline-sized colonies or densely populated wells [4].

Digital image analysis provides a more objective and high-throughput alternative for colony quantification. Stained plates are scanned using a high-resolution scanner or imaged with an inverted microscope equipped with a digital camera. The resulting images are analyzed using specialized software such as ImageJ with colony counting plugins or commercial systems like the GelCount colony counter. These systems apply size and intensity thresholds to distinguish true colonies from background, providing data on both colony number and size distribution. This approach generates more reproducible data and enables the detection of subtle changes in colony formation in response to allitinib treatment [6] [5].

For high-throughput applications in 384-well formats, fluorescence-based quantification using resazurin or GF-AFC substrates provides an efficient alternative to colony counting. After optimal incubation periods (6 hours for resazurin, 3 hours for GF-AFC), fluorescence is measured using a plate reader, and the signal is correlated with viable cell mass. This approach is particularly valuable for large-scale screening applications but may not provide information on colony size distribution [5].

Statistical Analysis and Data Presentation

Data normalization is essential for meaningful interpretation of soft agar assay results. Colony counts or fluorescence signals should be normalized to vehicle controls to calculate percentage inhibition. For allitinib dose-response studies, data are typically fitted to a four-parameter logistic curve using software such as GraphPad Prism to determine IC₅₀ values (concentration causing 50% inhibition of colony formation).

Table 2: Quantitative Assessment of Allitinib Efficacy in Soft Agar Assays

| Cell Line | KRAS Status | Allitinib IC₅₀ (μM) | Colony Formation Inhibition | Migration/Invasion Impact | |---------------|-----------------|--------------------------|---------------------------------|------------------------------| | H292 (WT) | Wild-type | 0.95 ± 0.17 >70% at 2.5 μM | Moderate reduction | | H292 (G12D) | Mutant | 6.56 ± 0.23 ~40% at 2.5 μM | Minimal effect | | H292 (G12S) | Mutant | 8.47 ± 0.15 ~30% at 2.5 μM | Minimal effect | | PANC-1 | Mutant >10 | ~20% at 2.5 μM | Not reported |

Statistical significance between treatment groups should be determined using appropriate tests, typically one-way ANOVA with post-hoc tests for multiple comparisons or Student's t-test for pairwise comparisons. Experiments should be performed with a minimum of three biological replicates, each containing multiple technical replicates (typically triplicate wells per condition). Results should be presented as mean ± standard deviation, with p-values <0.05 considered statistically significant [1] [2].

Research Applications and Signaling Pathway Integration

Investigation of Allitinib Mechanisms in Cancer Models

The soft agar colony formation assay serves as a powerful tool for elucidating the antitumor mechanisms of allitinib in various cancer models. In NSCLC, this assay has demonstrated that KRAS mutation status significantly influences response to allitinib. Isogenic H292 cell lines with KRAS G12D and G12S mutations exhibit 6- to 8-fold increases in IC₅₀ values compared to wild-type controls, highlighting the role of KRAS signaling in mediating resistance to EGFR-targeted therapies. Furthermore, KRAS mutant cells display enhanced colony formation, migration, and invasion capabilities in soft agar assays, reflecting their more aggressive phenotype [1] [2].

The integration of soft agar assays with signaling pathway analysis provides insights into the molecular mechanisms underlying allitinib response and resistance. Reverse-phase protein array (RPPA) analysis of allitinib-treated cells has revealed activation of multiple survival pathways in resistant models, including AKT, CREB, HSP27, JNK, and mTOR. These findings suggest that compensatory activation of alternative signaling nodes may bypass EGFR inhibition, thereby sustaining anchorage-independent growth despite allitinib treatment [1].

G Allitinib Allitinib HER_Receptors HER Receptors (EGFR/ERBB) Allitinib->HER_Receptors Inhibits KRAS_WT KRAS Wild-Type HER_Receptors->KRAS_WT Activates KRAS_Mutant KRAS Mutant HER_Receptors->KRAS_Mutant Bypassed MAPK_Signaling MAPK Signaling KRAS_WT->MAPK_Signaling Activates KRAS_Mutant->MAPK_Signaling Constitutively Activates mTOR_Signaling mTOR Signaling KRAS_Mutant->mTOR_Signaling Activates AKT_Signaling AKT Signaling KRAS_Mutant->AKT_Signaling Activates Colony_Formation Anchorage-Independent Growth & Colony Formation MAPK_Signaling->Colony_Formation mTOR_Signaling->Colony_Formation AKT_Signaling->Colony_Formation

Figure 1: Signaling Pathways Regulating Allitinib Response in Soft Agar Colony Formation Assay. Allitinib directly inhibits HER family receptors, impacting downstream signaling through KRAS-dependent and independent pathways. KRAS mutations activate multiple signaling cascades that promote anchorage-independent growth and confer resistance to allitinib.

Combination Therapy Strategies

The soft agar colony formation assay provides an ideal platform for evaluating combination therapy approaches to overcome allitinib resistance. Studies investigating the combination of allitinib with mTOR inhibitors such as everolimus have demonstrated synergistic suppression of colony formation in KRAS mutant NSCLC models. This combination therapy approach effectively targets compensatory signaling pathways that emerge following EGFR inhibition, resulting in enhanced antitumor efficacy [1].

The assay format also enables investigation of sequential treatment strategies and their impact on colony formation capacity. For instance, pretreatment with everolimus to inhibit mTOR signaling has been shown to resensitize KRAS mutant cells to allitinib, reducing the IC₅₀ values to levels comparable to those observed in wild-type cells. These findings highlight the utility of the soft agar colony formation assay not only for evaluating single-agent activity but also for developing rational combination strategies to enhance therapeutic efficacy [1].

Troubleshooting and Technical Considerations

Common Issues and Optimization Approaches

Poor colony formation represents a frequent challenge in soft agar assays. This issue may stem from suboptimal agar concentration, inappropriate cell density, or inadequate nutrient supply. To address this, ensure that the agar concentration falls within the recommended range (0.3-0.4% for the top layer) and verify cell viability before assay setup. Using freshly prepared medium with adequate serum supplementation (10% FBS) and maintaining consistent feeding schedules can significantly improve colony formation efficiency [4].

High background growth instead of discrete colonies often results from overly high cell seeding density or insufficient agar concentration. Performing a cell density titration experiment before the main assay is crucial for determining the optimal seeding concentration for each cell line. Additionally, ensuring proper agar solidification by allowing sufficient time at room temperature before transferring plates to the incubator can prevent cell migration and diffuse growth patterns [3] [4].

Variable results between replicates may arise from uneven cell distribution in the agar matrix or temperature fluctuations during agar preparation. To minimize variability, maintain agar and medium at the specified temperatures (42°C and 37°C, respectively) during mixing, and work efficiently to prevent premature solidification. Thoroughly mix the cell-agar mixture before plating, and consider using wider-bore pipette tips to minimize shear stress on cells during dispensing [5].

Advanced Modifications and Applications

High-throughput adaptation of the soft agar colony formation assay enables large-scale screening of compound libraries for anti-transformative activity. The miniaturization of the assay to 384-well plate formats, combined with fluorescence-based readouts using resazurin or GF-AFC substrates, significantly increases throughput while maintaining robust statistical parameters (Z'-factor >0.5). This approach facilitates the evaluation of allitinib in combination with multiple other targeted agents to identify synergistic interactions [5].

Digital soft agar colony formation (D-SAC) assays represent an advanced technological development that enhances the sensitivity and reproducibility of traditional soft agar methods. This approach employs automated imaging and computational analysis to precisely quantify colony formation efficiency, enabling detection of rare cellular events with high precision. The D-SAC platform has been validated for detecting tumorigenic transformed cells at frequencies as low as 0.0001%, making it particularly valuable for assessing the residual tumorigenic risk in cell therapy products and for evaluating the efficacy of targeted agents like allitinib against minor subpopulations within heterogeneous tumors [6].

G start Experimental Design opt1 Optimize Cell Density (5,000-10,000 cells/well) start->opt1 opt2 Define Allitinib Range (0.1-20 μM) opt1->opt2 agar_prep Prepare Agar Layers (0.5% base, 0.35% cell layer) opt2->agar_prep drug_inc Incorporate Allitinib into Cell-Agar Mixture agar_prep->drug_inc solid Solidify Layers (30 min RT) drug_inc->solid incubate Incubate (14-21 days, 37°C, 5% CO₂) solid->incubate maintain Maintain with Feeding (Twice weekly + allitinib) incubate->maintain stain Stain Colonies (NBT or resazurin) maintain->stain analyze Image and Analyze (Manual vs. Digital) stain->analyze

Figure 2: Workflow for Allitinib Soft Agar Colony Formation Assay. The diagram outlines the key steps in performing the assay, from initial optimization through final analysis, highlighting critical decision points that impact assay success.

Conclusion

The soft agar colony formation assay represents a robust and biologically relevant platform for evaluating the antitumor efficacy of allitinib in preclinical models. This method provides critical insights into the ability of allitinib to suppress anchorage-independent growth, a hallmark of cellular transformation and malignant progression. Through careful optimization and standardized implementation, researchers can obtain reproducible data on allitinib sensitivity across different cancer models, identify mechanisms of inherent and acquired resistance, and develop rational combination strategies to enhance therapeutic efficacy.

The integration of this classical assay with modern technological advancements, including high-throughput automation, digital imaging, and signaling pathway analysis, further expands its utility in contemporary cancer drug development. As research continues to elucidate the complex signaling networks modulated by allitinib, the soft agar colony formation assay remains an indispensable tool for validating these findings in a physiologically relevant context and advancing the development of more effective targeted therapies for cancer treatment.

References

Allitinib tosylate solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Solubility Challenge

Allitinib tosylate is an orally active, irreversible inhibitor of EGFR and ErbB2, but its poor aqueous solubility can severely limit its bioavailability and efficacy in pre-clinical and clinical settings [1] [2]. Addressing this is a critical step in formulation development.

The table below summarizes the core solubility data available for this compound, which is essential for planning enhancement strategies.

Solvent Solubility Conditions / Notes
DMSO 50 mg/mL (80.50 mM) [1] Stock solution; hygroscopic DMSO impacts solubility, use newly opened vials.
Water (Aqueous buffers) Insoluble [1] Confers BCS Class II (low solubility, high permeability) characteristics.

Strategies for Solubility Enhancement

For a poorly soluble drug like this compound, several formulation strategies can be employed. The table below compares some of the most effective techniques, supported by research on analogous drugs.

Strategy Mechanism Evidence from Similar Compounds
Cyclodextrin Complexation Hydrophobic drug hosted in hydrophilic cyclodextrin cavity, increasing apparent solubility. Sorafenib tosylate: β-cyclodextrin ternary complex increased solubility from 0.19 µg/mL to 17.54 µg/mL [3].
Surfactant Systems Micelle formation solubilizes drugs within hydrophobic cores. Curcumin: Surfactants like Sodium Lauryl Sulfate (SLS) and Pluronic F-127 showed moderate to high improvement in dissolution [4].
Solid Dispersions Drug dispersed in hydrophilic polymer matrix, reducing crystallinity and improving wetting. Curcumin: PVP-based solid dispersions achieved 94% dissolution [4].
Co-solvent & In Vivo Formulations Use of organic solvents or mixtures to solubilize drug for in vivo studies. This compound: A validated in vivo formulation uses 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline [1].
Nanocrystal & Nanoformulations Particle size reduction increases surface area, enhancing dissolution rate. Curcumin: Nanoformulations were among the most effective, with over 90% dissolution [4].
Salt & Polymorph Selection Exploiting differences in solubility between crystalline forms (polymorphs). Sorafenib tosylate: Polymorph Form III showed significantly higher solubility than Form I in phosphate buffer (1.805 mg/mL vs. 0.051 mg/mL) [5].

Proposed Experimental Protocols

Since direct protocols for this compound are not available, here are detailed methodologies based on the most successful strategies applied to similar compounds.

Ternary Cyclodextrin Inclusion Complex

This protocol is adapted from the successful formulation of Sorafenib tosylate [3].

Workflow:

Start Start: Prepare Binary Complex Step1 1. Phase Solubility Study (Determine stoichiometry & stability constant) Start->Step1 Step2 2. Prepare Binary Complex (Kneading/Freeze-drying with β-CD) Step1->Step2 Step3 3. Form Ternary Complex (Add polymer: PEG-6000 or HPMC) Step2->Step3 Step4 4. Characterize Complex (ATR-IR, NMR, DSC, XRD) Step3->Step4 Step5 5. In-vitro Dissolution Test (USP Apparatus II) Step4->Step5 End End: Evaluate Solubility Enhancement Step5->End

Detailed Steps:

  • Phase Solubility Study: Conduct a phase-solubility study according to Higuchi and Connors. Prepare aqueous solutions of β-cyclodextrin (β-CD) at varying concentrations (e.g., 0-15 mM). Add an excess of this compound to each solution. Shake the mixtures at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 72 hours) to reach equilibrium. Filter the solutions and analyze the concentration of dissolved this compound using a validated HPLC method. The stability constant (Kc) can be calculated from the slope of the linear phase-solubility plot.
  • Preparation of Complex:
    • Binary Complex (this compound-β-CD): Prepare the complex using a kneading method. Triturate this compound and β-CD in a mortar at a 1:1 molar ratio with a small volume of hydroalcoholic solvent (e.g., ethanol:water 1:1) until a homogeneous paste is formed. The paste is then dried in an oven at 40°C for 24-48 hours, pulverized, and sieved.
    • Ternary Complex: Incorporate a hydrophilic polymer (e.g., PEG-6000 or HPMC at 1-5% w/w) during the kneading process to form a ternary system, which can further improve solubility and stability.
  • Characterization:
    • ATR-IR Spectroscopy: Compare the spectra of the pure drug, physical mixture, and complex. A decrease in intensity or shifting of characteristic drug peaks suggests inclusion.
    • DSC and XRD: The disappearance of the drug's melting peak in DSC and its crystalline peaks in XRD indicates amorphization and complex formation.
  • In-vitro Dissolution: Perform dissolution testing in 900 mL of 0.1 N HCl or a physiologically relevant buffer (pH 6.8) using USP Apparatus II (paddle) at 37°C and 50-75 rpm. Withdraw samples at intervals, filter, and analyze by HPLC-UV to determine the dissolution profile.
Surfactant-Based Dispersion

This method is simpler and can be effective for creating solutions for in vitro assays [4].

Workflow:

Start Start: Select Surfactant System Step1 1. Screen Surfactants (SLS, Pluronic F-127, Tween-80) Start->Step1 Step2 2. Determine Critical Micelle Concentration (CMC) Step1->Step2 Step3 3. Prepare Dispersion (Dissolve drug above CMC) Step2->Step3 Step4 4. Evaluate Solubility (Filter and assay with HPLC/UV) Step3->Step4 End End: Use for in-vitro assays Step4->End

Detailed Steps:

  • Surfactant Screening: Prepare aqueous solutions (e.g., in phosphate buffer) of different surfactants like Sodium Lauryl Sulfate (SLS, 1-2% w/v) and Pluronic F-127 (1-5% w/v).
  • Preparation: Add an excess of this compound to the surfactant solutions.
  • Equilibration: Sonicate the mixtures and agitate in a shaker water bath at 37°C for 24-48 hours to reach equilibrium.
  • Analysis: Filter the solutions through a membrane filter (e.g., 0.45 μm). Dilute the filtrate appropriately and quantify the dissolved this compound concentration using UV-Vis spectroscopy or HPLC.

Troubleshooting Common Issues

Problem Possible Cause Solution
Low Complexation Efficiency Instability constant (Kc) too low or incorrect stoichiometry. Optimize the drug-to-cyclodextrin ratio based on phase-solubility studies. Try different preparation methods (freeze-drying, spray-drying).
Precipitation in Surfactant Systems Solution is supersaturated and metastable; dilution upon administration. Increase surfactant concentration to be well above the Critical Micelle Concentration (CMC). Consider using surfactant blends.
Poor Dissolution Rate The formulation re-crystallizes or is not fully amorphous. Add stabilizing polymers (e.g., HPMC, PVP) to ternary complexes to inhibit crystallization.
Low Oral Bioavailability Improved solubility does not translate to in vivo performance. Move towards nanofomulations (e.g., lipid nanoparticles) which can enhance both solubility and intestinal permeability [6] [4].

Key Recommendations for Your Research

  • Start with Surfactants: For a quick solution to enable immediate in vitro cell culture studies, begin by testing this compound solubility in solutions of SDS (1%) or Pluronic F-127.
  • Focus on Cyclodextrins for Long-Term Development: If your goal is to develop a more robust formulation for pre-clinical in vivo studies, investing time in developing a ternary cyclodextrin inclusion complex is highly recommended, given its proven success with other tosylate salts.
  • Characterize Thoroughly: Always confirm the success of your formulation through techniques like DSC and XRD, as the transition from crystalline to amorphous state is often key to solubility enhancement.
  • Validate Biologically: After improving solubility in vitro, ensure that the biological activity of this compound is retained by conducting cellular efficacy assays (e.g., Western Blot for EGFR phosphorylation inhibition) [1] [2].

References

Allitinib stability optimization storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

For optimal stability, it is crucial to adhere to the following storage conditions as recommended by chemical suppliers and safety data sheets.

| Parameter | Recommended Condition | | :--- | :--- | | Form | Powder | In solvent (e.g., DMSO) | | Long-Term Storage | -20°C [1] | -80°C [1] | | Short-Term Handling | Room temperature (shipped with blue ice) [2] | -80°C [2] | | Protection | Protect from direct sunlight [1] | - | | Container | Keep in a tightly sealed container in a cool, well-ventilated area [1] | - |

Solubility & Preparation

Understanding the solubility of Allitinib is key to preparing stock solutions for your experiments.

Property Detail
Solubility in DMSO 55 mg/mL (122.53 mM) [2]
In Vivo Formulation Can be prepared in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [2]
Preparation Note Sonication is recommended to dissolve the powder [2]. Working solutions should be prepared immediately [2].

Experimental Workflow for Solution Preparation

The following diagram outlines the key steps for safely handling Allitinib and preparing it for experimental use, based on the manufacturer's guidelines:

Frequently Asked Questions

  • What personal protective equipment (PPE) should I use when handling Allitinib powder? You should wear safety goggles with side-shields, protective gloves, and impervious clothing. To avoid inhaling dust or aerosols, use the product only in areas with appropriate exhaust ventilation [1].

  • What should I do if I spill Allitinib? Absorb the spill with a finely-powdered liquid-binding material (like diatomite). Surfaces and equipment should be decontaminated by scrubbing with alcohol. All contaminated material must be disposed of as chemical waste according to institutional regulations [1].

  • Why is sonication recommended when preparing a DMSO stock solution? Sonication uses sound energy to agitate particles in the solution, which helps break up the powder and accelerates the dissolution process, ensuring a homogeneous and fully dissolved stock solution [2].

  • What is the chemical stability of Allitinib? The available data sheet indicates that Allitinib is stable under the recommended storage conditions. It should be kept away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents [1].

References

Allitinib metabolite interference assays

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Analysis

For reliable quantification of allitinib and its metabolites in biological samples, the following methodology has been developed and validated.

1. Sample Preparation (Protein Precipitation)

  • Procedure: Use a simple protein precipitation method. Add a 3-volume equivalent of acetonitrile (a common precipitating solvent) to a 100 μL aliquot of human plasma containing the analytes and internal standards [1] [2].
  • Steps: Vortex the mixture thoroughly, then centrifuge it. Collect the supernatant for injection into the LC-MS/MS system [1] [2].
  • Rationale: This simple and quick preparation method is sufficient for the simultaneous extraction of allitinib, M6, and M10 from the plasma matrix [1] [2].

2. LC-MS/MS Analysis Conditions The core conditions for the chromatographic separation and mass detection are as follows [1] [2]:

  • Chromatography:
    • Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm).
    • Mobile Phase: A) 5 mM ammonium acetate with 0.1% formic acid; B) 50% (v/v) methanol in acetonitrile.
    • Elution: Gradient elution.
    • Run Time: 5 minutes total.
  • Mass Spectrometry:
    • Ion Source: Atmospheric-pressure chemical ionization (APCI) in positive ion mode.
    • Detection: Multiple Reaction Monitoring (MRM).
    • Internal Standards: Lapatinib (for M6 and M10) and NB-2 (an allitinib analog, for allitinib).

3. Method Validation Performance The method has been validated for the simultaneous quantification of allitinib, M6, and M10. Key performance parameters are summarized in the table below [1] [2]:

Analyte Linear Range (ng/mL) Lower Limit of Quantification (LLOQ, ng/mL) Intra-day & Inter-day Accuracy & Precision
Allitinib 0.300 - 200 0.300 Within ±15% at all concentrations
M6 0.030 - 20.0 0.030 Within ±15% at all concentrations
M10 0.075 - 50.0 0.075 Within ±15% at all concentrations

Troubleshooting Common Experimental Issues

  • Problem: Inadequate sensitivity for metabolite M6

    • Solution: The APCI ion source was found to provide a superior mass spectrometric response for M6 compared to an electrospray ionization (ESI) source, which failed to meet sensitivity requirements. If you face sensitivity issues, consider switching to or optimizing an APCI source [2].
  • Problem: Understanding the source of metabolites for interference studies

    • Solution: Recognize that allitinib's α,β-unsaturated carbonyl group is a metabolic hot spot. The major circulating metabolites M6 and M10 are formed via hydrolysis and epoxide hydrolase pathways, respectively. In vitro systems containing cytochrome P450s and epoxide hydrolase will be necessary to study the formation of these metabolites [3].

Understanding Metabolic Pathways and Analytical Strategy

The following diagram illustrates the relationship between allitinib's key metabolites and the recommended analytical strategy to manage potential interference, based on the validated LC-MS/MS method:

allitinib_workflow Allitinib Allitinib M6 M6 Allitinib->M6 Amide Hydrolysis M10 M10 Allitinib->M10 CYP → Epoxide Hydrolase Sample_Prep Sample Preparation (Protein Precipitation) M6->Sample_Prep M10->Sample_Prep LC_MSMS_Analysis LC-MS/MS Analysis (APCI+ & MRM) Sample_Prep->LC_MSMS_Analysis Result Simultaneous Quantification LC_MSMS_Analysis->Result

Frequently Asked Questions (FAQs)

Q1: Why is an APCI source preferred over ESI for this method? A1: During method development, the APCI source provided a significantly higher sensitivity for metabolite M6 compared to an ESI source, which was unable to achieve the required lower limit of quantification (LLOQ). APCI's gas-phase ionization process is less susceptible to matrix effects from plasma components, making it more robust for this specific application [2].

Q2: What is the clinical relevance of monitoring these metabolites? A2: Monitoring M6 and M10 is crucial for a comprehensive understanding of allitinib's pharmacokinetics, efficacy, and safety profile in cancer patients. As these are the major circulating metabolites, they could contribute to the drug's overall pharmacological activity or its toxicity, making their quantification essential for clinical development and therapeutic drug monitoring [1] [3] [2].

Q3: Can this method be used for other tyrosine kinase inhibitors (TKIs)? A3: The general principles of LC-MS/MS, sample preparation, and the use of stable isotope-labeled internal standards are widely applicable in TKI analysis [4] [5]. However, the specific chromatographic conditions (mobile phase, column) and mass transitions (MRM) must be optimized and validated for each unique drug and its metabolites [4].

References

Allitinib plasma sample processing improvements

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the most critical factor for achieving high sensitivity in quantifying allitinib and its metabolites?

    • A1: The choice of mass spectrometric detection is crucial. Research indicates that switching from one triple quadrupole system to a more sensitive one (e.g., an AB Sciex Triple Quad 6500) was necessary to achieve sufficient sensitivity for the metabolite M6, which had a very low lower limit of quantification (LLOQ) of 0.030 ng/mL [1] [2]. Using atmospheric-pressure chemical ionization (APCI) was also part of this optimized method [1].
  • Q2: How can I improve the throughput and reproducibility of my plasma sample preparation?

    • A2: Automating the sample preparation steps is highly recommended. Utilizing a robotic liquid handling platform can significantly reduce manual pipetting errors and processing time. One protocol demonstrated the ability to automatically process 32 plasma samples simultaneously for proteomic analysis, handling dilution, reduction, alkylation, and digestion in a 96-well plate [3]. This approach minimizes human error and improves inter-assay precision [4].
  • Q3: Our protein precipitation for allitinib yields inconsistent recovery. What should we check?

    • A3: First, ensure the consistency of your internal standard (IS) addition and the protein precipitation reagent. The validated method for allitinib uses a simple protein precipitation protocol with a small plasma volume of 100 µL [1] [2]. Precise and uniform pipetting during these steps is vital for consistent analyte recovery. Automating this step can also enhance reproducibility [3].
  • Q4: Are there special considerations for collecting and storing plasma for allitinib assays?

    • A4: Yes. Plasma must be collected using tubes treated with an appropriate anticoagulant (e.g., EDTA, citrate) [5]. After centrifugation, the plasma supernatant should be immediately aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or lower [5]. Hemolyzed, icteric, or lipemic samples can interfere with the analysis and should be noted [5].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low sensitivity for M6 metabolite Insensitive mass spectrometry detection Use a high-sensitivity tandem mass spectrometer (e.g., AB Sciex 6500) with APCI source [1] [2].
Inconsistent recovery & high CV Manual pipetting errors; inconsistent protein precipitation Automate liquid transfer steps using a robotic liquid handler [3] [4].
High background noise Incomplete chromatographic separation; matrix effects Optimize the gradient elution program. Use a high-quality C18 column (e.g., Zorbax Eclipse XDB C18, 1.8 µm) [1].
Poor chromatography Column degradation; mobile phase contamination Replace guard column, use fresh/high-quality solvents and additives (e.g., ammonium acetate, formic acid) [1].

Validated Experimental Protocol: Simultaneous Quantification of Allitinib and Metabolites

The following is a summary of the key parameters from the validated LC-MS/MS method for the simultaneous determination of allitinib and its two major metabolites (M6 and M10) in human plasma [1] [2].

1. Sample Preparation (Protein Precipitation)

  • Plasma Volume: 100 µL [2].
  • Precipitation: Use acetonitrile for protein precipitation.
  • Internal Standards: Use a combined IS: Lapatinib (for M6 and M10) and NB-2 (an analog of allitinib, for allitinib itself) [1].

2. LC-MS/MS Analysis Conditions

  • Analytical Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 1.8 µm) [1].
  • Mobile Phase:
    • A: 5 mM Ammonium acetate with 0.1% formic acid.
    • B: 50% (v/v) methanol in acetonitrile [1].
  • Elution: Gradient elution with a total run time of 5 minutes [2].
  • Detection: AB Sciex Triple Quad 6500 MS with APCI in positive ion mode [1].
  • Ion Transitions (MRM): The method uses Multiple Reaction Monitoring (MRM). Specific ion transitions for allitinib and its metabolites can be found in the research paper [1].

3. Method Validation and Key Parameters The table below summarizes the key quantitative performance data from the validated method [1]:

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Intra-day & Inter-day Accuracy & Precision
Allitinib 0.300 – 200 0.300 Within ±15%
Metabolite M6 0.030 – 20.0 0.030 Within ±15%
Metabolite M10 0.075 – 50.0 0.075 Within ±15%

Workflow for Improving Plasma Sample Processing

The following diagram illustrates a streamlined workflow for plasma sample analysis, integrating the specific allitinib method with modern automation strategies.

Start Start: Collect Whole Blood Plasma Plasma Isolation (Centrifuge with anticoagulant) Start->Plasma SamplePrep Sample Preparation Plasma->SamplePrep ManualPrep Manual Protein Precipitation SamplePrep->ManualPrep AutoPrep Automated Platform (Dilution, Reduction, Alkylation, Digestion) SamplePrep->AutoPrep LCAnalysis LC-MS/MS Analysis ManualPrep->LCAnalysis Traditional Path AutoPrep->LCAnalysis Improved Path AllitinibMethod Validated Allitinib Method: - Column: Zorbax C18, 1.8µm - Mobile Phase: Gradient - Detection: APCI-MS/MS LCAnalysis->AllitinibMethod Data Data Acquisition & Review AllitinibMethod->Data

References

Comprehensive Technical Support Guide: Enhancing Sensitivity in Allitinib LC-MS/MS Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Allitinib LC-MS/MS Analysis & Sensitivity Challenges

The analysis of Allitinib (AST1306) and its metabolites presents significant sensitivity challenges in LC-MS/MS bioanalysis due to the low plasma concentrations achieved following therapeutic dosing, coupled with the compound's extensive first-pass metabolism. Allitinib is an irreversible inhibitor of both EGFR and ErbB2 receptors currently in clinical trials for solid tumors, and monitoring its pharmacokinetic profile requires exceptional method sensitivity. The key metabolites M6 (amide hydrolysis product) and M10 (29,30-dihydrodiol) circulate as major metabolites and require simultaneous quantification to fully understand the drug's pharmacological and safety profiles [1] [2].

The primary sensitivity challenge emerges from the inherently low plasma concentrations of Allitinib and its metabolites, which necessitate a lower limit of quantification (LLOQ) of 0.300 ng/mL for Allitinib, 0.030 ng/mL for M6, and 0.075 ng/mL for M10 in human plasma [1]. During method development, researchers encountered particular difficulty with M6, where initial mass spectrometry response was insufficient for quantification, requiring a switch to a more sensitive instrument platform [1]. These sensitivity requirements demand careful optimization of every aspect of the analytical method from sample preparation through to MS detection parameters.

MS Instrumentation & Parameter Optimization

Ionization Source Optimization
  • Ionization Mode Selection: Employ atmospheric-pressure chemical ionization (APCI) in positive ion mode rather than electrospray ionization (ESI) for Allitinib analysis. Research demonstrates that APCI provides superior performance for Allitinib and its metabolites, potentially due to reduced matrix effects compared to ESI [2]. APCI generates ions through gas-phase reactions rather than liquid-phase processes, minimizing competition effects from co-eluting matrix components [3].

  • Source Parameter Fine-Tuning: Systematically optimize these critical source parameters using repeated injections of a standard solution:

    • Desolvation Temperature: Balance between complete desolvation and thermal degradation of analytes. While increased temperature (up to 550°C) may improve response for some compounds, thermally labile analytes like Allitinib metabolites may require moderate temperatures (400-500°C) [3].
    • Nebulizing Gas Flow: Adjust to constrain droplet growth and accumulate charge; increase for higher flow rates or aqueous mobile phases [3].
    • Capillary Voltage: Optimize for stable and reproducible spray formation; improper settings cause variable ionization and precision problems [3].
    • Capillary Tip Position: Position closer to sampling orifice at slower flow rates to increase ion plume density and improve transmission efficiency [3].
MS Instrument Selection & Configuration
  • Instrument Platform Considerations: Select a high-sensitivity triple quadrupole mass spectrometer such as the AB Sciex Triple Quad 6500 system. Method development experiments revealed that initial attempts using a Thermo Fisher Quantum Ultra mass spectrometer provided insufficient sensitivity for the M6 metabolite, necessitating a switch to a more sensitive platform [1].

  • Detection Parameter Optimization:

    • Apply Multiple Reaction Monitoring (MRM) transitions with careful optimization of collision energies for each analyte [2].
    • For larger molecules or metabolites with multiple charge states, consider Summation of MRM (SMRM) to combine signals from different charge states, thereby boosting sensitivity while maintaining specificity [4].
    • Optimize dwell times to ensure sufficient data points across chromatographic peaks while maintaining adequate cycle time for all transitions.

The table below summarizes the optimized MS conditions for Allitinib analysis based on published methods:

Table: Optimized MS Conditions for Allitinib and Metabolites

Parameter Allitinib Metabolite M6 Metabolite M10
Ionization Mode APCI+ APCI+ APCI+
MS Platform AB Sciex Triple Quad 6500 AB Sciex Triple Quad 6500 AB Sciex Triple Quad 6500
Quantification Range 0.300-200 ng/mL 0.030-20.0 ng/mL 0.075-50.0 ng/mL
Sample Volume 100 μL 100 μL 100 μL
Internal Standard NB-2 Lapatinib Lapatinib

Sample Preparation & Cleanup Strategies

Extraction Techniques
  • Protein Precipitation: Implement a simple protein precipitation procedure with a minimal sample volume of 100 μL. This approach provides an excellent balance between efficiency, recovery, and throughput for Allitinib analysis. The method employs precipitation with organic solvents followed by centrifugation and direct analysis of the supernatant [1].

  • Alternative Extraction Methods: Consider these advanced techniques for challenging matrices:

    • Salting-out Assisted Liquid-Liquid Extraction (SALLE): Effective for various tyrosine kinase inhibitors, offering cleaner extracts than protein precipitation [5].
    • Solid-Phase Extraction (SPE): Utilize Oasis HLB or similar reversed-phase cartridges for superior matrix removal, especially beneficial for complex matrices [6].
    • Dispersive Solid-Phase Extraction: Employ novel sorbents like magnetic carbon nanotube-nickel hybrids or metal-organic frameworks (MIL-101(Cr)) for selective extraction [5].
Matrix Effect Mitigation
  • Matrix Effect Assessment: Systematically evaluate matrix effects during method validation by comparing the response of standards in neat solution versus spiked post-extraction matrix [3]. For Allitinib, APCI ionization demonstrates reduced matrix effects compared to ESI, contributing to improved method sensitivity [2].

  • Minimizing Exogenous Interferences:

    • Use high-quality plastics and containers during sample preparation to prevent leaching of interfering compounds [3].
    • Implement matrix lot screening to identify lots with minimal endogenous interference.
    • Consider stable isotope-labeled internal standards for each analyte to compensate for variable matrix effects and improve quantification accuracy.

Chromatographic Separation Optimization

Column Selection & Mobile Phase Composition
  • Column Chemistry: Employ a Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm) or similar rapid-separation column for Allitinib analysis. The small particle size and optimized stationary phase provide excellent separation efficiency with a total run time of approximately 5 minutes [2].

  • Mobile Phase Optimization:

    • Utilize a gradient elution with 5 mM ammonium acetate with 0.1% formic acid (mobile phase A) and 50% (v/v) methanol in acetonitrile (mobile phase B) [2].
    • Consider acidic mobile phase additives (0.1% acetic acid with 1 mM ammonium acetate, pH 3.6) to improve sensitivity for both basic and acidic compounds through enhanced protonation or adduct formation [7].
    • For basic compounds like Allitinib, acidic mobile phases increase the degree of protonation, thereby improving ESI or APCI response in positive ion mode [7].
Flow Rate & Gradient Optimization
  • Flow Rate Considerations: Implement lower flow rates (0.2-0.5 mL/min) to enhance ionization efficiency. Slower flow rates promote the formation of smaller droplets during the ionization process, leading to more efficient desolvation and increased production of gas-phase ions [3].

  • Gradient Profile Design: Develop a shallow gradient around the expected retention time of Allitinib and its metabolites to achieve adequate separation from matrix components while maintaining narrow peak widths for enhanced signal intensity.

The following workflow diagram illustrates the comprehensive method development process for enhancing Allitinib LC-MS/MS sensitivity:

Start Start: Allitinib LC-MS/MS Sensitivity Enhancement MS MS Parameter Optimization Start->MS Sample Sample Preparation Start->Sample Chrom Chromatographic Separation Start->Chrom Valid Method Validation MS->Valid MS_sub1 Ionization Source: APCI vs ESI Evaluation MS->MS_sub1 MS_sub2 Parameter Tuning: Gas Flows, Temperatures MS->MS_sub2 MS_sub3 Instrument Platform: High-Sensitivity MS MS->MS_sub3 Sample->Valid Sample_sub1 Extraction Method: Protein Precipitation Sample->Sample_sub1 Sample_sub2 Matrix Effect Mitigation Sample->Sample_sub2 Sample_sub3 Internal Standard Selection Sample->Sample_sub3 Chrom->Valid Chrom_sub1 Column Selection: Small Particles (1.8µm) Chrom->Chrom_sub1 Chrom_sub2 Mobile Phase: Acidic Additives Chrom->Chrom_sub2 Chrom_sub3 Gradient Optimization: Rapid Separation Chrom->Chrom_sub3

Troubleshooting Guide for Common Sensitivity Issues

Table: Allitinib LC-MS/MS Sensitivity Issues and Solutions

Problem Potential Causes Recommended Solutions
Low Signal for M6 Metabolite Inefficient ionization, insufficient instrument sensitivity Switch to higher-sensitivity MS platform (AB Sciex 6500), optimize APCI parameters, evaluate mobile phase additives [1]
High Background Noise Matrix effects, contaminated ion source, mobile phase impurities Improve sample cleanup, implement more selective extraction (SPE), use higher purity reagents, clean ion source [3]
Poor Reproducibility Variable ionization, inconsistent sample preparation, column degradation Optimize capillary voltage for stable spray, standardize extraction protocol, replace aging column [3]
Insufficient LLOQ Suboptimal ion transmission, inefficient desolvation, ion suppression Reduce flow rate, optimize source position, implement SMRM for multiple charge states, decrease sample volume [3] [4]
Signal Drift During Sequence Source contamination, mobile phase depletion, temperature fluctuation Incorporate more frequent cleaning, refresh mobile phases, stabilize column temperature [3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended ionization technique for Allitinib LC-MS/MS analysis and why?

A: APCI (Atmospheric Pressure Chemical Ionization) in positive ion mode is recommended for Allitinib analysis. While ESI is more common for many LC-MS applications, APCI demonstrates superior performance for Allitinib and its metabolites due to reduced matrix effects. APCI generates ions through gas-phase reactions rather than liquid-phase processes, minimizing the charge competition effects that can suppress ionization in ESI [3] [2]. This is particularly important for achieving the required sensitivity for the M6 metabolite, which presents the greatest analytical challenge.

Q2: How can I improve sensitivity for the M6 metabolite specifically?

A: Enhancing M6 sensitivity requires a multi-faceted approach:

  • Instrument Upgrade: Switch to a higher-sensitivity MS platform such as the AB Sciex Triple Quad 6500, as the M6 metabolite demonstrated insufficient response on lower-sensitivity instruments [1].
  • Source Parameter Optimization: Carefully optimize desolvation temperature and gas flows to balance ion production against potential thermal degradation [3].
  • Mobile Phase Modification: Implement acidic mobile phase additives (0.1% formic acid or acetic acid with ammonium acetate) to enhance protonation and improve ionization efficiency [7].
  • Sample Concentration: Utilize larger sample volumes with concentration during extraction or implement more efficient extraction techniques such as solid-phase extraction.
Q3: What sample preparation method provides the best results for Allitinib?

A: Protein precipitation provides an excellent balance of efficiency, recovery, and throughput for Allitinib analysis, with demonstrated success using only 100 μL of plasma sample [1]. For more challenging matrices or when lower detection limits are required, salting-out assisted liquid-liquid extraction (SALLE) or solid-phase extraction (SPE) may provide cleaner extracts and better sensitivity. The choice depends on your specific sensitivity requirements, sample volume availability, and matrix complexity [5].

Q4: What chromatographic conditions optimize Allitinib separation and sensitivity?

A: The validated method utilizes:

  • Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm) or equivalent rapid separation column [2]
  • Mobile Phase: Gradient elution with 5 mM ammonium acetate with 0.1% formic acid (A) and 50% methanol in acetonitrile (B) [2]
  • Flow Rate: Approximately 0.5 mL/min with a total run time of 5 minutes [1]
  • Temperature: Maintain consistent column temperature (typically 30-40°C) for retention time stability

These conditions provide an optimal balance of separation efficiency, analysis time, and ionization efficiency for Allitinib and its metabolites.

The following diagram illustrates the key parameter optimization workflow for maximizing Allitinib LC-MS/MS sensitivity:

Start Sensitivity Problem Identified MS_opt MS Instrument & Source Optimization Start->MS_opt Low signal Sample_opt Sample Preparation Optimization Start->Sample_opt High noise Chrom_opt Chromatographic Optimization Start->Chrom_opt Poor peaks Verify Verify Improvement MS_opt->Verify MS_sub • Evaluate APCI vs ESI • Optimize gas flows/temperature • Adjust capillary position • Consider SMRM for multiples MS_opt->MS_sub Sample_opt->Verify Sample_sub • Compare extraction methods • Minimize matrix effects • Optimize sample volume • Assess ISTD selection Sample_opt->Sample_sub Chrom_opt->Verify Chrom_sub • Test column chemistry • Optimize mobile phase pH • Adjust gradient profile • Reduce flow rate Chrom_opt->Chrom_sub Verify->Start Further improvement needed End Method Finalized Verify->End Sensitivity OK

References

Troubleshooting Guide: Allitinib Cell Assay Variability

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why is there high variability in my Allitinib dose-response curves? High variability in dose-response data often stems from inconsistencies in cell handling, compound preparation, or assay conditions. The table below outlines common causes and solutions.

Potential Cause Specific Issue Recommended Solution
Cell Line Status Genetic drift; inconsistent passage number; mycoplasma contamination. Use low-passage stocks; perform regular authentication and mycoplasma testing [1].
Compound Handling Degradation due to multiple freeze-thaw cycles; inaccurate serial dilution; non-uniform DMSO concentration. Prepare single-use aliquots; use proper dilution techniques; keep final DMSO concentration consistent and low (e.g., <0.1%).
Assay Conditions Inconsistent cell seeding density or viability; edge effects in microplates; incomplete inhibition of alternative pathways. Standardize seeding protocol with viability checks; use edge-sealing plates; consider combination with other pathway inhibitors (e.g., Afatinib for EGFR) [1].
Data Analysis Inconsistent curve fitting models; poor choice of normalization points. Use a standardized four-parameter logistic (4PL) model; validate normalization controls in each experiment.

Q2: How can I confirm that Allitinib is effectively hitting its intended target (EGFR) in my assay? To confirm target engagement, move beyond simple viability assays. The table below lists essential experiments and their key methodological details.

Experimental Goal Protocol Summary Key Methodological Details to Reduce Variability

| Phospho-EGFR (p-EGFR) Detection | Treat cells with Allitinib dose range, lyse, and analyze lysates via Western Blot or ELISA. | - Use same protein concentration across samples.

  • Include a housekeeping protein control (e.g., GAPDH).
  • Use chemiluminescent substrates with consistent development times. | | Downstream Pathway Analysis | Detect phosphorylation of key downstream effectors like AKT and ERK. | - Lyse cells rapidly and directly into Laemmli buffer to preserve phosphorylation states.
  • Validate antibody specificity with relevant positive/negative controls. | | Phenotypic Confirmation (Apoptosis) | Treat cells and measure apoptosis via Caspase-3/7 activity assay or Annexin V staining. | - Use a robust positive control (e.g., Staurosporine).
  • Standardize timing between staining and flow cytometry analysis. |

Q3: What are the known resistance mechanisms to EGFR inhibitors like Allitinib, and how can I model them in assays? Resistance can arise from various adaptive responses. A key mechanism involves the activation of alternative receptor tyrosine kinases (RTKs).

  • Alternative RTK Activation: Prolonged exposure to inhibitors can cause cells to upregulate other RTKs (e.g., HER3, IGFR-1R) or their ligands (e.g., NRG1). This creates a bypass signaling track that maintains survival signals despite EGFR inhibition [1].
  • Experimental Modeling: To investigate this, you can generate Allitinib-resistant cell lines by prolonged, incremental exposure. In these lines, monitor phosphorylation of alternative RTKs. Combination treatments with inhibitors of these RTKs (e.g., Afatinib for HER family) can be tested to overcome resistance [1].

Experimental Workflow & Signaling Context

The following diagrams, created with Graphviz, illustrate a standardized experimental workflow and the core signaling pathway targeted by Allitinib to aid in troubleshooting.

allitinib_workflow A Cell Line Preparation & Validation B Allitinib Serial Dilution (Primary Stock → Working Concentrations) A->B C Cell Seeding & Treatment (Uniform Density, Controlled DMSO) B->C D Incubation & Stimulation (Fixed Time, Serum-Starve if needed) C->D E Endpoint Measurement (MTT, Luminescence, Western Blot, etc.) D->E F Data Analysis (Curve Fitting, IC50 Calculation) E->F

signaling_pathway EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellGrowth Cell Growth Proliferation ERK->CellGrowth AKT AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival Anti-Apoptosis AKT->CellSurvival mTOR->CellSurvival PI3K->AKT Allitinib Allitinib Allitinib->EGFR Inhibits Inhibits Inhibits NRG1 NRG1 (Ligand) HER3 HER3 (RTK) NRG1->HER3 Bypass Activation HER3->PI3K

Key Takeaways for Your Research

  • Focus on Consistency: The most critical factor for reducing variability is rigorous standardization of every step, from cell culture to data analysis.
  • Monitor for Resistance: Be aware that resistance can develop through adaptive bypass signaling. The pathway diagram illustrates how ligands like NRG1 can activate alternative RTKs (e.g., HER3) to sustain PI3K/AKT signaling even when EGFR is blocked by Allitinib [1].
  • Validate Target Engagement: Always include direct measurements of target effect (e.g., p-EGFR inhibition) to distinguish compound failure from assay failure.

References

Allitinib protein binding considerations

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the core mechanism of action of allitinib? Allitinib is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) [1] [2]. Its pharmacologically designed acrylamide group forms a covalent bond with the cysteine residues at position 797 in EGFR and 805 in ErbB2 via a Michael addition. This irreversible binding leads to sustained inhibition of tyrosine kinase activity, preventing autophosphorylation and blocking downstream signaling pathways that drive cell proliferation and survival [2].

  • Q2: Does allitinib bind non-specifically to other proteins? The electrophilic acrylamide group in allitinib's structure has the potential to react with other nucleophilic biomolecules, which could lead to non-specific binding and the formation of reactive metabolites. Studies have detected thiol conjugates and dihydrodiol metabolites of allitinib in vivo, confirming the formation of reactive intermediates. This potential for off-target binding should be considered when interpreting experimental results, especially in complex biological systems [2].

  • Q3: What are the major enzymes involved in allitinib metabolism? Allitinib is extensively metabolized, primarily via its acrylamide side chain. In vitro phenotyping studies demonstrate that multiple cytochrome P450 (P450) isoforms are involved, with CYP3A4/5 and CYP1A2 being the main contributors [3]. The biotransformation also involves epoxide hydrolase and glutathione-S-transferase [3]. The table below summarizes the key metabolic pathways and enzymes.

Metabolic Pathway Key Enzymes Involved Notable Metabolites
O-dealkylation CYP3A4/5, CYP1A2 [3] M1 (O-dealkylallitinib) [2]
Amide Hydrolysis Not specified in sources M6 (Major active metabolite) [2] [3]
Dihydrodiol Formation P450s, Epoxide Hydrolase [3] M10 (Major active metabolite) [2] [3]
Glutathione Conjugation Glutathione-S-transferase (GST) [3] M14, M16 (Thiol conjugates) [2] [3]

Experimental Protocols & Data

1. Protocol: Investigating Allitinib Metabolites Using LC-MS/MS

This methodology is adapted from the research used to characterize allitinib's metabolic profile in cancer patients [2].

  • Sample Preparation: Incubate allitinib with human liver microsomes (HLMs) or recombinant CYP enzymes in the presence of NADPH-generating system. For glutathione conjugate detection, also incubate with liver cytosol and glutathione (GSH), with and without NADPH.
  • Instrumentation: Ultra-high-performance liquid chromatography (UPLC) system coupled to a quadrupole time-of-flight mass spectrometer (Q-TOF MS).
  • Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid).
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Full-scan data acquisition in high-resolution mode for metabolite identification.
    • Fragmentation: Use high collision energy (CE) to obtain MS/MS spectra for structural elucidation.
  • Data Analysis: Identify metabolites by comparing their chromatographic retention times and MS fragmentation patterns with those of the parent drug (allitinib, [M+H]+ m/z 449.120) and synthesized reference standards where available.

2. Key Pharmacokinetic and Metabolite Data

The following table summarizes quantitative data on allitinib's major active metabolites from clinical studies, which is critical for understanding its in vivo exposure [2].

Metric Allitinib (Parent) Metabolite M6 (Amide Hydrolysis) Metabolite M10 (27,28-dihydrodiol)
Steady-State Exposure (AUC) 100% (Reference) 11% of parent 70% of parent
Pharmacological Activity Active (Reference inhibitor) Active Active

Metabolic Pathway Visualization

The diagram below illustrates the primary metabolic pathways of allitinib and the enzymes involved, integrating the information from the FAQs and tables above.

G cluster_pathways Biotransformation Pathways cluster_enzymes Key Catalyzing Enzymes cluster_metabolites Major Metabolites Allitinib Allitinib ODealkylation O-dealkylation Allitinib->ODealkylation AmideHydrolysis Amide Hydrolysis Allitinib->AmideHydrolysis DihydrodiolFormation Dihydrodiol Formation Allitinib->DihydrodiolFormation GSHConjugation GSH Conjugation Allitinib->GSHConjugation M1 M1 (O-dealkylallitinib) ODealkylation->M1 M6 M6 (Active) AmideHydrolysis->M6 M10 M10 (Active, Major) DihydrodiolFormation->M10 M14_M16 M14, M16 (Thiol Conjugates) GSHConjugation->M14_M16 CYP CYP3A4/5, CYP1A2 CYP->ODealkylation CYP->DihydrodiolFormation EH Epoxide Hydrolase EH->DihydrodiolFormation GST Glutathione-S-Transferase GST->GSHConjugation Other Other Enzymes Other->AmideHydrolysis

Troubleshooting Common Experimental Challenges

  • Challenge: High Interpatient Variability in Metabolism. The pharmacokinetics of allitinib show significant interpatient variability [2]. This can lead to inconsistent results in studies using primary tissue samples or when translating from in vitro to in vivo models.

    • Solution: When designing in vitro metabolism studies, use a panel of individual donor hepatocytes or microsomes instead of a single pooled source to model population variation. For in vivo studies, ensure adequate sample size and frequent therapeutic drug monitoring to account for this variability.
  • Challenge: Detection of Reactive Intermediates. The formation of reactive intermediates, while a part of allitinib's design, can complicate assays by leading to non-specific protein binding or cytotoxicity that is not related to its primary mechanism [2].

    • Solution: Include control experiments with structural analogs that lack the reactive acrylamide group. Use trapping agents like glutathione (as done in the cited research) and specific assays (e.g., for protein adduct formation) to quantify and distinguish this non-specific binding from target engagement [2] [3].
  • Challenge: Distinguishing Effects of Parent Drug vs. Metabolites. The major metabolites M6 and M10 are pharmacologically active and achieve significant systemic exposure (11% and 70% of the parent drug, respectively) [2]. This makes it difficult to attribute observed effects solely to allitinib itself.

    • Solution: In cellular assays, test the major metabolites M6 and M10 alongside the parent drug to deconvolute their individual contributions to the overall pharmacological effect and potential toxicity [2].

References

Allitinib precipitation solutions in vitro

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib In Vitro Handling & Solubility

The table below summarizes the fundamental data for preparing allitinib solutions in a laboratory setting [1].

Aspect Specification Notes
Recommended Solvent DMSO
Stock Solution Concentration 20 mg/mL (44.56 mM)
Solubility in DMSO ≥ 20 mg/mL Solution may require ultrasonic warming to 60°C.
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (sealed, away from light and moisture) Hygroscopic DMSO significantly impacts solubility; use newly opened DMSO.
Handling Instructions Avoid repeated freeze-thaw cycles. Aliquot the solution for single-use to prevent inactivation.

Experimental Protocols from Literature

Here are detailed methodologies for key in vitro experiments with allitinib, as cited in the literature [1].

1. Cell Proliferation Assay (SRB Assay)

  • Cell Lines: The protocol can be applied to various cell lines, such as A-431, A549, and NCI-H1975.
  • Procedure:
    • Seed cells in appropriate culture plates and allow them to adhere.
    • Treat cells with a concentration gradient of allitinib (e.g., 0.19-6.25 μM).
    • Incubate the cells for 72 hours.
    • Fix cells with trichloroacetic acid and stain with Sulforhodamine B (SRB) dye.
    • Measure the absorbance to determine cell density and calculate the percentage of growth inhibition and IC₅₀ values.

2. Western Blot Analysis

  • Purpose: To analyze the inhibition of tyrosine kinases and downstream signaling pathways.
  • Procedure:
    • Treat relevant cell lines (e.g., A549, Calu-3, SK-OV-3) with allitinib at desired concentrations (e.g., 0.001-1.0 μM) for a specified period (e.g., 4 hours).
    • You may choose to stimulate the cells with EGF to activate the EGFR pathway.
    • Lyse the cells to extract total protein.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a membrane.
    • Probe the membrane with specific primary antibodies (e.g., anti-phospho-EGFR, total EGFR, and downstream proteins like AKT and ERK).
    • Use HRP-conjugated secondary antibodies and a detection system to visualize the protein bands, demonstrating the inhibitory effect of allitinib.

Troubleshooting & FAQs

Q1: What should I do if my allitinib stock solution precipitates?

  • Re-solubilization: Gently warm the solution to 60°C in a water bath with brief sonication. Vortex the solution intermittently to aid dissolution.
  • Prevention:
    • Fresh Solvent: Always use newly opened, anhydrous DMSO to minimize water absorption.
    • Proper Storage: Aliquot and store the stock solution at -80°C. Avoid repeated freeze-thaw cycles.
    • Working Solutions: When diluting the stock solution into aqueous cell culture media, ensure rapid and vigorous mixing to minimize local concentration effects that can lead to precipitation. Be aware that the final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.

Q2: How can I analytically confirm the concentration and stability of my allitinib solution? While not provided in the primary search results, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is crucial for this purpose. One study developed a sensitive method for simultaneously quantifying allitinib and its metabolites in human plasma, which could be adapted for in vitro sample analysis [2] [3]. Key parameters of such a method include [2]:

  • Chromatography: Using a C18 column (e.g., Zorbax Eclipase XDB C18) with gradient elution.
  • Mass Spectrometry: Employing Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode for detection.
  • Sensitivity: The method can achieve a lower limit of quantification (LLOQ) of 0.3 ng/mL for allitinib, which is sufficient for most in vitro applications.

Allitinib's Mechanism of Action

This diagram illustrates the primary molecular mechanism of allitinib, which contributes to its potent inhibitory activity.

G Allitinib Allitinib EGFR_ErbB2 EGFR/ErbB2 Receptor Allitinib->EGFR_ErbB2 Irreversibly Binds Signaling Downstream Signaling (PI3K/AKT, RAS/RAF/MEK/ERK) EGFR_ErbB2->Signaling Phosphorylation Blocked ATP ATP ATP->EGFR_ErbB2 Competes CellProcesses Cell Proliferation & Survival Signaling->CellProcesses Inhibited

References

Allitinib administration route optimization

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile of Allitinib

The table below summarizes key quantitative data on allitinib's absorption, metabolism, and exposure to its active metabolites in cancer patients, following repeated oral administration [1] [2].

Parameter Value or Description Note
Administration Route Oral As used in clinical trials [3].
Time to Maximum Concentration (T~max~) ~3.0 hours Indicates rapid absorption [1] [2].
Major Metabolic Site α,β-unsaturated carbonyl (acrylamide) group Pharmacologically active site [1] [2].
Key Active Metabolites M6 (amide hydrolysis) and M10 (27,28-dihydrodiol allitinib) -
Steady-State Exposure (vs. Allitinib) M6: ~11%; M10: ~70% Major circulating active metabolites [1] [2].
Primary Metabolizing Enzymes CYP3A4/5, CYP1A2, Epoxide Hydrolase, Glutathione-S-Transferase (GST) Multiple enzymes involved in biotransformation [1] [2].
Interpatient Variability Significant Suggests potential need for individualized dosing [1] [2].

Experimental Methodology for Metabolism Studies

The following section details the key experimental protocols used in the identified research to characterize the metabolism and pharmacokinetics of allitinib [1] [2]. You can adapt these methodologies for your own laboratory investigations.

Metabolite Identification and Profiling
  • Objective: To identify and characterize the structures of allitinib metabolites.
  • Protocol:
    • Sample Collection: Collect plasma, urine, and fecal samples from human subjects or animal models after administration of allitinib.
    • Sample Preparation: Use protein precipitation (e.g., with acetonitrile) and solid-phase extraction (SPE) to clean up and concentrate the analytes from biological matrices.
    • Instrumentation: Analyze samples using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS).
    • Data Analysis: Identify metabolites by comparing their chromatographic retention times and MS/MS fragmentation patterns with those of the parent drug (allitinib) and synthesized reference standards where available.
In Vitro Enzyme Phenotyping
  • Objective: To determine the specific cytochrome P450 (CYP) isoforms and other enzymes responsible for allitinib's metabolism.
  • Protocol:
    • Incubation System: Incubate allitinib with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or human liver microsomes.
    • Reaction Conditions: Use standard incubation buffers (e.g., phosphate buffer) with NADPH as a cofactor for CYP-mediated reactions. For glutathione conjugate studies, also incubate with glutathione (GSH) and GST, both with and without NADPH.
    • Reaction Termination: Stop the reactions at predetermined time points by adding ice-cold acetonitrile.
    • Analysis: Quantify the formation of specific metabolites (e.g., M10 for dihydrodiol pathway) using UHPLC-MS/MS to assess the relative activity of each enzyme.
Pharmacokinetic Study in Animal Models
  • Objective: To determine fundamental pharmacokinetic parameters like bioavailability and elimination half-life.
  • Protocol:
    • Animal Dosing: Administer allitinib to model animals (e.g., rats) via both intravenous (IV) injection and intragastric (IG) administration.
    • Blood Collection: Serially collect plasma samples at scheduled time points post-dosing.
    • Bioanalysis: Quantify allitinib concentrations in plasma using a validated LC-MS/MS method.
    • Data Processing: Use a non-compartmental model to calculate PK parameters, including maximum concentration (C~max~), time to C~max~ (T~max~), area under the concentration-time curve (AUC), elimination half-life (t~1/2~), and absolute bioavailability.

Allitinib Metabolism and Key Enzymes

This diagram illustrates the primary metabolic pathways of allitinib and the enzymes involved, as identified in the research [1] [2].

Frequently Asked Questions for Technical Support

Here are answers to potential questions that may arise during your research on allitinib.

Q1: What is the clinical significance of the metabolites M6 and M10? M6 and M10 are the major circulating pharmacologically active metabolites in patients at steady state. With exposures at 11% and 70% of the parent drug, respectively, they are likely to contribute to the overall efficacy (EGFR and ErbB2 inhibition) and safety profile of allitinib and must be monitored in non-clinical and clinical studies [1] [2].

Q2: Why is understanding the metabolic pathway critical for allitinib development? The α,β-unsaturated carbonyl group is a structural feature designed for irreversible target binding but is also a site for forming reactive intermediates. The detection of thiol conjugates (M14, M16) and dihydrodiol metabolites (M5, M10) in humans indicates the formation of reactive epoxide intermediates. Thorough investigation is needed to understand the implications for potential idiosyncratic toxicity [1] [2].

Q3: Which enzymes are most critical for allitinib's metabolism? Multiple enzymes are involved. CYP3A4/5 and CYP1A2 are the primary cytochrome P450 isoforms. Furthermore, epoxide hydrolase is crucial for the formation of the major metabolite M10, and glutathione-S-transferase is directly involved in detoxifying reactive intermediates, independent of P450 enzymes [1] [2].

A Note on "Route Optimization" in Oncology

In the context of oncology drug development, the term "route optimization" more commonly refers to finding the optimal dose and schedule of a drug (e.g., once-daily vs. twice-daily, 500 mg vs. 800 mg) to maximize efficacy and minimize toxicity, rather than the physical method of administration (e.g., oral vs. intravenous) [4] [5]. This is the focus of initiatives like the FDA's Project Optimus [4] [5]. The available data confirms allitinib is an oral drug, and its "optimization" would fall under this dose-finding paradigm.

References

Allitinib dose frequency optimization

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib Pharmacological Profile

The table below summarizes the available data on Allitinib's key characteristics [1] [2]:

Parameter Description
Drug Class Irreversible inhibitor of EGFR and ErbB2 [1] [2]
Primary Targets EGFR (IC50: 0.5 nM), ErbB2 (IC50: 3 nM) [1]
Key Mechanism Forms a covalent bond with Cys797 of EGFR and Cys805 of ErbB2 via its acrylamide group [2]
Reported Pharmacokinetics Rapid absorption (Tmax: ~3 hours), mean half-life: ~4 hours, high inter-patient variability [2]

Insights for Dose Optimization Strategy

Although direct dosing protocols are unavailable, the existing research offers clues for a potential optimization framework.

  • Understanding the Pharmacokinetic Profile: The relatively short half-life of ~4 hours suggests that multiple daily dosing might be necessary to maintain effective drug concentrations for continuous target inhibition [2].
  • Addressing High Inter-Patient Variability: The observed variability in drug exposure between patients strongly supports the need for Therapeutic Drug Monitoring (TDM). Measuring plasma concentrations could guide dose adjustments to ensure efficacy and avoid toxicity [2].
  • Considering Key Metabolites: The metabolic pathway involving the formation of a reactive epoxide intermediate (M23) warrants attention. Understanding the activity and clearance of major metabolites like M6 and M10 is crucial for a complete safety profile [2].

Proposed Experimental Workflow for Dose Finding

The following diagram outlines a potential high-level strategy to experimentally determine the optimal dosing regimen for a drug like Allitinib.

workflow start Start: PK/PD Profile A In Vitro Studies • Target Binding & Saturation • Cell-Based Efficacy start->A B In Vivo Studies • Animal PK/PD Modeling • Efficacy & Toxicity in Models A->B C Clinical Phase I • Establish MTD & RP2D • Characterize Human PK B->C D Dose Optimization • Randomized dose-ranging trials • Exposure-Response Analysis C->D E Identify Optimal Dose & Schedule D->E

This workflow aligns with modern oncology drug development principles, such as those highlighted by the FDA's Project Optimus, which emphasizes moving beyond the Maximum Tolerated Dose (MTD) to find a dose that offers the best balance of efficacy and tolerability [3] [4].

Your Research Path Forward

To proceed with your work in the absence of definitive clinical data:

  • Consult Original Literature: Perform a deep search for primary research articles and Phase I clinical trial reports on Allitinib (AST-1306) for the most detailed available data.
  • Explore Regulatory Filings: If available, check clinical trial registries (like ClinicalTrials.gov) and databases from regulatory agencies in China, where the drug was under investigation.
  • Leverage the Analogy: Use the pharmacological principles and optimization strategies successfully applied to other kinase inhibitors with similar profiles.

References

Allitinib recovery improvement extraction methods

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib Metabolism & Analytical Considerations

Understanding allitinib's metabolic profile is crucial for developing an effective extraction method, as metabolites can interfere with analysis.

  • Key Metabolic Pathways: Allitinib undergoes extensive metabolism in humans. The major pathways include O-dealkylation, amide hydrolysis, dihydrodiol formation, and hydroxylation [1].
  • Primary Circulating Metabolites: The major pharmacologically active metabolites in circulation are the product of amide hydrolysis (M6) and the 27,28-dihydrodiol allitinib (M10). At steady-state, the exposure to M6 and M10 is about 11% and 70% of the parent allitinib, respectively [1].
  • Enzymes Involved: Multiple enzymes are involved in its biotransformation, primarily CYP3A4/5 and CYP1A2, as well as epoxide hydrolase and glutathione-S-transferase [1].
  • Analytical Technique: In the foundational clinical study, allitinib and its sixteen metabolites were detected using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS) [1]. This suggests that highly sensitive and selective techniques like LC-MS/MS are required for its quantification.

Extraction Methods for Tyrosine Kinase Inhibitors

While a dedicated method for allitinib is not published, recent reviews summarize effective sample preparation techniques for TKIs in biological matrices, which can be adapted for allitinib [2].

The table below compares the common extraction methods used for TKIs, which you can evaluate for your work with allitinib.

Method Principle Advantages Disadvantages Suitability for Allitinib
Salting-out Assisted Liquid-Liquid Extraction (SALLE) Uses a high concentration of salt to separate water-miscible organic solvents from the aqueous phase, partitioning analytes into the organic layer [2]. High recovery, effective phospholipid removal, compatible with LC-MS/MS [2]. Requires optimization of salt type and concentration. Highly recommended; cited as effective for various TKIs from plasma [2].
Dispersive Liquid-Liquid Microextraction (DLLME) Based on a ternary component solvent system; a disperser solvent helps an extraction solvent form fine droplets in the aqueous sample, providing a large surface area for extraction [2]. High enrichment factor, rapid, low solvent consumption. Can be less robust with complex matrices. Good option for micro-volume samples and high pre-concentration [2].
Solid-Phase Extraction (SPE) Analytes are retained on a sorbent and eluted with a strong solvent after washing off impurities [2]. Excellent clean-up, high selectivity, can be automated. More time-consuming and costly than some methods. Suitable for complex matrices or when very clean extracts are needed [2].
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins, followed by centrifugation [2]. Very simple and fast. Poor selectivity, matrix effects in LC-MS/MS, lower sensitivity. Useful for a quick, initial method but may not be optimal for low metabolite levels.

Troubleshooting Guide & FAQs

What is the biggest challenge in extracting allitinib from plasma? The primary challenge is the co-existence of allitinib with its multiple metabolites and other biological components in the sample, which can cause interference during analysis [2]. Selecting an extraction method with high selectivity, like SALLE or SPE, is key to overcoming this.

How can I improve the recovery and sensitivity for allitinib?

  • Optimize the Extraction Solvent: For methods like SALLE, the choice and volume of the water-miscible solvent (e.g., acetonitrile) and the type of salt (e.g., magnesium sulfate, ammonium acetate) are critical for achieving high recovery [2].
  • Employ Efficient Clean-up: Use extraction methods that effectively remove phospholipids and other matrix components to reduce ion suppression in mass spectrometry [2].
  • Consider a Two-Step Approach: A simple protein precipitation followed by a more selective method like SALLE or DLLME can sometimes offer a good balance between speed and clean-up.

Why does my method work for standard solution but not for biological samples? This is a classic sign of matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of your analyte in the mass spectrometer. Implementing a more rigorous sample clean-up procedure is necessary [2].

Experimental Protocol: SALLE for TKI Analysis

The following is a generalized protocol for Salting-out Assisted Liquid-Liquid Extraction (SALLE), adapted from methods successfully used for other TKIs like quizartinib and ibrutinib [2]. You will need to optimize the conditions (e.g., solvent and salt volumes, centrifugation time) for allitinib specifically.

start Start with Plasma/Serum Sample pp Protein Precipitation Add internal standard & acetonitrile Vortex mix, centrifuge start->pp dec1 Clear supernatant? pp->dec1 salt Induce Phase Separation Transfer supernatant to tube Add salt solution (e.g., MgSO₄), vortex equil Equilibration Let stand for phase separation salt->equil cent Centrifuge To complete phase separation equil->cent dec2 Sharp phase boundary? cent->dec2 coll Collect Organic Layer (Upper layer) inj Analyze Evaporate & reconstitute or inject directly into LC-MS/MS coll->inj dec1->pp No, re-centrifuge dec1->salt Yes dec2->cent No, re-centrifuge dec2->coll Yes

Workflow for SALLE Sample Preparation

Materials:

  • Internal Standard: A stable isotope-labeled allitinib is ideal.
  • Precipitation Solvent: Ice-cold acetonitrile.
  • Salt Solution: Saturated or high-concentration solution of magnesium sulfate (MgSO₄) or ammonium acetate.
  • Centrifuge tubes, vortex mixer, centrifuge.

Procedure:

  • Protein Precipitation: To a 100 µL aliquot of plasma or serum, add your internal standard and 300 µL of ice-cold acetonitrile. Vortex vigorously for 1-2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C [2].
  • Phase Separation: Transfer the clear supernatant to a new tube. Add a pre-optimized volume of salt solution (e.g., 100 µL of a saturated MgSO₄ solution). Vortex the mixture for another 1-2 minutes. A cloudy solution should form.
  • Equilibration and Centrifugation: Let the mixture stand for 5-10 minutes to allow phase separation to begin, then centrifuge at 5,000 rpm for 5 minutes. This should result in a clear, two-phase system with a upper organic layer (acetonitrile-rich) and a lower aqueous layer.
  • Sample Collection: Carefully collect the upper organic layer, which contains the extracted allitinib.
  • Analysis: This layer can be either:
    • Directly injected into an LC-MS/MS system if compatible with the mobile phase.
    • Evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase for injection.

References

Allitinib EGFR mutant inhibition profile

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Data

The quantitative data primarily comes from well-established biochemical and cellular assays. Here are the methodologies behind the key findings:

  • In Vitro Kinase Assays (IC50 Values): The half-maximal inhibitory concentration (IC50) values for EGFR, ErbB2, and other kinases were determined by incubating Allitinib with the target kinases at 37°C for 1 hour [1]. This specific incubation period is indicative of its irreversible binding mechanism, as it allows time for the compound to form a covalent bond with the target cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) [2].
  • Cell-Based Efficacy and Signaling Inhibition:
    • Growth Inhibition: The anti-proliferative effects of Allitinib were evaluated in various cancer cell lines. For example, in NIH3T3 cells engineered to express the EGFR L858R/T790M mutation, Allitinib inhibited growth with concentrations ranging from 0.19 to 6.25 μM over a 72-hour exposure period [1].
    • Pathway Inhibition: In cell lines like A549 (lung cancer), Allitinib treatment for 4 hours effectively inhibited EGF-induced EGFR phosphorylation and downstream signaling pathways in a dose-dependent manner [1].
  • In Vivo Efficacy: Studies in mouse xenograft models (e.g., SK-OV-3 and Calu-3 tumors) demonstrated that oral administration of Allitinib at doses of 25 to 100 mg/kg significantly inhibited tumor growth [1].

Mechanism of Action and Metabolic Pathway

Allitinib's core mechanism and its metabolic fate are crucial for understanding its activity and potential limitations.

Allitinib Allitinib CovalentBinding Covalent Binding to Kinases Allitinib->CovalentBinding Metabolism Metabolism (CYP450, EH) Allitinib->Metabolism EGFR EGFR (Wild-Type) CovalentBinding->EGFR Irreversibly Inhibits ErbB2 ErbB2 (HER2) CovalentBinding->ErbB2 Irreversibly Inhibits MutantEGFR EGFR (L858R/T790M) CovalentBinding->MutantEGFR Inhibits ReactiveIntermediate Reactive Intermediate Metabolism->ReactiveIntermediate Conjugates Thiol Conjugates ReactiveIntermediate->Conjugates Dihydrodiol Dihydrodiol Metabolites ReactiveIntermediate->Dihydrodiol

Comparative Preclinical Efficacy

Allitinib has been compared directly with other EGFR inhibitors in preclinical models. A study on a panel of lung cancer cell lines provides a direct comparison with Afatinib, another second-generation irreversible EGFR inhibitor [3].

Cell Line Mutation Status Allitinib IC50 (μM) Afatinib IC50 (μM)
NCI-H1975 EGFR L858R/T790M 0.21 ± 0.09 0.34 ± 0.03
HCC-827 EGFR Exon 19 Deletion 0.31 ± 0.07 0.51 ± 0.13
PC9 EGFR Exon 19 Deletion 0.29 ± 0.03 0.72 ± 0.05
A549 KRAS p.G12S 3.92 ± 1.03 5.18 ± 1.02

The study concluded that Allitinib was more potent than Afatinib across the tested cell lines [3]. Furthermore, it highlighted that KRAS mutations are associated with resistance to both inhibitors, but this resistance could be overcome by combining them with the mTOR inhibitor Everolimus [3].

Key Summary for Researchers

  • Inhibition Profile: Allitinib is a potent, irreversible dual inhibitor of EGFR and ErbB2, with notable activity against the resistant EGFR L858R/T790M mutant [1].
  • Comparative Potency: Preclinical data suggests Allitinib may have greater potency than Afatinib in certain cellular contexts [3].
  • Research Considerations: Be mindful that the electrophilic acrylamide group of Allitinib, responsible for its irreversible action, can also lead to the formation of reactive metabolites, which may have implications for its drug disposition and potential toxicity [2]. Its efficacy can also be limited by co-occurring KRAS mutations [3].

References

Allitinib selectivity kinase panel profiling

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib's Known Selectivity Profile

The quantitative data available for Allitinib primarily focuses on its potency against primary targets within the ErbB family (also known as the HER family). The following table summarizes these key biochemical IC₅₀ values.

Table 1: Biochemical Potency (IC₅₀) of Allitinib on Primary Targets

Kinase Target IC₅₀ (nM) pIC₅₀
EGFR (ErbB1) 0.5 nM 9.3 [1]
EGFR (L858R/T790M Mutant) 12 nM - [2]
ErbB4 (HER4) 0.8 nM 9.1 [1]
ErbB2 (HER2) 3 nM 8.52 [1]

Note: pIC₅₀ is the negative log of the IC₅₀ value, a common metric in pharmacological profiling where a higher number indicates greater potency [1].

This data confirms that Allitinib is a potent, irreversible inhibitor of EGFR and ErbB2, with additional strong activity against ErbB4 [2]. Its activity against the resistant EGFR L858R/T790M mutant is also notable, though reduced compared to the wild-type receptor [2].

Experimental Protocols for Kinase Profiling

To objectively compare kinase inhibitors, researchers use standardized, large-scale profiling methods. The methodologies below are considered the gold standard in the field and are what you would typically use to generate a comprehensive selectivity profile [3] [4].

Table 2: Key Experimental Profiling Methodologies

Method Description What It Measures Key Features
Biochemical Kinase Assays [3] [4] High-throughput screens using purified kinase enzymes. Direct binding or inhibition of enzymatic activity for hundreds of kinases. Measures biochemical potency and selectivity; identifies off-target interactions. Common formats include mobility shift and radioactive filter binding.
Cancer Cell Line Viability Assays [3] Tests inhibitor effects on the growth/viability of a panel of cancer cell lines. Cellular IC₅₀ values; links sensitivity to genomic features of cell lines. Measures cellular efficacy; identifies biomarkers and unexpected activities due to complex cellular signaling.
Kinase Profiling Panels Commercially available services (e.g., KINOMEscan) [5]. Binding affinity against a panel of hundreds of human kinases. Provides a standardized selectivity score; allows for direct head-to-head comparison of different inhibitors.

The workflow below illustrates how these methods are integrated to build a complete profile of a kinase inhibitor's activity and potential clinical application.

How to Fill the Data Gaps for Allitinib

Since the broad kinase panel data for Allitinib is not public, here are actionable steps you can take to build a more complete comparison:

  • Reference Similar Profiling Studies: Examine published large-scale profiles of other EGFR/ErbB2 inhibitors to understand common off-targets and selectivity challenges [3] [4]. This provides context for what a full Allitinib profile might reveal.
  • Utilize Commercial Profiling Services: The most direct approach is to submit Allitinib for testing to a specialized provider. Companies like DiscoverX (KINOMEscan) [5], Reaction Biology, and Carna Biosciences [4] offer these services and can generate the comprehensive dataset you need.
  • Consult Drug-Target Databases: Check resources like the Guide to Pharmacology (GtoPdb) [1] and ChEMBL periodically, as new data from journal publications is continuously curated into these platforms.

References

Allitinib IC50 values EGFR ErbB2 verification

Author: Smolecule Technical Support Team. Date: February 2026

IC50 Values and Key Characteristics

The table below consolidates the primary inhibitory data for Allitinib (and its tosylate salt) from the search results.

Target Reported IC50 Value Additional Context
EGFR (ErbB1) 0.5 nM [1] [2] [3] Potent activity against wild-type EGFR [4].
ErbB2 (HER2) 3.0 nM [1] [2] [3] More effective in ErbB2-overexpressing models [1] [4].
EGFR L858R/T790M 12 nM [1] [2] [3] Key activity against a common double mutant associated with drug resistance [1].
ErbB4 (HER4) 0.8 nM [1] [2] Also a target, though the primary focus is on EGFR/ErbB2 [1].

Allitinib is characterized as an irreversible inhibitor [5] [2] [3]. Its molecular design features an α,β-unsaturated carbonyl (acrylamide) group that forms a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) in the ATP-binding pocket of these kinases via a Michael addition reaction [5] [4]. This mechanism is a key differentiator from reversible inhibitors like lapatinib [5].

Experimental Evidence and Methodology

The search results provide insights into the experimental protocols used to generate the IC50 data, which is crucial for your comparison guide.

  • In Vitro Kinase Assay: The primary method for determining IC50 values involved tyrosine kinase assays [1] [3]. The protocol typically uses 96-well ELISA plates pre-coated with a poly (Glu,Tyr) substrate. The reaction mixture includes ATP solution and the kinase enzyme. Allitinib, diluted in DMSO, is added at various concentrations. After incubation, phosphorylated tyrosine is detected using an anti-phosphotyrosine antibody, followed by a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate. The IC50 value is calculated from the concentration-response curve of inhibition rate [1].
  • Cellular Activity: Beyond purified enzyme assays, Allitinib demonstrates potent activity in cell-based models:
    • It effectively suppresses EGFR phosphorylation in cells harboring the EGFR T790M/L858R mutation and blocks the growth of NCI-H1975 cells (which carry this mutation) in a concentration-dependent manner [1] [3].
    • It inhibits the phosphorylation of EGFR, ErbB2, and their downstream signaling pathways (like MAPK and AKT) in various human cancer cell lines, including A549 (lung), Calu-3 (lung), and SK-OV-3 (ovarian) [1].
    • The compound shows over 3000-fold selectivity for the ErbB family kinases over other kinase families, such as PDGFR, KDR, and c-Met, highlighting its specificity [1] [3].

The following diagram illustrates the core mechanism of action and key experimental findings for Allitinib.

allitinib cluster_targets Kinase Targets Allitinib Allitinib IrreversibleBinding Irreversible Binding (via acrylamide group) Allitinib->IrreversibleBinding EGFR EGFR IC₅₀: 0.5 nM IrreversibleBinding->EGFR ErbB2 ErbB2 (HER2) IC₅₀: 3.0 nM IrreversibleBinding->ErbB2 MutantEGFR EGFR L858R/T790M IC₅₀: 12 nM IrreversibleBinding->MutantEGFR ErbB4 ErbB4 IC₅₀: 0.8 nM IrreversibleBinding->ErbB4 DownstreamEffects Inhibits Downstream Signaling (e.g., MAPK, AKT) EGFR->DownstreamEffects ErbB2->DownstreamEffects MutantEGFR->DownstreamEffects ErbB4->DownstreamEffects CellularOutcomes Cellular Outcomes: • Inhibits Proliferation • Induces Apoptosis • Potent in ErbB2-overexpressing models DownstreamEffects->CellularOutcomes

Comparison with Lapatinib

A direct comparison with lapatinib, a first-generation reversible EGFR/ErbB2 inhibitor, is highlighted in the literature:

  • Potency: Allitinib is reported to be approximately 500-fold more potent than lapatinib in enzymatic assays [1] [3].
  • Efficacy in Models: In ErbB2-overexpressing xenograft models (e.g., SK-OV-3), Allitinib demonstrated superior efficacy in preventing tumor growth compared to lapatinib when administered at the same dose and schedule [1].

Critical Considerations for Researchers

When evaluating this data for a professional comparison guide, please consider the following:

  • Clinical Status: Allitinib has been evaluated in clinical trials in China for solid tumors, and one study notes "significant interpatient variability" in its pharmacokinetics, suggesting that dose modifications may be necessary [5].
  • Metabolism and Bioavailability: The drug is metabolized by cytochrome P450s (CYPs) and epoxide hydrolase [5]. A preclinical study in rats indicated a low oral bioavailability of 5.7%, potentially linked to first-pass metabolism and/or poor solubility [5].
  • Form Distinction: Be aware that data may refer to either the free base (Allitinib, CAS# 897383-62-9) or the tosylate salt (Allitinib tosylate, CAS# 1050500-29-2), which are different chemical forms with distinct molecular weights and solubilities [1] [2] [4].

References

Allitinib and Major Metabolites: Comparison Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of Allitinib and its two primary circulating metabolites, M6 and M10, to aid in your drug development research.

Compound Chemical Description Pharmacological Activity & Role Steady-State Exposure (AUC vs. Parent) Key Enzymes Involved in Formation
Allitinib (Parent) Irreversible EGFR & ErbB2 inhibitor with an α,β-unsaturated carbonyl group (acrylamide side chain) [1] [2] [3]. Designed to covalently bind to and inhibit EGFR (Cys797) and ErbB2 (Cys805) [1]. The primary active drug. Reference (100%) Substrate for multiple CYP450s (CYP3A4/5, CYP1A2) and GST [1] [2].
Metabolite M6 Amide hydrolysis product (loss of the acrylamide group) [1] [3]. Pharmacologically active [1] [2]. Contributes to the overall efficacy of the drug. ~11% of parent exposure [2] [3]. Formed via enzymatic hydrolysis [2].
Metabolite M10 27,28-Dihydrodiol Allitinib (dihydrodiol formation at the acrylamide group) [1] [3]. Pharmacologically active [1] [2]. Contributes to the overall efficacy of the drug. ~70% of parent exposure [2] [3]. Formed via P450 enzymes and epoxide hydrolase; involves a reactive epoxide intermediate (M23) [1] [2].

Metabolic Pathway and Analytical Methodology

The following diagram illustrates the primary metabolic pathways of Allitinib, highlighting the formation of its key metabolites.

G Allitinib Allitinib M23 Allitinib Epoxide (M23) Reactive Intermediate Allitinib->M23 CYP450s M6 Amide Hydrolysis Metabolite (M6) Active Metabolite Allitinib->M6 Hydrolysis M10 27,28-Dihydrodiol Allitinib (M10) Active Metabolite M23->M10 Epoxide Hydrolase

For researchers quantifying these compounds, the established method uses LC-MS/MS:

  • Sample Preparation: Simple protein precipitation with acetonitrile, requiring only a 100 μL sample volume [3].
  • Chromatography: Gradient elution with a total run time of 5 minutes [3].
  • Mass Spectrometry: Detection using an API 5000 tandem mass spectrometer with an electrospray ionization (ESI) source in positive mode [3].
  • Key Performance Metrics: The method is highly sensitive, with lower limits of quantification (LLOQ) of 0.300 ng/mL for Allitinib, 0.030 ng/mL for M6, and 0.075 ng/mL for M10 [3].

Key Implications for Research and Development

  • Contributions to Efficacy and Toxicity: The significant systemic exposure to active metabolites M6 and M10 suggests they contribute meaningfully to Allitinib's overall pharmacological profile, which must be accounted for in PK/PD modeling and safety assessments [1] [4].
  • Potential for Drug-Drug Interactions (DDIs): Since multiple CYP450 enzymes, primarily CYP3A4/5 and CYP1A2, metabolize Allitinib, co-administration with strong inducers or inhibitors of these enzymes may alter the exposure levels of both the parent drug and its active metabolites [1] [2].
  • Consideration of Reactive Intermediates: The formation of the epoxide intermediate (M23) and the subsequent dihydrodiol metabolite (M10) indicates a bioactivation pathway. While M10 is a stable, active metabolite, the transient reactive epoxide could potentially interact with cellular macromolecules, a factor considered in a comprehensive safety evaluation [1] [2].

References

Allitinib clinical trial results NCT04671303

Author: Smolecule Technical Support Team. Date: February 2026

Status of Clinical Trial NCT04671303

The table below summarizes the available information on the clinical trial you asked about:

Trial Identifier NCT04671303
Status (as of June 2024) Under investigation [1]
Official Title To Evaluate the Efficacy and Safety of Anlotinib Combined With Allitinib in Lung Cancer [1]
Available Results Not yet publicly released

Preclinical Profile of Allitinib

While clinical trial results are pending, published preclinical studies provide insight into Allitinib's mechanism and early-stage data. The following table summarizes key experimental findings from the literature [2].

Experimental Aspect Detailed Methodology Key Quantitative Findings (IC50 / Efficacy)

| Biochemical Inhibition | Enzyme IC50 determined against purified kinase domains [2]. | EGFR: 0.5 nM EGFR (L858R/T790M mutant): 12 nM ErbB2 (HER2): 3 nM ErbB4: 0.8 nM [2] | | Cellular Anti-Proliferation | 72-hour cell viability assay (e.g., SRB assay) across human cancer cell lines with varying EGFR expression [2]. | A431 (High EGFR): 0.2 µM NCI-H1975 (EGFR Mutant): 0.7 µM A549 (High EGFR): 6.8 µM [2] | | In Vivo Efficacy | Oral administration (25-100 mg/kg, twice daily) in mouse xenograft models using SK-OV-3 and Calu-3 cancer cell lines over 28 days [2]. | Dose-dependent, dramatic suppression of tumor growth [2] |

Experimental Protocol Overview

Based on the preclinical data, here is a generalized workflow for the key cell-based anti-proliferation assay:

G Start Start Experiment Plate Plate Cancer Cells ( e.g., A431, NCI-H1975, A549 ) Start->Plate Treat Treat with Allitinib ( Varying Concentrations ) Plate->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform SRB Assay (Fix, Stain, Measure OD) Incubate->Assay Analyze Analyze Data (Calculate IC50 Values) Assay->Analyze End End Analyze->End

How to Access Future Clinical Results

Since the outcomes of the NCT04671303 trial are crucial for a full comparison, I suggest you proactively track its progress through the following official registries:

  • ClinicalTrials.gov: The primary database for U.S. clinical trials. Search the identifier NCT04671303 for the most direct updates [1].
  • Other National Registries: Depending on where the trial is conducted, other national clinical trial registries may also contain updates.

References

Allitinib Cytotoxicity in Human Cancer-Derived Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The primary data comes from a 2016 study screening allitinib against 76 different cancer-derived cell lines from 11 distinct histological types [1] [2]. The study classified cell lines based on sensitivity and analyzed the correlation with mutational status.

The table below summarizes the overall efficacy results from this in vitro screening [1] [2]:

Sensitivity Phenotype Number of Cell Lines Percentage of Total Key Observations
Highly Sensitive (HS) 28 36.8% Stronger cytotoxicity observed in head and neck, esophageal, melanoma, and lung cancer-derived cell lines.
Moderately Sensitive (MS) 19 25.0%
Resistant (R) 29 38.1% KRAS mutations were significantly associated with this phenotype.

The study identified KRAS mutation status as a key predictive biomarker for allitinib response. To confirm this functional role, researchers introduced the two most common KRAS mutations (p.G12D and p.G12S) into a sensitive lung cancer cell line (H292). Both mutations successfully reverted the cell line from an allitinib-sensitive to a resistant phenotype [1] [2].

Experimental Protocol from Key Study

The core data was generated using the following methodology [1] [2]:

  • Cell Lines: 76 human cancer-derived cell lines representing 11 histological types.
  • Drug Treatment: Cells were treated with allitinib to assess cytotoxicity.
  • Mutation Analysis: The mutational status of key genes (EGFR, KRAS, BRAF, PIK3CA, PTEN) was correlated with drug response.
  • Functional Validation: Plasmids carrying KRAS p.G12D and p.G12S mutations were transfected into the sensitive H292 lung cancer cell line via lipofectamine. Stable clones were selected using geneticin (G418) and validated by DNA sequencing.

Allitinib's Mechanism and Role Among EGFR Inhibitors

The following diagram illustrates allitinib's mechanism of action and the basis for KRAS-mediated resistance described in the study.

G Allitinib Allitinib (Irreversible EGFR/HER2 Inhibitor) EGFR EGFR/HER2 Receptor Allitinib->EGFR Binds Irreversibly Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Inhibition Blocks DownstreamPathways Downstream Signaling Pathways (MAPK, PI3K/AKT) Dimerization->DownstreamPathways Activation CellularEffects Cellular Proliferation & Survival DownstreamPathways->CellularEffects KRAS Mutant KRAS (e.g., G12D/S) BypassActivation Constitutive Signal Activation (Resistance Pathway) KRAS->BypassActivation Mutation Drives BypassActivation->DownstreamPathways Activates Independently

Based on the available study, here is how allitinib is positioned:

  • Mechanism: Allitinib is an orally active, highly selective, irreversible inhibitor of the HER family of receptor tyrosine kinases (EGFR/HER2) [1] [2]. It covalently binds to the target receptors, providing sustained inhibition.
  • Comparative Context: The study identifies it as part of a new generation of EGFR inhibitors with pan-HER properties and irreversible action [1]. While the search results do not provide direct head-to-head experimental data comparing allitinib to other TKIs like afatinib or osimertinib, they confirm that other irreversible pan-HER inhibitors (e.g., afatinib) are established agents in this class [3].

Research Gaps and Future Directions

The search results highlight areas where further investigation is needed for allitinib:

  • Limited Model Diversity: The available data is primarily from traditional 2D cell line models. More physiologically relevant models such as Patient-Derived Xenografts (PDXs) and Organoids are considered superior for preclinical drug testing [3] [4], but specific studies applying these models to allitinib were not identified in the search results.
  • Direct Comparative Data: The search did not yield studies directly comparing allitinib's efficacy to other approved EGFR inhibitors.

References

Allitinib Combination Therapy: Preclinical Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a key combination strategy identified in the literature, which aims to overcome resistance in specific cancer models.

Combination Partner Target of Partner Cancer Model Experimental System Key Findings Proposed Mechanism

| Everolimus [1] | mTOR | KRAS-mutant NSCLC cell lines (A549, H358, H727, SK-LU-1) and KRAS-edited H292 cells [1] | In vitro cytotoxicity, colony formation, migration, invasion assays; in vivo chicken chorioallantoic membrane (CAM) assay [1] | Synergistic effect: Everolimus restored sensitivity to allitinib in KRAS-mutant cells [1]. Significant reduction in colony formation, migration, and invasion [1]. Altered gene expression in focal adhesion-PI3K-Akt-mTOR pathway [1]. | KRAS mutations drive resistance by upregulating mTOR signaling; everolimus inhibits this pathway, re-sensitizing cells to EGFR/HER2 inhibition by allitinib [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key study [1].

  • Cytotoxicity Assay (Cell Viability): Cells were seeded in 96-well plates and treated with a concentration range of allitinib alone, everolimus alone, or their combination for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP as an indicator of metabolically active cells. The Half-Maximal Growth Inhibitory (GI50) values were calculated [1].
  • Analysis of Combination Effect: The combined effect of allitinib and everolimus was determined by calculating the Combination Index (CI) using the Chou-Talalay method through CompuSyn software. A CI of <1 indicates synergy, CI=1 indicates an additive effect, and CI>1 indicates antagonism [1].
  • Functional Assays:
    • Colony Formation: Cells were treated and cultured for 10-14 days, then fixed and stained with crystal violet to count colonies.
    • Wound Healing Migration: A monolayer of cells was scratched, and wound closure was monitored after treatment.
    • Matrigel Invasion: Cells were plated in Matrigel-coated transwell inserts, and invaded cells were counted after incubation.
  • Protein Signaling Analysis: A MAPK Phospho-Protein Array was used to analyze the expression of phosphorylated and total proteins in key signaling pathways (e.g., AKT, mTOR) in KRAS-mutant versus wild-type cells [1].
  • Gene Expression Profiling: The NanoString nCounter platform with a custom-designed codeset was employed to evaluate the expression of genes related to relevant cancer pathways [1].

Mechanism of Action & Rationale for Combination

The rationale for combining allitinib with everolimus is rooted in overcoming a key resistance mechanism. The following diagram illustrates the proposed signaling pathway and therapeutic intervention point.

G KRAS_mutation KRAS Mutation PI3K_AKT PI3K/AKT Pathway Upregulation KRAS_mutation->PI3K_AKT EGFR_HER2 EGFR/HER2 EGFR_HER2->PI3K_AKT Allitinib Inhibits mTOR mTOR Signaling Hyperactivation PI3K_AKT->mTOR Resistance Resistance to Allitinib mTOR->Resistance Combination Allitinib + Everolimus Synergy Restored Sensitivity & Synergistic Effect Combination->Synergy Dual Pathway Inhibition

Research Implications & Future Directions

The preclinical data suggests that combining allitinib with everolimus is a promising strategy to overcome mTOR-driven resistance in KRAS-mutant NSCLC models [1]. This approach moves beyond simple EGFR/HER2 blockade to target a critical compensatory survival pathway.

For continued research, consider these points:

  • Clinical Translation: The available data is preclinical; efficacy and safety in human trials remain to be established.
  • Broader Combinations: The search results did not reveal other well-validated combination partners for allitinib. Future screens could explore combinations with other targeted agents (e.g., MEK inhibitors) or immunotherapies.
  • Mechanism-Driven Design: The success of the allitinib-everolimus combination underscores the importance of basing combination strategies on a clear understanding of resistance biology [2] [3].

References

Allitinib irreversible vs reversible inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Irreversible Inhibition Mechanism

The following diagram illustrates the key mechanism that distinguishes irreversible inhibitors like Allitinib from reversible ones.

G A Allitinib E EGFR Kinase A->E 1. Initial Reversible Binding C Nucleophilic Cysteine Residue E->C 2. Targets Cysteine EI Covalent Enzyme-Inhibitor Complex (EI*) C->EI 3. Forms Irreversible Covalent Bond

This covalent mechanism leads to several key pharmacological consequences [1]:

  • Prolonged Inhibition: The enzyme remains inactivated until the cell synthesizes new protein.
  • Sustained Signaling Blockade: Completely and persistently blocks downstream signaling pathways.
  • Potential to Overcome Resistance: Can be effective against certain mutant kinases that cause resistance to reversible inhibitors.

Comparison with Reversible Inhibitors

The table below outlines the fundamental differences between irreversible inhibitors like Allitinib and reversible inhibitors.

| Feature | Irreversible Inhibitors (e.g., Allitinib) | Reversible Inhibitors | | :--- | :--- | :--- | :--- | | Bond Type | Covalent bonds [2] [3] [1] | Non-covalent interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) [2] [4] | | Dissociation | Very slow or non-dissociating; permanent inactivation [3] | Rapidly dissociating; temporary inhibition [3] [4] | | Enzyme Recovery | Requires synthesis of new enzyme protein [2] | Occurs upon dilution or removal of the inhibitor [4] | | Kinetic Effect | Decreases Vmax (reduces the concentration of active enzyme) [2] | Varies by type:

  • Competitive: Increases apparent Km
  • Non-competitive: Decreases Vmax
  • Uncompetitive: Decreases both Vmax and Km [2] | | Overcoming Inhibition | Not possible by increasing substrate concentration [5] | For competitive inhibitors, can be overcome by high substrate concentration [2] [5] | | Residence Time | Long-lasting [1] | Transient [1] |

Supporting Experimental Data

The following table summarizes key experimental findings that characterize Allitinib's activity.

Assay Type Protocol Description Key Findings
Enzyme Inhibition (IC₅₀) Measurement of concentration that inhibits 50% of kinase activity in a purified system [6]. Potent, sub-nanomolar inhibition of EGFR, ErbB2, and ErbB4; retained potency against resistant EGFR mutant L858R/T790M [6].
Cell Proliferation (SRB Assay) Cells cultured with compound for 72 hours; viability measured by Sulforhodamine B (SRB) dye staining [6]. High potency in EGFR-driven cells (A431, IC₅₀ 0.2 μM); lower potency in cells less dependent on ErbB signaling (A549, IC₅₀ 6.8 μM) [6].
Western Blot Analysis Cells treated with inhibitor, lysed, and proteins separated; phosphorylation of EGFR and downstream proteins detected with specific antibodies [6]. Dose-dependent inhibition of EGF-induced EGFR phosphorylation, indicating effective pathway blockade [6].
In Vivo Xenograft Study Nude mice implanted with human tumor cells; compound administered orally at various doses twice daily for 28 days; tumor volume monitored [6]. Dose-dependent suppression of tumor growth in SK-OV-3 (ErbB2-amplified) and Calu-3 models, demonstrating efficacy in live animal models [6].

Research Implications

For researchers, the irreversible mechanism of Allitinib offers distinct advantages and considerations:

  • Advantages: Potential for less frequent dosing, durable target suppression, and ability to tackle specific drug-resistance mutations [1].
  • Considerations: Irreversible inhibition demands high selectivity to minimize off-target toxicity due to permanent modification of proteins [1].

References

Allitinib ErbB2 overexpression efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib at a Glance

Allitinib (AST1306) is an orally available, irreversible inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR/ErbB1) and Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2) [1] [2]. Its irreversible binding mechanism is thought to provide a more durable and potent suppression of the ErbB signaling network compared to first-generation reversible inhibitors [2].

The table below summarizes key information from a study that developed and validated a method to analyze Allitinib and its metabolites, which is a critical step for pharmacokinetic studies in clinical trials [1].

Aspect Description
Targets Irreversible inhibitor of EGFR & ErbB2 [1] [2]
Analytical Method LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) [1]
Sample Type Human plasma [1]
Quantification Range Allitinib: 0.300-200 ng/mL; Metabolite M6: 0.030-20.0 ng/mL; Metabolite M10: 0.075-50.0 ng/mL [1]
Key Application Method applied to a preliminary clinical pharmacokinetic study in cancer patients [1]

Comparative Preclinical Efficacy of HER2-Targeted TKIs

While a direct comparison with Allitinib is unavailable, a 2021 study provided a direct preclinical comparison of three other FDA-approved HER2-targeted Tyrosine Kinase Inhibitors (TKIs)—lapatinib, neratinib, and tucatinib—across a panel of 115 cancer cell lines [3]. Understanding the landscape of these established drugs can serve as a valuable context for positioning future research on Allitinib.

The table below summarizes the key findings from this comparative study [3]:

Inhibitor Target Profile Relative Potency (in HER2+ models) Key Correlates of Response Key Correlates of Resistance
Neratinib Irreversible Pan-HER (EGFR, HER2, HER4) Most potent High expression of HER2, VTCN1, CDK12, RAC1 High expression of ATM, BRCA2, BRCA1
Tucatinib Reversible, Highly selective for HER2 Intermediate potency High expression of HER2, VTCN1, CDK12, RAC1 -
Lapatinib Reversible, dual EGFR/HER2 Least potent of the three High expression of HER2, VTCN1, CDK12, RAC1 -
Allitinib Irreversible EGFR/HER2 [2] Information missing from search results Information missing from search results Information missing from search results

> Note on Biomarkers: The study identified that high expression of HER2, VTCN1, CDK12, and RAC1 was correlated with sensitivity to all three TKIs (lapatinib, neratinib, tucatinib). Furthermore, mutations in the BRCA2 gene were associated with response to neratinib and tucatinib, while high expression of DNA damage repair genes like ATM, BRCA2, and BRCA1 was linked to neratinib resistance [3].

Experimental Protocol for Drug Sensitivity Profiling

The robust methodology used to generate the comparative data above can serve as a reference for the kind of experiments required to validate Allitinib's efficacy and place it in context with other drugs. The following workflow outlines the key steps:

start 1. Cell Line Panel Preparation proc1 2. Drug Treatment & Incubation start->proc1 proc2 3. Viability Measurement proc1->proc2 proc3 4. Data Analysis (IC50) proc2->proc3 end 5. Biomarker Correlation proc3->end

Diagram: Drug Sensitivity Profiling Workflow. This flowchart outlines the key experimental steps for generating dose-response data in cell lines [3].

The detailed methodology is as follows [3]:

  • Cell Line Panel: A diverse panel of 115 cancer cell lines is used, purchased from authenticated repositories like the American Type Culture Collection (ATCC) and propagated per provider guidelines. Experiments are performed within a limited number of passages to ensure genetic stability.
  • Drug Treatment & Incubation: Cells are seeded in multi-well plates and allowed to adhere overnight. The TKIs (e.g., lapatinib, neratinib, tucatinib) are dissolved in DMSO and then diluted in culture medium to create a 9-point serial dilution series. Cells are incubated with the drug dilutions for 72 hours.
  • Viability Measurement: After the incubation period, cell viability/proliferation is quantified using a luminescence-based ATP detection assay (e.g., ATPlite 1Step). The amount of ATP, which correlates with the number of metabolically active cells, is measured.
  • Data Analysis (IC50): The luminescence data for each drug concentration is used to calculate the percentage of cell growth relative to untreated controls. A dose-response curve is fitted using non-linear regression, and the half-maximal inhibitory concentration (IC50) value is calculated.
  • Biomarker Correlation: The generated IC50 values for each cell line are then cross-referenced with extensive genomic data (e.g., mutation status, gene copy number, and RNA expression levels from databases like COSMIC and CCLE) to identify genetic features that correlate with drug response or resistance.

Insights for Future Research on Allitinib

The available data suggests several critical avenues for the validation of Allitinib's efficacy, especially in direct comparison with other agents:

  • Focus on Comparative Studies: The most significant gap is the lack of head-to-head studies pitching Allitinib against other irreversible (e.g., neratinib, afatinib) and selective (e.g., tucatinib) inhibitors. Future research should include such comparisons across a broad panel of cell lines, including those with HER2 amplification, HER2 mutations, and EGFR mutations.
  • Explore Biomarker Relevance: The biomarkers identified for other TKIs (like VTCN1, CDK12, and DNA damage repair genes) should be investigated in the context of Allitinib treatment. This could reveal unique response signatures or help predict which patients are most likely to benefit from Allitinib.
  • Investigate Combination Strategies: Given that resistance to targeted therapies is common, exploring drug synergies is crucial. For instance, research in HER2+ gastric cancer suggests that combining a HER2 TKI (lapatinib) with All-Trans Retinoic Acid (ATRA) has a synergistic effect, leading to suppressed cell growth and reduced MYC expression [4]. Similar combinatorial strategies should be tested with Allitinib.

References

Allitinib tissue distribution validation

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on Allitinib

Here is a summary of the available information about Allitinib from the search results.

Property Description
Drug Name Allitinib (also known as AST-1306) [1]
Primary Target Irreversible inhibitor of EGFR (IC50: 0.5 nM) and ErbB2 (IC50: 3 nM) [1]
Key Structural Feature An α,β-unsaturated carbonyl group, enabling irreversible binding to targets [2]
Major Metabolites Amide hydrolysis metabolite (M6) and a dihydrodiol metabolite (M10) [2]
Analytical Method A sensitive LC-MS/MS method for simultaneous quantification of Allitinib, M6, and M10 in human plasma [2]

A Relevant Experimental Workflow

While data for Allitinib is unavailable, [3] provides a validated experimental model for studying drug tissue distribution that could be applied. The methodology combines quantitative Mass Spectrometry Imaging (qMSI) with LC-MS/MS to visualize and quantify drug distribution in tissue, crucial for understanding drug exposure in target sites.

The workflow below outlines the key steps in this analytical approach.

workflow cluster_prep Sample Preparation cluster_analysis Parallel Quantitative Analysis cluster_integration Data Integration & Validation Start Oral Administration of Drug Sample Collect Tissue Sample (e.g., Brain) Start->Sample Section Prepare Tissue Sections Sample->Section LCMSMS LC-MS/MS Analysis (One serial section) Section->LCMSMS MSI MALDI-MSI Analysis (Adjacent section) Section->MSI Quant Absolute Quantification (From LC-MS/MS) LCMSMS->Quant Spatial Spatial Distribution Map (From MSI) MSI->Spatial Correlate Correlate and Validate Spatial Data with Absolute Concentrations Quant->Correlate Spatial->Correlate Result Final Output: Quantitative Tissue distribution Map Correlate->Result

References

×

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

620.1296470 Da

Monoisotopic Mass

620.1296470 Da

Heavy Atom Count

43

Dates

Last modified: 09-12-2023
[1]. Xie H, Lin L, Tong L et al. AST1306, a novel irreversible inhibitor of the epidermal growth factor receptor 1 and 2, exhibits antitumor activity both in vitro and in vivo. PLoS One. 2011;6(7):e21487.

Explore Compound Types